molecular formula C22H17Cl2I2N2NaO4 B7856434 Closantel sodium dihydrate

Closantel sodium dihydrate

Cat. No.: B7856434
M. Wt: 721.1 g/mol
InChI Key: LFXWZVWDMPUFBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Closantel sodium dihydrate is a synthetic salicylanilide compound with potent anthelmintic and antiparasitic properties, widely used in veterinary pharmaceutical research . Its primary value lies in studying and developing treatments for parasitic infections in livestock, such as cattle and sheep . The compound is effective against a broad spectrum of parasites, including mature and developing immature gastrointestinal roundworms, lungworms, and flukes . The mechanism of action of closantel sodium is primarily through uncoupling oxidative phosphorylation in the mitochondria of parasite cells . This activity disturbs the production of ATP, the essential cellular "fuel," which impairs the parasite's motility and vital processes . It is also known to suppress the activity of key enzymes like succinate dehydrogenase and fumarate reductase, and recent studies suggest it inhibits chitinase in certain parasites, thereby interrupting larval development . Chemically, it is identified as sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate . It appears as a white to yellowish-brown crystalline powder and has a high octanol-water partition coefficient (Log P of 8.11), indicating its lipophilicity . Researchers utilize this compound as a reference standard for analytical method development, validation, and quality control during the production of generic pharmaceuticals . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2I2N2O2.Na.2H2O/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;;;/h2-9,17,29H,1H3,(H,28,30);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXWZVWDMPUFBW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2I2N2NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Closantel Sodium Dihydrate in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent therapeutic agent against a range of parasitic helminths, particularly blood-feeding species such as Fasciola hepatica and Haemonchus contortus. Its efficacy is primarily attributed to its role as a protonophore, leading to the uncoupling of oxidative phosphorylation in parasite mitochondria. This disruption of the mitochondrial proton gradient inhibits ATP synthesis, culminating in a catastrophic energy deficit, paralysis, and eventual death of the parasite. This technical guide provides a comprehensive overview of the molecular mechanisms of action of closantel, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: Uncoupling of Oxidativ e Phosphorylation

The principal mechanism of action of closantel is the disruption of cellular energy metabolism through the uncoupling of oxidative phosphorylation in the mitochondria of susceptible parasites.[1][2][3][4] Closantel, being a lipophilic weak acid, acts as a protonophore, shuttling protons across the inner mitochondrial membrane, thereby dissipating the crucial proton gradient generated by the electron transport chain.[5] This proton motive force is essential for driving the synthesis of ATP by ATP synthase. By collapsing this gradient, closantel effectively decouples electron transport from ATP production, leading to a rapid depletion of the parasite's primary energy currency.[1][6]

The consequences of this energy crisis are severe and multifaceted, leading to the impairment of numerous vital cellular processes that are dependent on ATP, including motility, ion transport, and maintenance of cellular integrity.[2][3] This ultimately results in spastic paralysis and death of the parasite.[7]

Visualization of the Uncoupling Mechanism

The following diagram illustrates the action of closantel as a protonophore in the parasite mitochondrion.

cluster_Mitochondrion Parasite Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC Electron Transport Chain (ETC) H_high High [H+] ETC->H_high Pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes ADP ADP + Pi ADP->ATPSynthase H_high->ATPSynthase Closantel_neg Closantel- H_high->Closantel_neg Binds H+ H_low Low [H+] Closantel_H Closantel-H+ Closantel_H->H_low Releases H+ Proton H+ Proton2 H+ Proton3 H+ Proton4 H+

Closantel's protonophore action in the parasite mitochondrion.

Secondary Mechanisms of Action

While the uncoupling of oxidative phosphorylation is the primary mode of action, other mechanisms contribute to closantel's anthelmintic activity.

Inhibition of Chitinase (B1577495)

In some nematodes, such as Onchocerca volvulus, closantel has been shown to inhibit chitinase activity.[6][8] Chitinases are crucial enzymes involved in the molting process of nematode larvae. By inhibiting this enzyme, closantel can disrupt larval development, preventing them from maturing into infective adult forms.[8] This dual action of energy disruption and molting inhibition highlights the versatility of closantel against certain parasites.[6]

Disruption of Ion and Fluid Transport

The depletion of ATP due to the uncoupling of oxidative phosphorylation has a direct impact on ion transport mechanisms within the parasite, which are heavily reliant on ATP-powered pumps.[2][3] This disruption of ion homeostasis can lead to fluid imbalances and contribute to the overall pathology observed in treated parasites.[1] Ultrastructural studies have revealed vesicle formation and prominent basal channels in the intestine of Haemonchus contortus following closantel treatment, suggesting an effect on fluid and ion transport processes.[1]

Quantitative Data on Closantel's Effects

The following tables summarize the available quantitative data on the efficacy and biochemical effects of closantel on various parasites.

ParameterParasiteValueReference
IC50 (Respiratory Control Index) Isolated Rat Liver Mitochondria0.9 µM[9]
ATP Reduction Haemonchus contortus (adult)ATP levels reduced by >1 µM closantel[9]
Molting Inhibition Onchocerca volvulus (L3 to L4 larvae)97.6% inhibition at 100 µM[8][10]
Efficacy (Fecal Egg Count Reduction) Fasciola hepatica in cattle72% - 97% (topical)[11]
Efficacy (Worm Burden Reduction) Zygocotyle lunata in miceSignificant reduction with 50 mg/kg single dose[12]
Efficacy (Worm Burden Reduction) Fasciola hepatica (immature, 6-8 weeks) in sheep70.3% - 96.5%[13]

Detailed Experimental Protocols

While specific, detailed protocols for the use of closantel in parasite-specific assays are not always available in the literature, the following sections outline the general methodologies for the key experiments cited in the study of closantel's mechanism of action.

Measurement of Mitochondrial Respiration and Uncoupling

Objective: To determine the effect of closantel on mitochondrial oxygen consumption and the coupling of respiration to ATP synthesis.

General Protocol:

  • Isolation of Mitochondria:

    • Isolate mitochondria from parasite tissue (e.g., Fasciola hepatica) or a model organism (e.g., rat liver) through differential centrifugation.

    • The tissue is homogenized in an ice-cold isolation buffer, followed by a series of centrifugation steps to pellet and purify the mitochondrial fraction.

  • Oxygen Consumption Measurement:

    • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.

    • Suspend the isolated mitochondria in a respiration medium.

    • Add substrates for the electron transport chain (e.g., glutamate, malate, succinate).

    • Measure the basal respiration rate (State 2).

    • Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

    • Add an ATP synthase inhibitor (e.g., oligomycin) to measure the leak respiration rate (State 4).

    • Titrate closantel into the chamber and measure the resulting changes in oxygen consumption. An increase in State 4 respiration without the addition of ADP is indicative of uncoupling.

    • The Respiratory Control Ratio (RCR = State 3 / State 4) is calculated to quantify the degree of coupling. A decrease in RCR in the presence of closantel indicates uncoupling activity.

start Isolate Parasite Mitochondria respirometer Suspend in Respirometer with Substrates start->respirometer state2 Measure Basal Respiration (State 2) respirometer->state2 add_adp Add ADP state2->add_adp state3 Measure Active Respiration (State 3) add_adp->state3 add_oligo Add Oligomycin state3->add_oligo state4 Measure Leak Respiration (State 4) add_oligo->state4 add_closantel Add Closantel state4->add_closantel measure_uncoupling Measure Increased O2 Consumption add_closantel->measure_uncoupling calculate_rcr Calculate Respiratory Control Ratio (RCR) measure_uncoupling->calculate_rcr

Workflow for assessing mitochondrial uncoupling by closantel.
In Vitro Motility Assay

Objective: To quantify the effect of closantel on the motility of parasitic worms.

General Protocol:

  • Parasite Collection:

    • Collect adult or larval stages of the target parasite (e.g., Haemonchus contortus or Fasciola hepatica) from an infected host or from in vitro culture.

    • Wash the parasites in a suitable buffer or culture medium.

  • Assay Setup:

    • Place individual or small groups of parasites in the wells of a multi-well plate containing culture medium.

    • Add various concentrations of closantel (and a vehicle control) to the wells.

  • Motility Assessment:

    • Incubate the plates at a physiological temperature (e.g., 37°C).

    • At specific time points, assess the motility of the parasites. This can be done visually using a scoring system (e.g., from 0 for no movement to 3 for vigorous movement) or using an automated motility tracking system.

    • Record the time to paralysis or the percentage of motile worms at each concentration.

Chitinase Inhibition Assay

Objective: To determine the inhibitory effect of closantel on the activity of parasite chitinase.

General Protocol:

  • Enzyme and Substrate Preparation:

    • Obtain or purify the target chitinase from the parasite of interest (e.g., Onchocerca volvulus).

    • Prepare a solution of a chromogenic or fluorogenic chitinase substrate.

  • Inhibition Assay:

    • In a microplate, combine the chitinase enzyme with various concentrations of closantel (and a control).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction and measure the product formation using a spectrophotometer or fluorometer.

    • Calculate the percentage of inhibition and determine the IC50 value of closantel.

start Purify Parasite Chitinase prepare_reagents Prepare Substrate and Closantel Dilutions start->prepare_reagents incubate_inhibitor Pre-incubate Chitinase with Closantel prepare_reagents->incubate_inhibitor add_substrate Add Substrate to Initiate Reaction incubate_inhibitor->add_substrate incubate_reaction Incubate at Optimal Temperature add_substrate->incubate_reaction measure_product Measure Product Formation incubate_reaction->measure_product calculate_ic50 Calculate % Inhibition and IC50 measure_product->calculate_ic50

Workflow for the chitinase inhibition assay.
Electron Microscopy of Parasite Ultrastructure

Objective: To visualize the ultrastructural changes in parasite cells, particularly mitochondria, following treatment with closantel.

General Protocol:

  • Parasite Treatment and Fixation:

    • Treat parasites with closantel in vivo or in vitro.

    • At various time points, collect the parasites and fix them in a suitable fixative for electron microscopy (e.g., glutaraldehyde).

  • Sample Processing:

    • Post-fix the samples in osmium tetroxide.

    • Dehydrate the samples through a series of ethanol (B145695) concentrations.

    • Embed the samples in resin.

  • Sectioning and Imaging:

    • Cut ultra-thin sections of the embedded samples using an ultramicrotome.

    • Mount the sections on grids and stain them with heavy metals (e.g., uranyl acetate (B1210297) and lead citrate).

    • Examine the sections using a transmission electron microscope (TEM) and capture images of the parasite's ultrastructure, focusing on changes in mitochondria, tegument, and other organelles.[1][3]

Conclusion

The primary mechanism of action of closantel sodium dihydrate in susceptible parasites is the uncoupling of oxidative phosphorylation, leading to a fatal energy crisis. This is achieved through its function as a protonophore, dissipating the mitochondrial proton gradient essential for ATP synthesis. Secondary mechanisms, including the inhibition of chitinase in certain nematodes and the disruption of ion and fluid balance, further contribute to its potent anthelmintic activity. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to understand and exploit the unique biochemical vulnerabilities of parasites. Further research to elucidate the precise molecular interactions of closantel with its targets and to develop more detailed parasite-specific experimental protocols will be invaluable for the future of anthelmintic drug discovery and the management of drug resistance.

References

An In-depth Technical Guide to the Biochemical Pathways Affected by Closantel Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a halogenated salicylanilide (B1680751) anthelmintic, is a vital compound in veterinary medicine for combating parasitic infections, particularly from liver flukes like Fasciola hepatica and blood-sucking nematodes such as Haemonchus contortus.[1][2] Its efficacy is rooted in its ability to disrupt critical biochemical pathways within the parasite, leading to energy depletion and eventual paralysis and death.[2][3] This technical guide provides a comprehensive overview of the core biochemical pathways affected by closantel sodium dihydrate, presenting quantitative data, detailed experimental protocols, and visual representations of the key mechanisms.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary and most well-documented mechanism of action for closantel is the uncoupling of oxidative phosphorylation in the mitochondria of parasites.[1][2][4] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[1] This uncoupling leads to a rapid decline in cellular ATP levels, starving the parasite of the energy required for vital functions like motility and nutrient transport.[2][3]

Key Enzymes and Processes Affected:
  • Succinate (B1194679) Dehydrogenase and Fumarate (B1241708) Reductase: While direct quantitative inhibition data for closantel on these specific enzymes is not extensively available in the public domain, studies suggest that salicylanilides, including closantel, may suppress the activity of succinate dehydrogenase and fumarate reductase, which are key enzymes in the electron transport chain.[5]

  • ATP Synthesis: The disruption of the proton gradient directly inhibits ATP synthase, leading to a significant reduction in ATP production.[1][2]

Quantitative Data on Oxidative Phosphorylation Uncoupling
ParameterOrganism/SystemConcentrationEffectReference
ATP Levels Chang Liver Cells≥ 1 µM (3-hour exposure)Reduction in ATP levels[6]
Respiratory Control Index Inhibition (50%) Isolated Rat Liver Mitochondria (with glutamate (B1630785) or succinate as substrate)0.9 µMUncoupling of oxidative phosphorylation[6]

Diagram of Oxidative Phosphorylation Uncoupling by Closantel

Mechanism of Oxidative Phosphorylation Uncoupling by Closantel cluster_Mitochondrion Mitochondrial Intermembrane Space cluster_Matrix Mitochondrial Matrix TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 ETC Electron Transport Chain (ETC) NADH->ETC FADH2->ETC ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP H_plus_pump Proton Pumping ETC->H_plus_pump H_plus_gradient Proton (H+) Gradient H_plus_pump->H_plus_gradient Establishes H_plus_gradient->ATP_Synthase Drives Closantel Closantel Closantel->H_plus_gradient Dissipates

Caption: Closantel acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane.

Secondary Mechanism: Inhibition of Chitinase (B1577495) Activity

In addition to its primary effect on energy metabolism, closantel has been shown to inhibit chitinase activity in certain parasitic nematodes, such as Onchocerca volvulus.[1][7][8] Chitinase is a crucial enzyme involved in the molting process of nematode larvae.[1] By inhibiting this enzyme, closantel can disrupt larval development, preventing their maturation into infective adult forms.[1]

Quantitative Data on Chitinase Inhibition
ParameterOrganismIC50Reference
Chitinase Inhibition Onchocerca volvulus5.8 ± 0.3 µM[7]

Diagram of Chitinase Inhibition by Closantel

Inhibition of Chitinase by Closantel Chitin (B13524) Chitin Chitinase Chitinase Chitin->Chitinase Substrate NAG N-acetylglucosamine (NAG) Chitinase->NAG Products Closantel Closantel Closantel->Chitinase Inhibits

Caption: Closantel inhibits the enzymatic activity of chitinase, disrupting chitin metabolism.

Effects on Carbohydrate Metabolism

Potential Interaction with Arachidonic Acid Metabolism and Prostaglandin (B15479496) D2 Synthase

While the primary mechanisms of closantel are well-established, some research suggests potential interactions with other biochemical pathways, including arachidonic acid metabolism. Prostaglandin D2 (PGD2) is a product of the arachidonic acid cascade and is synthesized by prostaglandin D2 synthase.[9] Although direct inhibitory effects of closantel on prostaglandin D2 synthase have not been definitively quantified, alterations in inflammatory pathways and ion transport have been noted, which could be indirectly linked to this pathway.[2] Further research is required to fully elucidate the direct or indirect effects of closantel on this pathway in parasites.

Diagram of the Arachidonic Acid Cascade

Arachidonic Acid Metabolism Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX Cyclooxygenase (COX) Arachidonic_Acid->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGDS Prostaglandin D2 Synthase (PGDS) PGH2->PGDS Substrate PGD2 Prostaglandin D2 (PGD2) PGDS->PGD2

Caption: Overview of the synthesis of Prostaglandin D2 from arachidonic acid.

Experimental Protocols

ATP Bioluminescence Assay for Viability Testing in Haemonchus contortus

This protocol is adapted from a method developed for assessing the viability of H. contortus adults and larvae based on their ATP content.[3]

Materials:

  • Haemonchus contortus worms (adults or exsheathed third-stage larvae)

  • Tris-EDTA buffer

  • Ethanol-EDTA solution

  • ATP standard solution

  • Luciferase-based ATP detection reagent (e.g., CellTiter-Glo®)

  • Black 96-well microplates

  • Luminometer

Procedure:

  • Sample Preparation:

    • Wash worms and resuspend in a suitable buffer.

    • Homogenize the worms to release intracellular ATP.

    • Centrifuge the homogenate and collect the supernatant containing ATP.

  • ATP Measurement:

    • Prepare a standard curve of known ATP concentrations.

    • In a black 96-well plate, add a specific volume of the worm supernatant or ATP standard.

    • Add the luciferase-based ATP detection reagent to each well.

    • Incubate for a short period at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the ATP concentration in the worm samples by comparing their luminescence to the ATP standard curve.

    • Normalize the ATP content to the total protein concentration of the sample to account for variations in worm size and number.

Workflow for ATP Bioluminescence Assay

Workflow for ATP Measurement in Parasites A Collect and wash parasites B Homogenize parasites to release ATP A->B C Centrifuge and collect supernatant B->C E Add supernatant/standards to 96-well plate C->E D Prepare ATP standard curve D->E F Add ATP detection reagent E->F G Incubate and measure luminescence F->G H Calculate ATP concentration and normalize G->H

Caption: A streamlined workflow for quantifying ATP levels in parasitic worms.

In Vitro Chitinase Inhibition Assay

This is a general protocol for determining the inhibitory effect of a compound on chitinase activity.

Materials:

  • Purified chitinase enzyme (e.g., from Onchocerca volvulus)

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

  • Assay buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0)

  • This compound or other test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a small volume of the test compound at various concentrations.

    • Add the purified chitinase enzyme to each well and incubate for a short period to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at an optimal temperature (e.g., 37°C) for a defined period.

  • Fluorescence Measurement:

    • Stop the reaction (e.g., by adding a high pH stop solution).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for Chitinase Inhibition Assay

Workflow for In Vitro Chitinase Inhibition Assay A Prepare serial dilutions of Closantel B Add Closantel and Chitinase to 96-well plate A->B C Pre-incubate B->C D Add fluorogenic substrate C->D E Incubate at optimal temperature D->E F Stop reaction and measure fluorescence E->F G Calculate % inhibition and IC50 F->G

References

Molecular Targets of Closantel Sodium Dihydrate in Helminths: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a vital component in the control of parasitic helminths in veterinary medicine, particularly against trematodes like Fasciola hepatica and certain nematodes such as Haemonchus contortus. Its efficacy is primarily attributed to the disruption of energy metabolism within the parasite. This technical guide provides a comprehensive overview of the molecular targets of closantel in helminths, detailing its primary mechanism of action and putative secondary targets. Quantitative data from various studies are summarized, and methodologies for key experiments are described to facilitate further research and drug development.

Primary Molecular Target: Uncoupling of Oxidative Phosphorylation

The principal mechanism of action of closantel is the uncoupling of oxidative phosphorylation in the mitochondria of helminths.[1][2][3] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[2][3] This leads to a rapid depletion of the parasite's energy reserves, impairing vital processes such as motility and ultimately causing paralysis and death.[1][4]

Ultrastructural studies on Haemonchus contortus treated with closantel have revealed significant morphological changes in their mitochondria, which appear more electron-dense and have swollen cristae, providing physical evidence of mitochondrial disruption.[1]

Signaling Pathway of Oxidative Phosphorylation Uncoupling by Closantel

The following diagram illustrates the effect of closantel on the mitochondrial electron transport chain and ATP synthesis.

Mechanism of Oxidative Phosphorylation Uncoupling by Closantel cluster_ETC Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ETC_I Complex I CoQ CoQ ETC_I->CoQ e- H_ions H+ ETC_I->H_ions H+ pump ETC_II Complex II ETC_II->CoQ e- ETC_III Complex III CytC Cyt c ETC_III->CytC e- ETC_III->H_ions H+ pump ETC_IV Complex IV ETC_IV->H_ions H+ pump O2 O2 ETC_IV->O2 e- -> H2O CoQ->ETC_III e- CytC->ETC_IV e- ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ETC_I e- FADH2 FADH2 FADH2->ETC_II e- ADP ADP + Pi ADP->ATP_Synthase H_ions->ATP_Synthase Proton Motive Force Closantel Closantel Closantel->H_ions Disrupts Gradient

Fig. 1: Closantel uncouples oxidative phosphorylation.

Secondary and Putative Molecular Targets

While the uncoupling of oxidative phosphorylation is the primary mode of action, research suggests that closantel may have other molecular targets within helminths.

Chitinase (B1577495) Inhibition

Closantel has been identified as a potent and specific inhibitor of chitinase in the filarial nematode Onchocerca volvulus (OvCHT1).[5][6] Chitinases are crucial enzymes for processes like molting and egg-hatching in nematodes.[5] The inhibition of this enzyme by closantel presents a secondary mechanism that could contribute to its anthelmintic activity, particularly against nematodes.

Fumarate (B1241708) Reductase
Phosphoglycerate Kinase

Phosphoglycerate kinase is an essential enzyme in the glycolytic pathway. Although some anthelmintics are known to target this enzyme, direct evidence and quantitative data for the inhibition of helminth phosphoglycerate kinase by closantel are currently lacking in the available scientific literature.

Quantitative Data on Closantel's Activity

The following tables summarize the available quantitative data on the efficacy and molecular interactions of closantel.

Parameter Organism/System Value Reference(s)
IC50 (Respiratory Control Index)Isolated Rat Liver Mitochondria0.9 µM[4]
Concentration for ATP ReductionVertebrate Liver Cell Line (Chang)≥ 1 µM[4]
IC50 (Chitinase Inhibition)Onchocerca volvulus (OvCHT1)5.8 ± 0.3 µM[5]
Table 1: In Vitro Quantitative Data for Closantel.
Helminth Species Host Dose Efficacy (%) Reference(s)
Haemonchus contortus (Benzimidazole-resistant)Sheep10 mg/kg91.24 - 98.23[2]
Haemonchus contortusGoats5.0 mg/kg (s.c.)100[9]
Haemonchus contortusGoats10.0 mg/kg (oral)99.2[9]
Fasciola hepaticaCattle20 mg/kg (topical)72 - 97[10]
Fasciola hepatica (adult)Sheep10 mg/kg (oral)100
Table 2: In Vivo Efficacy of Closantel Against Common Helminths.

Detailed Experimental Protocols

Measurement of ATP Levels in Helminths

This protocol is adapted from a study on Haemonchus contortus.[11][12]

Objective: To quantify the effect of closantel on ATP levels in helminths.

Workflow:

Workflow for ATP Measurement in Helminths A 1. Helminth Culture & Exposure (e.g., adult H. contortus) B 2. Incubation with Closantel (various concentrations and time points) A->B C 3. Worm Lysis (e.g., using a suitable lysis buffer) B->C D 4. Protein Quantification (e.g., Bicinchoninic acid assay) C->D E 5. ATP Quantification (Bioluminescence assay, e.g., Luciferin-luciferase) C->E F 6. Data Normalization (ATP content per µg of protein) D->F E->F G 7. Analysis (Comparison with controls) F->G

Fig. 2: ATP measurement workflow.

Materials:

  • Live helminths (e.g., adult H. contortus)

  • Culture medium

  • Closantel sodium dihydrate

  • Lysis buffer

  • Bicinchoninic acid (BCA) protein assay kit

  • ATP bioluminescence assay kit (e.g., luciferin-luciferase based)

  • Microplate reader (for absorbance and luminescence)

Procedure:

  • Helminth Culture and Exposure: Culture adult helminths in a suitable medium. Expose the worms to various concentrations of closantel for different time periods. Include a control group with no closantel.

  • Lysis: After exposure, wash the worms to remove residual drug and lyse them using an appropriate lysis buffer to release intracellular contents.

  • Protein Quantification: Determine the total protein concentration in the lysate using a BCA assay. This is for normalization of the ATP content.

  • ATP Quantification: Use a bioluminescence-based ATP assay to measure the ATP concentration in the lysate. The light produced is proportional to the amount of ATP.

  • Data Normalization and Analysis: Normalize the ATP concentration to the total protein concentration for each sample. Compare the ATP levels in the closantel-treated groups to the control group to determine the dose- and time-dependent effects of the drug.

Chitinase Inhibition Assay

This protocol is based on general enzymatic assays for chitinase inhibitors.

Objective: To determine the inhibitory effect of closantel on helminth chitinase activity.

Workflow:

Workflow for Chitinase Inhibition Assay A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Enzyme-Inhibitor Pre-incubation (Closantel + Chitinase) A->B C 3. Initiate Reaction (Add fluorogenic substrate) B->C D 4. Incubate (Allow reaction to proceed) C->D E 5. Measure Fluorescence (Quantify product formation) D->E F 6. Calculate % Inhibition & IC50 E->F

Fig. 3: Chitinase inhibition assay workflow.

Materials:

  • Purified helminth chitinase (e.g., recombinant OvCHT1)

  • Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl N,N'-diacetyl-β-D-chitobioside)

  • Assay buffer

  • This compound (and other test compounds)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the chitinase enzyme, the fluorogenic substrate, and various concentrations of closantel in the assay buffer.

  • Pre-incubation: In a 96-well plate, pre-incubate the chitinase enzyme with different concentrations of closantel for a set period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

  • Fluorescence Measurement: Measure the fluorescence intensity, which corresponds to the amount of product formed.

  • Data Analysis: Calculate the percentage of inhibition for each closantel concentration relative to a control with no inhibitor. Determine the IC50 value, which is the concentration of closantel required to inhibit 50% of the enzyme's activity.

Conclusion and Future Directions

The primary molecular target of closantel in helminths is unequivocally the uncoupling of mitochondrial oxidative phosphorylation, leading to a fatal energy crisis in the parasite. A secondary target, chitinase, has been identified in Onchocerca volvulus, suggesting a multi-faceted mode of action in some nematodes. While the effects on other potential targets like fumarate reductase and phosphoglycerate kinase are plausible, they remain to be substantiated with direct quantitative evidence in helminths.

For future research, a key focus should be on isolating functional mitochondria from susceptible helminths like Fasciola hepatica and Haemonchus contortus to directly quantify the uncoupling effect of closantel and determine a helminth-specific IC50 value. Furthermore, enzymatic assays with purified fumarate reductase and phosphoglycerate kinase from these parasites are necessary to confirm or rule out their roles as secondary targets. A deeper understanding of these molecular interactions will be invaluable for the development of new anthelmintics and for managing the growing threat of drug resistance.

References

An In-depth Technical Guide to Closantel Sodium Dihydrate as an Uncoupler of Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Closantel (B1026), a halogenated salicylanilide (B1680751), is a potent anthelmintic agent widely utilized in veterinary medicine.[1][2] Its primary mechanism of action lies in its ability to function as an uncoupler of oxidative phosphorylation, a critical process for cellular energy production.[1][3] By disrupting the proton gradient across the inner mitochondrial membrane, closantel effectively inhibits the synthesis of adenosine (B11128) triphosphate (ATP), leading to the eventual demise of susceptible parasites.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning closantel's uncoupling activity, detailed experimental protocols for its characterization, and a summary of key quantitative data.

Introduction: The Role of Closantel in Bioenergetics

Closantel sodium dihydrate is a synthetic compound belonging to the salicylanilide class of anthelmintics.[1] It is particularly effective against parasites that are highly dependent on aerobic respiration, such as the liver fluke Fasciola hepatica and the hematophagous nematode Haemonchus contortus.[4][5] The lipophilic nature of closantel allows it to readily traverse cellular and mitochondrial membranes.

The fundamental process targeted by closantel is oxidative phosphorylation, the primary pathway for ATP production in aerobic organisms. This process involves the transfer of electrons through the electron transport chain (ETC) located in the inner mitochondrial membrane. The energy released during electron transport is used to pump protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient known as the proton-motive force. This force drives the synthesis of ATP by the F1Fo-ATP synthase complex as protons flow back into the matrix.

Closantel acts as a protonophore, a molecule that creates an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing the ATP synthase.[1] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. Consequently, the energy generated by the ETC is released as heat, and the parasite is starved of the energy required for essential life processes, leading to paralysis and death.[1]

Mechanism of Action: A Molecular Perspective

The uncoupling activity of closantel is attributed to its chemical structure, which features a weakly acidic hydroxyl group and a bulky, lipophilic backbone. This allows the molecule to become protonated in the acidic intermembrane space, traverse the inner mitochondrial membrane, and release its proton into the more alkaline mitochondrial matrix. This cyclical transport of protons effectively short-circuits the mitochondrial energy-transducing machinery.

The consequences of this uncoupling are multifaceted:

  • Depletion of ATP: The most immediate effect is a drastic reduction in the cellular ATP pool. This impacts all energy-dependent processes, including muscle contraction, nutrient transport, and macromolecular synthesis.

  • Increased Oxygen Consumption: In an attempt to compensate for the reduced ATP yield, the electron transport chain works at an accelerated rate, leading to an increase in oxygen consumption.

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The influx of protons dissipates the electrochemical gradient, leading to a decrease in the mitochondrial membrane potential.

  • Ultrastructural Damage: Prolonged exposure to closantel can lead to observable damage to the mitochondria, including swelling of the cristae.[6]

Signaling Pathway of Oxidative Phosphorylation Uncoupling by Closantel

Uncoupling_Mechanism cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) Proton_Pool_IMS H+ ATP_Synthase ATP Synthase Proton_Pool_IMS->ATP_Synthase Drives Closantel Closantel Proton_Pool_IMS->Closantel Protonation ETC Electron Transport Chain ETC->Proton_Pool_IMS Pumps H+ ATP ATP Synthesis ATP_Synthase->ATP Synthesizes Proton_Pool_Matrix H+ Proton_Pool_Matrix->Closantel Closantel_H Closantel-H+ Closantel_H->Proton_Pool_Matrix Closantel->Closantel_H

Caption: Mechanism of closantel as a protonophore, shuttling protons across the inner mitochondrial membrane.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and uncoupling activity of closantel.

Table 1: In Vitro Efficacy and Uncoupling Activity of Closantel

ParameterOrganism/SystemValueReference
IC50 (Respiratory Control Index)Isolated Rat Liver Mitochondria0.9 µM[7]
ATP Level ReductionChang Liver Cells (after 3h exposure)≥ 1 µM[7]
LD50 (Ovicidal Activity)Rumen Fluke Eggs80 µg/mL (0.12 mM)[8]

Table 2: In Vivo Efficacy and Dosage of Closantel

ParameterAnimalDosageEfficacyReference
Therapeutic Dose (Oral)Sheep10 mg/kg91.24-98.23% against H. contortus[9]
Therapeutic Dose (Oral)Goats10 mg/kg80.3-97.8% against F. hepatica[10]
Treatment FailureCattle (Topical)20 mg/kg0-72% against F. hepatica[5]
Plasma Half-lifeSheep10 mg/kg (oral)2-3 weeks[11]
Plasma Half-lifeGoats7.5 mg/kg (intraruminal)4.7 days[12]

Table 3: Toxicological Data for Closantel

ParameterAnimalValueReference
Lethal Dose (Oral)Rats342 mg/kg[1]
Lethal Dose (Subcutaneous)Rats67 mg/kg[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the uncoupling activity of closantel.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The lipophilic cationic dye JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) is a ratiometric fluorescent probe that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that emit red fluorescence. In mitochondria with a depolarized membrane, JC-1 exists as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye stock solution (e.g., 5 mg/mL in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of closantel for the desired duration. Include a positive control for depolarization (e.g., FCCP or CCCP) and a vehicle control.

  • Prepare a fresh JC-1 staining solution (typically 1-10 µg/mL in pre-warmed cell culture medium).

  • Remove the treatment medium from the wells and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with warm PBS.

  • Add fresh PBS or culture medium to the wells.

  • Measure the fluorescence intensity using a microplate reader. Read the red fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~595 nm. Read the green fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in closantel-treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Experimental Workflow for JC-1 Assay

JC1_Workflow Start Start: Seed Cells in 96-well Plate Treat Treat with Closantel and Controls Start->Treat Prepare_JC1 Prepare JC-1 Staining Solution Treat->Prepare_JC1 Wash1 Wash Cells with PBS Prepare_JC1->Wash1 Stain Incubate with JC-1 Wash1->Stain Wash2 Wash Cells with PBS (2x) Stain->Wash2 Measure Measure Red and Green Fluorescence Wash2->Measure Analyze Calculate Red/Green Fluorescence Ratio Measure->Analyze End End: Determine Mitochondrial Depolarization Analyze->End

Caption: Step-by-step workflow for the JC-1 mitochondrial membrane potential assay.

Measurement of ATP Synthesis using a Luciferase-Based Assay

Principle: This assay quantifies ATP levels based on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the ATP concentration. By measuring ATP levels in cells or isolated mitochondria after treatment with closantel, the inhibitory effect on ATP synthesis can be determined.

Materials:

  • Luciferase-based ATP assay kit (containing luciferase, luciferin, and a suitable buffer)

  • Luminometer

  • White, opaque 96-well plates

  • Cell lysis buffer (if measuring intracellular ATP)

  • Mitochondria isolation buffer (if using isolated mitochondria)

Procedure (for Intracellular ATP):

  • Seed cells in a white, opaque 96-well plate and treat with closantel as described for the JC-1 assay.

  • At the end of the treatment period, remove the medium and add cell lysis buffer to each well.

  • Incubate for a short period to ensure complete cell lysis and release of ATP.

  • Prepare the luciferase reagent according to the kit manufacturer's instructions.

  • Add the luciferase reagent to each well.

  • Immediately measure the luminescence using a luminometer.

  • A decrease in luminescence in closantel-treated cells compared to the control indicates a reduction in intracellular ATP levels.

Measurement of Oxygen Consumption Rate (OCR) using Extracellular Flux Analysis

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) measures the rate of change of oxygen concentration in a transiently sealed microchamber containing cultured cells or isolated mitochondria. This provides a real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. Uncouplers like closantel are expected to increase the basal OCR.

Materials:

  • Extracellular flux analyzer and associated consumables (e.g., cell culture microplates, sensor cartridges)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (a known uncoupler, for positive control)

  • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure (Seahorse XF Cell Mito Stress Test):

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

  • Hydrate the sensor cartridge with XF Calibrant.

  • Load the injection ports of the sensor cartridge with closantel, oligomycin, FCCP, and rotenone/antimycin A at desired concentrations.

  • Place the cell plate and the sensor cartridge into the extracellular flux analyzer.

  • The instrument will measure the basal OCR, followed by sequential injections of the compounds and subsequent OCR measurements.

  • Closantel, as an uncoupler, is expected to cause an increase in the basal OCR. The subsequent injection of oligomycin will have a minimal effect on the already uncoupled respiration. FCCP injection will reveal the maximal respiratory capacity, and rotenone/antimycin A will inhibit mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

Logical Relationship of Uncoupling Effects

Uncoupling_Effects Closantel Closantel Administration Proton_Gradient_Dissipation Proton Gradient Dissipation Closantel->Proton_Gradient_Dissipation ATP_Synthase_Bypass Bypass of ATP Synthase Proton_Gradient_Dissipation->ATP_Synthase_Bypass Increased_OCR Increased Oxygen Consumption Proton_Gradient_Dissipation->Increased_OCR Decreased_MMP Decreased Mitochondrial Membrane Potential Proton_Gradient_Dissipation->Decreased_MMP ATP_Depletion ATP Depletion ATP_Synthase_Bypass->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Paralysis_Death Parasite Paralysis and Death Energy_Crisis->Paralysis_Death

Caption: The cascade of events following closantel administration, leading to parasite death.

Conclusion

This compound's efficacy as an anthelmintic is intrinsically linked to its potent activity as an uncoupler of oxidative phosphorylation. By acting as a protonophore, it disrupts the delicate balance of mitochondrial bioenergetics, leading to a catastrophic energy deficit in susceptible parasites. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of closantel and the development of novel compounds targeting parasite metabolism. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic use, managing the emergence of resistance, and exploring its potential in other therapeutic areas.

References

In Vitro Effects of Closantel on Parasite Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent uncoupler of oxidative phosphorylation in parasite mitochondria. This disruption of the mitochondrial proton gradient leads to a cascade of events culminating in ATP depletion and parasite death. This technical guide provides an in-depth overview of the in vitro effects of closantel on parasite mitochondrial function, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's primary mechanism of action is the disruption of the electrochemical gradient across the inner mitochondrial membrane. As a lipophilic weak acid, it acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix. This bypass of ATP synthase dissipates the proton motive force required for ATP synthesis, effectively uncoupling electron transport from oxidative phosphorylation. The continued, futile pumping of protons by the electron transport chain leads to an increased oxygen consumption rate without a corresponding increase in ATP production, ultimately resulting in a severe energy deficit for the parasite.[1][2]

Quantitative Analysis of Closantel's In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies on the effects of closantel on mitochondrial function.

ParameterOrganism/SystemConcentration/ValueReference
IC50 for Respiratory Control Index Inhibition Isolated Rat Liver Mitochondria0.9 µM[1]
ATP Level Reduction Chang Liver Cells (vertebrate cell line)≥ 1 µM[1]
LD50 (Lethal Dose, 50%) Fasciola hepatica eggs0.12 mM

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the impact of closantel on parasite mitochondrial function.

Isolation of Functional Parasite Mitochondria

Objective: To obtain a purified and functionally active mitochondrial fraction from parasite tissue for subsequent bioenergetic assays. This protocol is adapted from methods used for isolating mitochondria from mammalian tissues and can be optimized for specific parasite species like Fasciola hepatica or Haemonchus contortus.

Materials:

  • Fresh or cryopreserved parasite tissue

  • Mitochondria Isolation Buffer (MIB): 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Weigh the parasite tissue and wash it with ice-cold MIB to remove any contaminants.

  • Mince the tissue into small pieces and resuspend in 10 volumes of ice-cold MIB.

  • Homogenize the tissue suspension using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes), followed by a tight-fitting pestle (10-15 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently wash the mitochondrial pellet with MIB.

  • Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of MIB.

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay.

Measurement of Oxygen Consumption and Respiratory Control Index (RCI)

Objective: To determine the effect of closantel on the rate of oxygen consumption and the degree of coupling between respiration and phosphorylation in isolated parasite mitochondria.

Materials:

  • Isolated parasite mitochondria

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 0.3% (w/v) BSA, pH 7.2

  • Respiratory substrates (e.g., glutamate (B1630785), malate, succinate)

  • ADP

  • Closantel stock solution (in DMSO or ethanol)

  • Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer)

Procedure:

  • Calibrate the oxygen electrode system according to the manufacturer's instructions.

  • Add respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (typically 25-30°C).

  • Add a known amount of isolated parasite mitochondria (e.g., 0.5-1 mg of protein) to the chamber.

  • Record the basal rate of oxygen consumption (State 2 respiration) after the addition of a respiratory substrate (e.g., 5 mM glutamate + 5 mM malate).

  • Initiate ATP synthesis by adding a known amount of ADP (e.g., 100-200 µM) and record the increased rate of oxygen consumption (State 3 respiration).

  • After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4 respiration).

  • The Respiratory Control Index (RCI) is calculated as the ratio of the State 3 to the State 4 respiration rate.

  • To test the effect of closantel, add various concentrations of the drug to the chamber before the addition of ADP and measure the resulting changes in State 3 and State 4 respiration, and the RCI. An uncoupler like closantel will stimulate State 4 respiration and decrease the RCI.

Quantification of ATP Levels

Objective: To measure the intracellular ATP concentration in whole parasites or isolated mitochondria following in vitro exposure to closantel.

Materials:

  • Intact parasites or isolated mitochondria

  • Culture medium or appropriate buffer

  • Closantel stock solution

  • ATP bioluminescence assay kit (e.g., Luciferin (B1168401)/Luciferase-based)

  • Luminometer

Procedure:

  • Incubate intact parasites or isolated mitochondria in a suitable medium or buffer with varying concentrations of closantel for a defined period.

  • At the end of the incubation, lyse the parasites or mitochondria to release the intracellular ATP, following the protocol of the chosen ATP assay kit.

  • Add the luciferase-luciferin reagent to the lysate. The luciferase enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the light emission using a luminometer.

  • The amount of light produced is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Express the results as a percentage of the ATP levels in untreated control samples.

Assessment of Mitochondrial Ultrastructure by Transmission Electron Microscopy (TEM)

Objective: To visualize the morphological changes in parasite mitochondria after in vitro treatment with closantel.

Materials:

Procedure:

  • Incubate parasites in culture medium with a specific concentration of closantel for a predetermined time.

  • Fix the parasites in a primary fixative solution (e.g., 2.5% glutaraldehyde in a suitable buffer) for several hours at 4°C.

  • Wash the samples in buffer and post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

  • Dehydrate the samples through a graded series of ethanol concentrations.

  • Infiltrate and embed the samples in an appropriate resin.

  • Polymerize the resin blocks at an elevated temperature.

  • Cut ultra-thin sections (60-90 nm) from the resin blocks using an ultramicrotome.

  • Mount the sections on copper grids and stain with uranyl acetate and lead citrate.

  • Examine the sections using a transmission electron microscope, focusing on the morphology of the mitochondria. Look for changes such as swelling, loss of cristae, and changes in the electron density of the matrix.[3] In Fasciola hepatica, closantel treatment has been observed to cause mitochondria to become swollen and electron-lucent.[3]

Visualizations

Mechanism of Action: Closantel as a Protonophore

G Mechanism of Closantel's Uncoupling Action cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_IMS H+ ETC->H_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H_IMS->ATP_Synthase Drives ATP Synthesis Closantel Closantel (H+ Carrier) H_IMS->Closantel Binds H+ H_Matrix H+ Closantel->H_Matrix Releases H+

Caption: Closantel acts as a protonophore, disrupting the proton gradient.

Experimental Workflow: Assessing Mitochondrial Oxygen Consumption

G Workflow for Measuring Oxygen Consumption A Isolate Parasite Mitochondria C Add Mitochondria to Respiration Buffer A->C B Calibrate Oxygen Electrode B->C D Add Respiratory Substrate (e.g., Glutamate/Malate) C->D J Repeat with Closantel C->J E Record State 2 Respiration D->E F Add ADP E->F G Record State 3 Respiration F->G H Record State 4 Respiration G->H I Calculate Respiratory Control Index (RCI) H->I J->D

Caption: Steps to measure the effect of closantel on mitochondrial respiration.

Logical Relationship: Impact of Closantel on Mitochondrial Function

G Closantel's Impact on Mitochondrial Function Closantel Closantel Uncoupling Uncoupling of Oxidative Phosphorylation Closantel->Uncoupling Proton_Gradient Dissipation of Proton Gradient Uncoupling->Proton_Gradient O2_Consumption Increased Oxygen Consumption Proton_Gradient->O2_Consumption ATP_Synthase_Bypass Bypass of ATP Synthase Proton_Gradient->ATP_Synthase_Bypass ATP_Depletion Decreased ATP Synthesis ATP_Synthase_Bypass->ATP_Depletion Energy_Crisis Cellular Energy Crisis ATP_Depletion->Energy_Crisis Parasite_Death Parasite Death Energy_Crisis->Parasite_Death

Caption: The cascade of events initiated by closantel in parasite mitochondria.

References

Physicochemical Properties of Closantel Sodium Dihydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026) sodium dihydrate is a salicylanilide (B1680751) anthelmintic agent with potent activity against a range of trematodes, nematodes, and arthropods. A thorough understanding of its physicochemical properties is fundamental for research, formulation development, and ensuring the quality and efficacy of veterinary medicinal products. This technical guide provides a comprehensive overview of the core physicochemical properties of closantel sodium dihydrate, complete with detailed experimental protocols and visual representations of its mechanism of action.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for predicting its behavior in biological systems and for the design of appropriate analytical methodologies.

PropertyValueReference(s)
Chemical Name N-[5-Chloro-4-[(4-chlorophenyl)cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide sodium salt dihydrate[1]
Molecular Formula C₂₂H₁₃Cl₂I₂N₂NaO₂ · 2H₂O[1]
Molecular Weight 721.1 g/mol [2]
Appearance A yellow or pale yellow, crystalline powder. It is slightly hygroscopic.[1]
Solubility Very slightly soluble in water, freely soluble in ethanol (B145695) (96%), and soluble in methanol. Insoluble in acetone (B3395972) and dimethylformamide.[1]
Melting Point >230°C (with decomposition)
Polymorphism Exhibits polymorphism.[1]
Water Content 4.8% to 5.8%[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are essential for reproducible research and quality control.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, methanol) in a sealed, conical flask.

  • Agitate the flasks at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm membrane filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Express the solubility in terms of mg/mL or mol/L.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of this compound.

Methodology:

  • Finely powder a small amount of the dried this compound sample.

  • Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[5]

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.[6]

  • Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[6]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Methodology:

  • Calibrate a pH meter using standard buffer solutions.[7]

  • Accurately weigh and dissolve a sample of this compound in a suitable solvent mixture (e.g., water-ethanol) to a known concentration.[7]

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[7]

  • Record the pH of the solution after each incremental addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point or by calculating the first derivative of the titration curve to identify the inflection point.[8]

Infrared (IR) Spectroscopy for Identification

Objective: To confirm the identity of this compound.

Methodology:

  • Prepare a sample for analysis by creating a dispersion of the solid in potassium bromide (KBr) and pressing it into a thin disc.[1]

  • Record the infrared spectrum of the sample over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

  • Compare the obtained spectrum with a reference spectrum of this compound. The positions and relative intensities of the absorption bands should be concordant.[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Objective: To determine the purity of this compound and quantify any related substances.

Methodology (as per European Pharmacopoeia): [1]

  • Mobile Phase A: Dissolve 4 g of potassium dihydrogen phosphate (B84403) in 1000 mL of water for chromatography and adjust to pH 4.0 with phosphoric acid.

  • Mobile Phase B: A mixture of Mobile Phase A and acetonitrile (B52724) (25:75 V/V).

  • Column: A suitable C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV spectrophotometer at 240 nm.

  • Injection Volume: 10 µl.

  • Procedure: Prepare a test solution of the substance to be examined in methanol. Prepare reference solutions of this compound and any known impurities. Inject the solutions and record the chromatograms. The purity is determined by comparing the peak area of closantel with the total area of all peaks, and related substances are quantified against the reference solutions.

Mechanism of Action and Signaling Pathway

Closantel's primary mechanism of action involves the uncoupling of oxidative phosphorylation in the mitochondria of parasites. This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of ATP, the primary energy currency of the cell, leading to paralysis and death of the parasite.

G cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain (ETC) H_ions_high High H+ Concentration (Proton Gradient) ETC->H_ions_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP Inhibited ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase H_ions_high->ATP_Synthase H+ Flow Closantel Closantel Closantel->H_ions_high Disrupts Gradient (Protonophore Action)

Caption: Mechanism of action of Closantel as an uncoupler of oxidative phosphorylation.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the determination of purity and related substances in a sample of this compound using HPLC.

G start Start: Receive This compound Sample prep_sample Sample Preparation: Dissolve in Methanol start->prep_sample prep_std Standard Preparation: Dissolve CRS in Methanol start->prep_std hplc HPLC Analysis (C18 Column, UV 240 nm) prep_sample->hplc prep_std->hplc data Data Acquisition: Record Chromatograms hplc->data analysis Data Analysis: - Integrate Peak Areas - Compare with Standard data->analysis report Report Results: - Purity (%) - Related Substances (%) analysis->report end End report->end

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The physicochemical properties of this compound are integral to its development, formulation, and quality control. This guide provides a foundational understanding of these properties and the experimental methodologies required for their assessment. For researchers and drug development professionals, adherence to standardized protocols, such as those outlined in the European Pharmacopoeia, is crucial for ensuring the consistency and reliability of data. The provided diagrams offer a visual aid to understanding the compound's mechanism of action and analytical workflows.

References

Solubility Profile of Closantel Sodium Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of closantel (B1026) sodium dihydrate in a range of common laboratory solvents. The information is compiled to support research, formulation development, and analytical method design involving this potent anthelmintic agent.

Core Topic: Solubility of Closantel Sodium Dihydrate

This compound is a salicylanilide (B1680751) anthelmintic used in veterinary medicine. Its efficacy is influenced by its formulation and, consequently, its solubility characteristics. Understanding its solubility in various solvents is critical for developing stable, bioavailable drug products and for designing accurate analytical methods.

Quantitative Solubility Data

The solubility of this compound has been reported in several key laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that specific experimental conditions, such as temperature, were not always provided in the source literature for the quantitative data. Standard laboratory conditions (approximately 20-25°C) can be generally assumed unless otherwise specified.

SolventSolubility (Quantitative)Solubility (Qualitative)
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]-
100 mg/mL-
Dimethylformamide (DMF)~20 mg/mL[1]Freely Soluble
Ethanol (96%)100 mg/mLFreely Soluble[2]
Methanol-Soluble[2]
Water-Very Slightly Soluble[2]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[1]Sparingly Soluble in aqueous buffers[1]
Acetone-Soluble

Experimental Protocols

Detailed experimental protocols for the determination of this compound solubility are not extensively published in peer-reviewed literature. However, standardized methods for solubility assessment are common practice in pharmaceutical sciences. Below is a general protocol for determining equilibrium solubility, followed by a summary of a typical High-Performance Liquid Chromatography (HPLC) method used for the analysis of closantel, which is essential for quantifying its concentration in solubility studies.

General Equilibrium Solubility Determination Protocol

This protocol outlines a general procedure for determining the equilibrium solubility of a compound like this compound.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is necessary to ensure that the solution reaches saturation.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Quantification of Solute Concentration:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature and pH (if applicable) of the determination.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Several HPLC methods have been developed for the analysis of closantel. The following is a representative isocratic RP-HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with pH adjusted to 3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 10:90 v/v).[3]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[3]

  • Detection: UV detection at a wavelength of 333 nm.[3]

  • Injection Volume: A standard injection volume is 10 µL.

  • Quantification: A calibration curve is constructed by injecting standard solutions of this compound of known concentrations. The concentration of the analyte in the test samples is then determined by interpolation from this curve.

Visualizations

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's primary mechanism of anthelmintic action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[4] This process disrupts the synthesis of ATP, the main energy currency of the cell, leading to paralysis and death of the parasite. The following diagram illustrates this mechanism.

Caption: Closantel acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.

Experimental Workflow: HPLC Analysis of Closantel

The following diagram outlines a typical workflow for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

G Experimental Workflow: HPLC Analysis of Closantel cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis start Weigh Closantel Standard/Sample dissolve Dissolve in Appropriate Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (e.g., 333 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify

Caption: A typical workflow for the quantitative analysis of closantel using RP-HPLC with UV detection.

References

Early Research on the Anthelmintic Properties of Closantel: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, emerged in the late 1970s and early 1980s as a significant advancement in the control of parasitic infections in livestock, particularly against liver flukes and blood-feeding nematodes.[1] Its novel mode of action and favorable pharmacokinetic profile distinguished it from other anthelmintics of the era. This technical guide provides an in-depth overview of the foundational research that established the anthelmintic properties of closantel, focusing on its mechanism of action, efficacy, and pharmacokinetic characteristics as understood during its early development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Early investigations into the biochemical effects of closantel identified its primary mechanism of action as the uncoupling of oxidative phosphorylation in parasite mitochondria.[2][3] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP).[2] This disruption leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.[2]

Morphological and biochemical studies on Fasciola hepatica treated with closantel revealed ultrastructural changes in the mitochondria of the parasite's absorptive tissues, such as the intestine and tegument.[4] In vitro studies demonstrated that closantel inhibits mitochondrial phosphorylation in F. hepatica and uncouples oxidative phosphorylation from electron transport in rat liver mitochondria.[4]

cluster_mitochondrion Mitochondrial Inner Membrane cluster_parasite Parasite Cell ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump Electron Flow H_gradient Proton Gradient (High H+ concentration) H_pump->H_gradient Translocates H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives H_leak Proton Leak H_gradient->H_leak Dissipates ATP ATP ATP_synthase->ATP Synthesizes Energy_depletion Energy Depletion Closantel Closantel (Protonophore) Closantel->H_leak Creates H_leak->Energy_depletion Leads to Paralysis_death Paralysis & Death Energy_depletion->Paralysis_death

Diagram 1: Mechanism of Action of Closantel as a Protonophore.

Pharmacokinetic Profile

Early pharmacokinetic studies in sheep and cattle were crucial in defining the optimal administration routes and dosage regimens for closantel. These studies, often utilizing 14C-labelled closantel, revealed its high bioavailability, strong binding to plasma proteins, and long elimination half-life.

Experimental Protocol: Pharmacokinetic Study in Sheep

A representative experimental design from early studies is outlined below:

  • Animal Model: Two groups of sheep.

  • Drug Administration:

    • Group 1: A single oral dose of 10 mg/kg body weight of 14C-closantel.

    • Group 2: A single intramuscular dose of 5 mg/kg body weight of 14C-closantel.

  • Sample Collection: Blood, urine, and fecal samples were collected at predetermined intervals.

  • Analysis: High-Performance Liquid Chromatography (HPLC) was used to determine the concentrations of closantel and its metabolites in the collected samples.[4]

start Start animal_selection Selection of Sheep start->animal_selection group_allocation Allocation into Two Groups animal_selection->group_allocation oral_admin Group 1: Oral Administration (10 mg/kg) group_allocation->oral_admin im_admin Group 2: Intramuscular Administration (5 mg/kg) group_allocation->im_admin sample_collection Periodic Collection of Blood, Urine, and Feces oral_admin->sample_collection im_admin->sample_collection hplc_analysis HPLC Analysis for Closantel & Metabolites sample_collection->hplc_analysis data_analysis Pharmacokinetic Data Analysis hplc_analysis->data_analysis end End data_analysis->end

Diagram 2: Experimental Workflow for a Pharmacokinetic Study of Closantel in Sheep.
Quantitative Pharmacokinetic Data in Sheep and Cattle

The following table summarizes key pharmacokinetic parameters of closantel in sheep and cattle from early research.

ParameterSheepCattleReference
Oral Dose 10 mg/kg-[5]
Parenteral Dose 5 mg/kg5 mg/kg[4][5]
Time to Peak Plasma Level (Tmax) 8 - 48 hours2 - 4 days[4][5]
Peak Plasma Level (Cmax) 45 - 55 µg/mL~45 µg/mL[4][5]
Elimination Half-life 2 - 3 weeks-[5]
Plasma Protein Binding >99% (to albumin)-[5]
Excretion ~90% in feces, ~0.5% in urine-[4]
Metabolism Poorly metabolized; mainly to 3- and 5-monoiodoclosantel-[4]

Anthelmintic Efficacy

Early clinical and experimental trials demonstrated the high efficacy of closantel against a range of important parasites in livestock.

Efficacy Against Fasciola hepatica (Liver Fluke)

Closantel proved to be highly effective against both mature and immature stages of Fasciola hepatica.

Experimental Protocol: Efficacy Against Induced F. hepatica Infection in Calves
  • Animal Model: Parasite-free calves.

  • Infection: Calves were artificially infected with F. hepatica metacercariae.

  • Treatment Groups:

    • Treatment Group: Administered a combination of ivermectin (200 µg/kg) and closantel (5 mg/kg) via injection at a specific time post-infection (e.g., 9 or 12 weeks).

    • Control Group: Remained untreated.

  • Efficacy Assessment: Calves were euthanized at a set time post-treatment, and the number of flukes in the liver was counted. Efficacy was calculated by comparing the fluke counts in the treated and control groups.[6]

Quantitative Efficacy Data Against F. hepatica and Other Parasites
Parasite SpeciesHostDose and RouteEfficacyReference
Fasciola hepatica (9-week-old)Cattle5 mg/kg injection94.5% - 99.2%[6]
Fasciola hepatica (12-week-old)Cattle5 mg/kg injection98.4% - 99.5%[6]
Haemonchus contortusSheep-Significant reduction[7]
Ostertagia ostertagiCattle5 mg/kg injection100%[6]
Cooperia oncophoraCattle5 mg/kg injection84.9% - 99.4%[6]
Ancylostoma caninum (adult)Dogs7.5 mg/kg injection99%[8]
Ancylostoma caninum (adult)Dogs10 mg/kg injection98%[8]

Early Observations on Resistance

While closantel was highly effective, early reports of resistance, particularly in Haemonchus contortus, emerged, highlighting the importance of responsible anthelmintic use. Reports from South Africa and Australia in the 1980s documented cases of closantel resistance in this nematode species in sheep.[9]

Conclusion

The early research on closantel laid a robust foundation for its long-standing use in veterinary medicine. The elucidation of its unique mechanism of action, the characterization of its pharmacokinetic properties, and the demonstration of its high efficacy against key parasites were pivotal achievements. This foundational knowledge not only established closantel as a valuable tool for parasite control but also continues to inform strategies for its sustainable use and the development of new anthelmintic agents.

References

The Impact of Closantel Sodium Dihydrate on ATP Synthesis in Nematodes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Closantel (B1026), a salicylanilide (B1680751) anthelmintic, is a potent disruptor of energy metabolism in parasitic nematodes, particularly hematophagous species such as Haemonchus contortus. Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria of the parasite. This process dissipates the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The resulting depletion of ATP leads to a rapid cessation of vital cellular functions, causing paralysis and eventual death of the nematode. This technical guide provides a detailed overview of the impact of closantel sodium dihydrate on ATP synthesis in nematodes, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex.[1][2] This uncoupling of electron transport from ATP synthesis leads to an uncontrolled flow of protons, dissipating the electrochemical gradient necessary for ATP production.[3][4] While the electron transport chain continues to function, and may even accelerate, the energy released is dissipated as heat instead of being harnessed for ATP synthesis.[3] This leads to a dramatic decrease in intracellular ATP levels, ultimately causing metabolic collapse and death of the parasite.[1][5]

Some evidence also suggests that closantel may interfere with the activity of key enzymes in the mitochondrial respiratory chain, such as succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase, further compromising the parasite's energy metabolism.[3]

Quantitative Impact on ATP Synthesis

The following tables summarize the available quantitative data on the effect of closantel on ATP levels and mitochondrial function. The data is primarily derived from studies on the economically significant gastrointestinal nematode of small ruminants, Haemonchus contortus.

Drug Concentration (µM)Nematode Stage% Reduction in ATP Levels (Mean ± SD)Incubation Time (hours)Reference
1Adult H. contortusSignificant reduction (specific % not stated)3[1]
10Adult H. contortusSignificant reduction (specific % not stated)3[1]
100Adult H. contortusSignificant reduction (specific % not stated)3[1]

Table 1: Effect of Closantel on ATP Levels in Adult Haemonchus contortus

CompoundIC50 for Uncoupling of Oxidative Phosphorylation (µM)SystemSubstrateReference
Closantel0.9Isolated Rat Liver MitochondriaGlutamate or Succinate[1]

Table 2: Comparative Potency of Closantel as an Uncoupler of Oxidative Phosphorylation

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of closantel and a typical experimental workflow for its investigation.

Closantel_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space ETC Electron Transport Chain H_plus_high ETC->H_plus_high Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP Inhibits Synthesis ATP_Depletion ATP Depletion H_plus_high->ATP_Synthase Drives Closantel Closantel Proton_Leak Proton Leak Closantel->Proton_Leak Induces Proton_Leak->ATP_Synthase Bypasses Proton_Leak->H_plus_high Dissipates Paralysis_Death Paralysis & Death ATP_Depletion->Paralysis_Death Leads to

Caption: Mechanism of closantel-induced ATP depletion in nematodes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement ATP Measurement cluster_analysis Data Analysis Culture In vitro culture of Haemonchus contortus (Adults or Larvae) Exposure Exposure to varying concentrations of This compound Culture->Exposure Homogenization Homogenization of Nematodes Exposure->Homogenization Extraction ATP Extraction Homogenization->Extraction Luciferase_Assay Luciferin-Luciferase Bioluminescence Assay Extraction->Luciferase_Assay Luminometer Quantification of Luminescence Luciferase_Assay->Luminometer Normalization Normalization to Protein Concentration Luminometer->Normalization Dose_Response Dose-Response Curve Generation (IC50) Normalization->Dose_Response

References

Methodological & Application

Quantification of Closantel Sodium Dihydrate in Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Introduction

Closantel (B1026) is a broad-spectrum salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to treat parasitic infections, primarily liver fluke, in sheep and cattle. The monitoring of closantel concentrations in plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy and safety. This document provides detailed protocols for the quantification of closantel sodium dihydrate in plasma using High-Performance Liquid Chromatography (HPLC) with UV, fluorescence, and tandem mass spectrometry detection. The methods described herein are intended for researchers, scientists, and drug development professionals.

Methods Overview

Several HPLC-based methods have been developed and validated for the quantification of closantel in biological matrices. The choice of method often depends on the required sensitivity and the available instrumentation. This note details two primary sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by chromatographic analysis.

Data Presentation

Table 1: Summary of HPLC Chromatographic Conditions for Closantel Quantification
ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-Fluorescence)Method 3 (HPLC-MS/MS)
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[1]C18 (e.g., 150 mm x 4.6 mm)C18 (e.g., Waters C18, 4.6 mm x 50 mm, 2.7 µm)[2]
Mobile Phase Acetonitrile (B52724):Water (90:10, v/v), pH adjusted to 3 with phosphoric acid[1]Acetonitrile:Water (85:15, v/v) with 0.05% triethylamine, pH 2.5 with phosphoric acidAcetonitrile:Water (80:20, v/v), pH 3.0 with phosphoric acid[2]
Flow Rate 1.2 mL/min[1]1.0 mL/min1.5 mL/min[2]
Detector UVFluorescenceTandem Mass Spectrometer
Detection Wavelength 333 nm[1]Excitation: 335 nm, Emission: 510 nm[3]Precursor Ion: 661 m/z, Product Ions: 127, 279, 315, 345 m/z[4]
Internal Standard Bromohexine-HCl (proposed)[5]Not specifiedNot specified
Table 2: Comparison of Method Validation Parameters
ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-Fluorescence)Method 3 (HPLC-MS/MS)
Linearity Range 100-500 µg/mL[1]10-5000 µg/LWide linearity range
Limit of Detection (LOD) Not specified10 µg/kg[3]2.6 ng/mL[4]
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified
Accuracy (% Recovery) 99.53% - 101.06%[1]>80%High accuracy
Precision (%RSD) < 2.0%[6]Intra-day: 3.35-7.66%, Inter-day: 4.04-8.67%High reproducibility

Experimental Protocols

Preparation of Standard Solutions

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).[6][7] this compound is freely soluble in methanol and ethanol.[4] This stock solution should be stored at 2-8°C and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 to 50 µg/mL).

Sample Preparation Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method developed for HPLC-MS/MS analysis.[4]

  • Pipette 500 µL of plasma sample into a centrifuge tube.

  • Add 500 µL of 0.1 M phosphate (B84403) buffer (pH 7.5).

  • Add 2 mL of a mixture of ethyl acetate (B1210297) and acetonitrile (1:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Sample Preparation Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes C18 cartridges for sample clean-up.[3]

  • Condition the SPE Cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through a C18 SPE cartridge.

  • Sample Pre-treatment: Mix 1 mL of plasma with 1 mL of 0.05% acetic acid in water saturated with sodium chloride.

  • Load the Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate.

  • Wash the Cartridge: Wash the cartridge with 5 mL of 10% acetonitrile in water to remove interfering substances.

  • Elute Closantel: Elute the analyte with 5 mL of acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

  • Analyze: Inject a suitable volume (e.g., 20 µL) into the HPLC system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction cluster_analysis HPLC Analysis plasma Plasma Sample lle1 Add Buffer & Extraction Solvent plasma->lle1 spe1 Condition Cartridge plasma->spe1 lle2 Vortex & Centrifuge lle1->lle2 lle3 Collect Organic Layer lle2->lle3 evap Evaporate to Dryness lle3->evap spe2 Load Sample spe1->spe2 spe3 Wash & Elute spe2->spe3 spe3->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (UV/Fluorescence/MS) separation->detection quant Quantification detection->quant

Caption: Experimental workflow from plasma sample preparation to HPLC analysis.

logical_relationship cluster_extraction Extraction Method cluster_detection Detection Technique analyte Closantel in Plasma lle Liquid-Liquid Extraction (LLE) analyte->lle spe Solid-Phase Extraction (SPE) analyte->spe uv UV Detection (Lower Sensitivity) lle->uv fluorescence Fluorescence Detection (Higher Sensitivity) lle->fluorescence msms MS/MS Detection (Highest Sensitivity & Specificity) lle->msms spe->uv spe->fluorescence spe->msms data Quantitative Data (Pharmacokinetics, Residue Analysis) uv->data fluorescence->data msms->data

Caption: Logical relationship between sample, extraction, detection, and data output.

References

Application Notes and Protocols for In Vitro Screening of Closantel's Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026) is a salicylanilide (B1680751) anthelmintic agent with potent activity against a range of trematodes and nematodes, particularly blood-feeding parasites such as Fasciola hepatica (liver fluke) and Haemonchus contortus.[1][2] Its primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria, leading to a disruption of ATP synthesis and ultimately, paralysis and death.[1][2][3] In vitro culture assays are indispensable tools for the initial screening of anthelmintic compounds like closantel, providing a controlled environment to assess efficacy, determine effective concentrations, and investigate mechanisms of action and resistance.

These application notes provide detailed protocols for two common in vitro assays used to screen the anthelmintic activity of closantel: the Larval Migration Inhibition (LMI) Assay, primarily for nematodes like Haemonchus contortus, and the Adult Worm Motility Test (AWMT), suitable for trematodes such as Fasciola hepatica.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the production of ATP by ATP synthase.[2][4] As a lipophilic molecule, closantel can traverse the mitochondrial membranes. In the intermembrane space, it can pick up a proton, and due to its ability to delocalize the negative charge, it can diffuse back across the inner membrane into the mitochondrial matrix. There, it releases the proton, effectively short-circuiting the proton motive force. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis, leading to a rapid depletion of the parasite's energy reserves.[4][5]

ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Proton_Matrix H+ Closantel_Anion Closantel- ETC Electron Transport Chain Proton_IMS H+ ETC->Proton_IMS Proton_IMS->ATP_Synthase Flows through Proton_IMS->Closantel_Anion Closantel_H Closantel-H+ Closantel_H->Proton_Matrix Closantel_Anion->Closantel_H

Closantel's uncoupling of oxidative phosphorylation.

Data Presentation: In Vitro Efficacy of Closantel

The following tables summarize the in vitro efficacy of closantel against various helminth species, presenting key quantitative data such as IC50 (half maximal inhibitory concentration) and LD50 (median lethal dose).

Table 1: In Vitro Efficacy of Closantel against Haemonchus contortus

Larval StageAssay TypeIsolateIC50 (µM)Reference
L3/L4Larval Migration InhibitionSusceptible~1.0[6]
L3/L4Larval Migration InhibitionResistant~3.0[6]

Table 2: In Vitro Efficacy of Closantel against Trematodes

SpeciesLife StageAssay TypeMetricConcentrationReference
Fasciola hepaticaAdultMotility AssayFlaccid Paralysis>1 µM[6]
Fasciola hepaticaEggEgg Hatch AssayLD50Not Determined*[7]
Rumen Flukes (Calicophoron daubneyi)AdultMotility AssayMotility Score 0≥15 µM (in DMEM)[8]
Rumen FlukesEggEgg Hatch AssayLD5080 µg/mL (~0.12 mM)[9]

*Note: Practical use of the egg hatch assay for closantel was hindered by its inability to be solubilized at a high enough concentration to discriminate between drug-exposed and solvent-exposed eggs.[7]

Experimental Protocols

Protocol 1: Larval Migration Inhibition (LMI) Assay for Haemonchus contortus

This assay assesses the ability of closantel to inhibit the migration of infective third-stage (L3) or fourth-stage (L4) larvae through a fine mesh, serving as a proxy for larval viability and motility.[9][10]

Materials:

  • Haemonchus contortus L3 larvae

  • Culture medium (e.g., RPMI-1640, DMEM) supplemented with antibiotics[10][11][12]

  • Closantel stock solution (in a suitable solvent like DMSO)

  • 96-well culture plates

  • Migration sieves (e.g., 50 µm aperture mesh) fitting into the 96-well plates[10]

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them multiple times with saline solution to remove debris.[11] Exsheath the larvae if required by the specific protocol, for example, by using a brief exposure to sodium hypochlorite (B82951) followed by thorough washing.[11][13]

  • Drug Dilution: Prepare a serial dilution of the closantel stock solution in the culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the larvae (typically ≤0.5% DMSO).[12]

  • Assay Setup:

    • Place a migration sieve into each well of a 96-well plate.

    • Add approximately 100-200 L3 larvae into each sieve.

    • Add the various concentrations of closantel, a positive control (e.g., another known anthelmintic like ivermectin), and a negative control (medium with solvent only) to the wells below the sieves.

    • Ensure each condition is tested in triplicate.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

  • Data Collection: After incubation, carefully remove the sieves. Count the number of larvae that have successfully migrated through the mesh into the bottom of the well using an inverted microscope.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Determine the IC50 value using a suitable statistical software by plotting the percentage of inhibition against the log of the drug concentration and fitting a dose-response curve.

A Prepare H. contortus L3 Larvae (Harvest, Wash, Exsheath) D Add Larvae to Sieves A->D B Prepare Serial Dilutions of Closantel E Add Closantel dilutions to wells below sieves B->E C Set up 96-well plate with migration sieves C->D C->E F Incubate at 37°C for 24-48h D->F E->F G Count Migrated Larvae F->G H Calculate % Inhibition and IC50 G->H

Workflow for the Larval Migration Inhibition Assay.
Protocol 2: Adult Worm Motility Test (AWMT) for Fasciola hepatica

This assay directly observes the effect of closantel on the motility of adult flukes, providing a clear indication of paralysis.[14]

Materials:

  • Adult Fasciola hepatica

  • Transport medium (e.g., DMEM or RPMI-1640 at 37°C)[10][12]

  • Culture medium (e.g., RPMI-1640) supplemented with antibiotics[12]

  • Closantel stock solution (in DMSO)

  • 24-well culture plates or small Petri dishes

  • Stereomicroscope

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Worm Collection and Acclimatization:

    • Collect adult F. hepatica from the bile ducts of infected animals (e.g., cattle or sheep) at an abattoir.[10]

    • Transport the flukes to the laboratory in pre-warmed transport medium.[10]

    • Wash the flukes multiple times in pre-warmed (37°C) culture medium to remove contaminants.[10]

    • Allow the worms to acclimatize in fresh culture medium for a few hours.

  • Drug Dilution: Prepare serial dilutions of closantel in the culture medium. The final DMSO concentration should not exceed a non-toxic level (e.g., <0.5%).[12]

  • Assay Setup:

    • Place one or more adult worms into each well of a 24-well plate containing the culture medium.

    • Add the different concentrations of closantel, a positive control, and a negative control (medium with solvent).

    • Ensure each condition is replicated.

  • Incubation and Observation:

    • Incubate the plates at 37°C.[12]

    • Observe and score the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a stereomicroscope.[14]

    • A scoring system can be used, for example:

      • 3 = Normal activity

      • 2 = Reduced activity

      • 1 = Minimal activity (flaccid)

      • 0 = No movement/paralysis

  • Data Analysis: Determine the concentration of closantel that causes paralysis (motility score of 0 or 1) in 50% or 100% of the worms at each time point. The effect of closantel on F. hepatica is typically flaccid paralysis.[6]

A Collect and Acclimatize Adult F. hepatica C Set up 24-well plates with worms in culture medium A->C B Prepare Serial Dilutions of Closantel D Add Closantel dilutions to wells B->D C->D E Incubate at 37°C D->E F Observe and Score Motility at Time Intervals E->F G Determine Effective Concentration for Paralysis F->G

Workflow for the Adult Worm Motility Test.

Conclusion

The in vitro assays described provide robust and reproducible methods for screening the anthelmintic activity of closantel. The Larval Migration Inhibition Assay is a higher-throughput method suitable for nematodes, while the Adult Worm Motility Test offers a direct assessment of the drug's paralytic effect on larger trematodes. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data for drug discovery and development programs.

References

Experimental Protocols for Determining Closantel Efficacy in Sheep

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Closantel (B1026) is a salicylanilide (B1680751) anthelmintic used in veterinary medicine to treat and control parasitic infections in ruminants, primarily against liver flukes (Fasciola hepatica) and certain nematodes, such as Haemonchus contortus. Its mechanism of action involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to a disruption of energy metabolism and subsequent parasite death. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to assess the efficacy of closantel in sheep. The protocols are based on established guidelines, including those from the World Association for the Advancement of Veterinary Parasitology (WAAVP).[1][2][3][4]

Data Presentation: Efficacy of Closantel Against Key Sheep Parasites

The following tables summarize the efficacy of closantel against Haemonchus contortus and Fasciola hepatica in sheep as reported in various studies.

Table 1: Efficacy of Closantel against Haemonchus contortus in Sheep

Dosage (mg/kg body weight)Route of AdministrationEfficacy (%)Study Reference
10Oral91.24 - 98.23[5]
10Oral100[6]
7.5Oral>95[7]
15.0Oral>95[7]
5Oral84.6[8]

Table 2: Efficacy of Closantel against Fasciola hepatica in Sheep

Dosage (mg/kg body weight)Route of AdministrationEfficacy (%)Study Reference
10Oral100[9]
Not SpecifiedNot Specified95 - 100[10]
10Oral or SubcutaneousNot specified, but effective[11]

Experimental Protocols

Two primary methods are employed to evaluate the efficacy of closantel in sheep: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a common field method to assess anthelmintic efficacy by comparing fecal egg counts before and after treatment.

Objective: To determine the percentage reduction in parasite egg shedding in sheep following treatment with closantel.

Materials:

  • Test animals (sheep) with naturally acquired gastrointestinal nematode infections.

  • Closantel formulation.

  • Weighing scales.

  • Dosing gun.

  • Fecal collection bags and containers.

  • Microscope, slides, and counting chambers (e.g., McMaster slide).

  • Flotation solution (e.g., saturated sodium chloride).

Procedure:

  • Animal Selection:

    • Select a minimum of 15-20 sheep with naturally acquired parasitic infections.

    • Animals should not have been treated with a broad-spectrum anthelmintic in the preceding 8 weeks.

    • A pre-treatment fecal egg count (FEC) should indicate a sufficient level of infection (e.g., a group average of at least 200-300 eggs per gram of feces).

  • Pre-Treatment (Day 0):

    • Individually identify each sheep (e.g., with ear tags).

    • Weigh each animal to ensure accurate dosing.

    • Collect a fresh fecal sample (approximately 5-10 grams) directly from the rectum of each selected sheep.

    • Administer the recommended dose of closantel orally to each animal in the treatment group. An untreated control group should be maintained under the same conditions.

  • Post-Treatment (Day 14):

    • Fourteen days after treatment, collect a second fecal sample from each of the same sheep.

  • Fecal Egg Count:

    • Perform a fecal egg count on all individual pre- and post-treatment samples using a standardized technique, such as the modified McMaster method.

  • Calculation of Efficacy:

    • Calculate the group mean FEC for the pre-treatment and post-treatment samples.

    • The percentage reduction in fecal egg count is calculated using the following formula:

      Efficacy (%) = (1 - (Mean Post-Treatment FEC / Mean Pre-Treatment FEC)) * 100

Interpretation of Results:

  • An efficacy of 95% or greater is generally considered effective.

  • An efficacy of less than 95% may indicate the presence of anthelmintic resistance.

Controlled Efficacy Test

The controlled efficacy test is a more rigorous method typically used for drug registration studies, involving experimental infection and parasite recovery at necropsy.[1][2][3]

Objective: To determine the efficacy of closantel against specific larval and adult stages of a target parasite species under controlled laboratory conditions.

Materials:

  • Parasite-free lambs.

  • Infective larvae (L3) of the target parasite (e.g., Haemonchus contortus).

  • Closantel formulation.

  • Facilities for housing animals individually and preventing reinfection.

  • Equipment for necropsy and parasite recovery.

Procedure:

  • Animal Selection and Acclimatization:

    • Use parasite-naïve lambs of a similar age and weight.

    • House the lambs in conditions that prevent accidental parasitic infection and allow them to acclimatize to the environment and diet.

  • Experimental Infection:

    • Infect each lamb orally with a known number of infective larvae (e.g., 5,000 L3 of H. contortus).

  • Treatment:

    • After a pre-determined period to allow the parasites to establish and mature to the desired stage (e.g., 21 days for adult H. contortus), randomly allocate the lambs to a treatment group and an untreated control group (minimum of 6 animals per group).

    • Weigh each animal and administer the specified dose of closantel to the treatment group.

  • Necropsy and Parasite Recovery:

    • Approximately 7-10 days after treatment, humanely euthanize all animals in both the treated and control groups.

    • At necropsy, collect the entire gastrointestinal tract (or specific target organs like the liver for Fasciola hepatica).

    • Systematically wash the contents of the abomasum and intestines over a series of sieves to recover all adult and larval parasites.

    • Count the number of each parasite species recovered from each animal.

  • Calculation of Efficacy:

    • Calculate the mean worm burden for the control group and the treated group.

    • The percentage efficacy is calculated using the following formula:

      Efficacy (%) = ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100

Mandatory Visualizations

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel disrupts the parasite's energy metabolism by acting as a protonophore, uncoupling oxidative phosphorylation in the mitochondria. This leads to the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain cluster_ATP_Synthase ATP Synthase I Complex I III Complex III I->III e- Proton_Gradient High H+ Concentration (Intermembrane Space) I->Proton_Gradient H+ pump II Complex II II->III e- IV Complex IV III->IV e- III->Proton_Gradient IV->Proton_Gradient H+ pump Matrix Low H+ Concentration (Mitochondrial Matrix) IV->Matrix e- + O2 -> H2O V Complex V ATP ATP V->ATP Proton_Gradient->V H+ flow Closantel Closantel Proton_Gradient->Closantel H+ leak Closantel->Matrix NADH NADH NADH->I e- FADH2 FADH2 FADH2->II e- ADP ADP + Pi ADP->V

Caption: Closantel uncouples oxidative phosphorylation in parasite mitochondria.

Experimental Workflow: Fecal Egg Count Reduction Test (FECRT)

The following diagram illustrates the key steps in conducting a Fecal Egg Count Reduction Test.

Start Start: Select Infected Sheep Weigh Weigh Animals Start->Weigh Collect_Pre Collect Pre-Treatment Fecal Samples (Day 0) Weigh->Collect_Pre Treat Administer Closantel Collect_Pre->Treat Wait Wait 14 Days Treat->Wait Collect_Post Collect Post-Treatment Fecal Samples (Day 14) Wait->Collect_Post FEC Perform Fecal Egg Counts Collect_Post->FEC Calculate Calculate % Efficacy FEC->Calculate End End: Report Results Calculate->End

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Logical Relationship: Controlled Efficacy Test Design

This diagram outlines the logical design of a controlled efficacy test for anthelmintic evaluation.

cluster_Setup Experimental Setup cluster_Trial Efficacy Trial cluster_Analysis Data Analysis Selection Select Parasite-Free Lambs Infection Infect with Known Number of Larvae Selection->Infection Allocation Randomly Allocate to Groups Infection->Allocation Treatment_Group Treatment Group (Administer Closantel) Allocation->Treatment_Group Control_Group Control Group (Untreated) Allocation->Control_Group Necropsy Necropsy and Worm Recovery Treatment_Group->Necropsy Control_Group->Necropsy Comparison Compare Worm Burdens Necropsy->Comparison Efficacy_Calc Calculate % Efficacy Comparison->Efficacy_Calc

Caption: Logical design of a controlled efficacy test.

References

Application Note: Analysis of Closantel and its Metabolites using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026) is a salicylanilide (B1680751) anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock, particularly against liver flukes.[1] Its persistence in animal tissues and the potential for residues in food products necessitate sensitive and specific analytical methods for monitoring its presence and that of its metabolites.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of closantel and its metabolites due to its high sensitivity, selectivity, and accuracy.[2][4][5] This application note provides a detailed protocol for the analysis of closantel and its primary metabolites, 3-monoiodoclosantel and 5-monoiodoclosantel, in bovine tissues.

Metabolic Pathway of Closantel

The primary metabolic pathway for closantel in sheep and cattle is reductive deiodination.[1][6] This process involves the removal of an iodine atom from the closantel molecule, resulting in the formation of two main metabolites: 3-monoiodoclosantel and 5-monoiodoclosantel.[1][6] Unchanged closantel remains the major component found in tissues and excreta.[1]

Closantel Closantel ReductiveDeiodination Reductive Deiodination Closantel->ReductiveDeiodination Metabolite1 3-monoiodoclosantel ReductiveDeiodination->Metabolite1 Metabolite2 5-monoiodoclosantel ReductiveDeiodination->Metabolite2

Closantel Metabolic Pathway

Experimental Workflow

The analytical workflow for closantel and its metabolites involves sample preparation, including extraction and clean-up, followed by LC-MS/MS analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Bovine Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Liquid-Liquid Extraction (Acetonitrile/Acetone) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Clean-up Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC Liquid Chromatography (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Acquisition & Analysis MS->Data

LC-MS/MS Experimental Workflow

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the analysis of closantel in bovine tissues.

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
ClosantelBovine Muscle0.0080.0276.0 - 94.3[2]
ClosantelBovine Liver0.0090.0276.0 - 94.3[2]
ClosantelBovine Kidney0.0080.0276.0 - 94.3[2]
ClosantelBovine Milk1.24 - 1.271086 - 106[3][4]

Detailed Experimental Protocols

Sample Preparation

This protocol is adapted from validated methods for the extraction of closantel from bovine tissues.[2][3]

Materials:

  • Bovine tissue (muscle, liver, kidney)

  • Acetonitrile (ACN), HPLC grade

  • Acetone, HPLC grade

  • Water, deionized

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 2 g of homogenized bovine tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of an acetonitrile/acetone (80:20, v/v) extraction solvent.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Condition an SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Elute the analytes with 5 mL of 2% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Closantel661.8406.9271.0
3-monoiodoclosantel535.9281.0145.0
5-monoiodoclosantel535.9406.9271.0

Note: Specific collision energies and other instrument parameters should be optimized for the specific mass spectrometer being used.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of closantel and its primary metabolites in bovine tissues. The detailed protocol for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers and drug development professionals to implement this analytical technique in their laboratories for residue monitoring and pharmacokinetic studies. The high sensitivity and specificity of the method ensure reliable data for regulatory compliance and food safety assessments.

References

Application Notes and Protocols for the Laboratory Formulation of Closantel Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of laboratory-scale formulations of Closantel (B1026) Sodium Dihydrate, a broad-spectrum anthelmintic agent. The protocols outlined below are intended for research and development purposes and are based on established principles of pharmaceutical formulation.

Physicochemical Properties of Closantel Sodium Dihydrate

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development. This compound is a yellow, slightly hygroscopic powder.[1] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance Yellow, slightly hygroscopic powder[1]
Molecular Formula C₂₂H₁₃Cl₂I₂N₂NaO₂·2H₂O[1]
Molecular Weight 721.1 g/mol [2]
Solubility Very slightly soluble in water; Freely soluble in ethanol (B145695) (96%); Soluble in methanol (B129727).[1]
pKa 4.28 (for Closantel)[3]
Melting Point >230°C (decomposes)[4]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's anthelmintic activity stems from its ability to act as an uncoupler of oxidative phosphorylation in parasites.[4][5] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.[4][5]

G cluster_mito Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space ETC Electron Transport Chain (ETC) H_ions_high High H+ Concentration ETC->H_ions_high Pumps H+ ions ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes H_ions_high->ATP_Synthase H+ Flow Closantel Closantel Proton_leak Proton Leak Closantel->Proton_leak Induces Proton_leak->H_ions_high Energy_depletion Energy Depletion (No ATP Synthesis) Proton_leak->Energy_depletion Leads to T1_ Paralysis & Death Energy_depletion->T1_

Caption: Mechanism of action of Closantel as an uncoupler of oxidative phosphorylation.

Laboratory-Scale Formulation Protocols

Due to its poor aqueous solubility, formulation strategies for this compound should focus on enhancing its dissolution and stability. Below are protocols for preparing a 100 mL laboratory-scale oral suspension and injectable solution.

Oral Suspension Formulation (5% w/v)

This protocol is designed to produce a stable oral suspension of this compound.

Table 2: Composition of 100 mL Laboratory-Scale Oral Suspension

ComponentQuantityPurpose
This compound5.0 gActive Pharmaceutical Ingredient
Propylene (B89431) Glycol20.0 mLCo-solvent, wetting agent
Povidone K302.0 gSuspending agent, viscosity modifier
Sodium Lauryl Sulfate0.1 gWetting agent
Simethicone (B1680972) Emulsion (30%)0.1 mLAntifoaming agent
Purified Waterq.s. to 100 mLVehicle

Experimental Protocol:

  • In a calibrated 150 mL beaker, dissolve the Povidone K30 in approximately 50 mL of purified water with gentle heating and stirring until a clear solution is obtained. Allow the solution to cool to room temperature.

  • In a separate beaker, disperse the this compound in the propylene glycol to form a smooth slurry.

  • Add the Sodium Lauryl Sulfate to the slurry and mix well.

  • Gradually add the slurry from step 3 to the Povidone K30 solution from step 1 with continuous stirring.

  • Add the simethicone emulsion and continue stirring for 15 minutes.

  • Transfer the suspension to a 100 mL volumetric flask and add purified water to bring the final volume to 100 mL.

  • Homogenize the suspension using a suitable laboratory homogenizer for 5-10 minutes to ensure uniform particle size distribution.

G cluster_prep Oral Suspension Preparation Workflow start Start dissolve_povidone Dissolve Povidone K30 in Purified Water start->dissolve_povidone cool Cool to Room Temperature dissolve_povidone->cool combine Combine Slurry and Povidone Solution cool->combine disperse_api Disperse Closantel in Propylene Glycol add_sls Add Sodium Lauryl Sulfate disperse_api->add_sls add_sls->combine add_simethicone Add Simethicone Emulsion combine->add_simethicone qs_volume Adjust to Final Volume with Purified Water add_simethicone->qs_volume homogenize Homogenize qs_volume->homogenize end End homogenize->end

Caption: Workflow for the laboratory preparation of a this compound oral suspension.

Injectable Solution Formulation (5% w/v)

This protocol outlines the preparation of a clear, sterile injectable solution of this compound. A key challenge is the poor aqueous solubility, which is overcome by using a co-solvent system.

Table 3: Composition of 100 mL Laboratory-Scale Injectable Solution

ComponentQuantityPurpose
This compound5.0 gActive Pharmaceutical Ingredient
Ethanol (96%)10.0 mLCo-solvent
Propylene Glycol50.0 mLCo-solvent, viscosity modifier
Water for Injectionq.s. to 100 mLVehicle

Experimental Protocol:

  • In a sterile 150 mL beaker, mix the ethanol and propylene glycol.

  • Gently heat the solvent mixture to 50-60°C with continuous stirring.

  • Slowly add the this compound to the heated solvent mixture and stir until completely dissolved.

  • Continue stirring for an additional 5-10 minutes to ensure complete dissolution.

  • Add approximately 20 mL of Water for Injection and continue to stir.

  • Adjust the pH to 11.0-11.2 using a 10% sodium hydroxide (B78521) solution.[6]

  • Transfer the solution to a 100 mL sterile volumetric flask and add Water for Injection to bring the final volume to 100 mL.

  • Filter the solution through a sterile 0.22 µm membrane filter into a sterile container.

G cluster_prep Injectable Solution Preparation Workflow start Start mix_solvents Mix Ethanol and Propylene Glycol start->mix_solvents heat_solvents Heat to 50-60°C mix_solvents->heat_solvents dissolve_api Dissolve Closantel heat_solvents->dissolve_api add_wfi Add Water for Injection dissolve_api->add_wfi adjust_ph Adjust pH to 11.0-11.2 add_wfi->adjust_ph qs_volume Adjust to Final Volume adjust_ph->qs_volume filter Sterile Filtration (0.22 µm) qs_volume->filter end End filter->end

Caption: Workflow for the laboratory preparation of a this compound injectable solution.

Quality Control Experimental Protocols

The following protocols are essential for assessing the quality and performance of the developed formulations.

Stability-Indicating HPLC Method

This method is suitable for the determination of this compound in the presence of its degradation products.[7][8]

Table 4: HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (pH 3.0, adjusted with phosphoric acid) (90:10 v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 333 nm
Injection Volume 10 µL
Column Temperature 25°C

Sample Preparation:

  • Oral Suspension: Accurately weigh a portion of the suspension equivalent to 50 mg of Closantel and transfer to a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter a portion of this solution through a 0.45 µm filter. Further dilute an aliquot of the filtrate with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Injectable Solution: Accurately dilute a volume of the injectable solution with the mobile phase to a final concentration of approximately 100 µg/mL.

In Vitro Dissolution Testing for Oral Suspension

This protocol is adapted from general guidelines for veterinary oral suspensions.[9]

Table 5: Dissolution Test Parameters for Oral Suspension

ParameterCondition
Apparatus USP Apparatus II (Paddle)
Dissolution Medium 900 mL of pH 6.8 phosphate (B84403) buffer with 0.5% Sodium Lauryl Sulfate
Paddle Speed 75 rpm
Temperature 37 ± 0.5°C
Sampling Times 15, 30, 45, 60, 90, and 120 minutes
Sample Volume 5 mL (replace with fresh medium)
Analysis HPLC (as described in 4.1)
In Vitro Release Testing (IVRT) for Injectable Solution

This protocol utilizes a dialysis membrane method suitable for parenteral formulations.[10][11]

Table 6: IVRT Parameters for Injectable Solution

ParameterCondition
Apparatus Dialysis bag (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off)
Release Medium Phosphate Buffered Saline (PBS) pH 7.4
Temperature 37 ± 0.5°C
Agitation Gentle agitation (e.g., orbital shaker at 50 rpm)
Sampling Times 1, 2, 4, 8, 12, and 24 hours
Sample Volume 1 mL from the external release medium
Analysis HPLC (as described in 4.1)

Experimental Protocol:

  • Soak the dialysis membrane in the release medium for at least 30 minutes.

  • Accurately pipette 1 mL of the injectable solution into the dialysis bag and seal both ends.

  • Place the sealed dialysis bag into a vessel containing a known volume (e.g., 100 mL) of the release medium.

  • Maintain the system at the specified temperature with gentle agitation.

  • At each time point, withdraw a sample from the external medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the samples by HPLC to determine the concentration of Closantel released.

G cluster_qc Quality Control Workflow formulation Formulation (Oral or Injectable) hplc Stability-Indicating HPLC Analysis formulation->hplc dissolution In Vitro Dissolution (Oral Suspension) formulation->dissolution ivrt In Vitro Release Testing (Injectable Solution) formulation->ivrt data_analysis Data Analysis and Specification Comparison hplc->data_analysis dissolution->data_analysis ivrt->data_analysis report Report data_analysis->report

Caption: General workflow for the quality control testing of this compound formulations.

References

Application Note & Protocol: Cell-Based Assay for Determining Closantel Sodium Dihydrate Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Closantel (B1026), a halogenated salicylanilide, is a widely used veterinary anthelmintic agent effective against various parasites.[1][2][3] Its primary mechanism of action involves the uncoupling of mitochondrial oxidative phosphorylation, which disrupts ATP synthesis and leads to parasite death.[4][5][6][7] Recent studies have highlighted the potential of closantel as an anti-cancer agent, demonstrating its ability to inhibit tumor growth.[8][9] Understanding the cytotoxic profile of Closantel Sodium Dihydrate is crucial for evaluating its therapeutic potential and potential off-target effects.

This document provides a detailed protocol for a cell-based assay to determine the cytotoxicity of this compound. The described methodology utilizes a common colorimetric assay (MTT or MTS) to assess cell viability and proliferation, providing a quantitative measure of the compound's cytotoxic effects.

Principle of the Assay

The cytotoxicity of this compound is determined by measuring its effect on the metabolic activity of cultured cells. Viable cells with active metabolism convert a tetrazolium salt (e.g., MTT or MTS) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in the presence of this compound indicates a loss of cell viability and thus, cytotoxicity.[10]

Proposed Signaling Pathway for Closantel-Induced Cytotoxicity

The primary mechanism of closantel-induced cytotoxicity is believed to be the disruption of mitochondrial function. By uncoupling oxidative phosphorylation, closantel depletes cellular ATP, leading to an energy crisis. This can trigger downstream events such as the generation of reactive oxygen species (ROS), activation of apoptotic pathways (e.g., caspase activation), and ultimately, cell death through necrosis or apoptosis.[1][2][11]

G cluster_cell Cell cluster_mito Mitochondrion Closantel Closantel Sodium Dihydrate ETC Electron Transport Chain Closantel->ETC uncouples OxPhos Oxidative Phosphorylation Closantel->OxPhos ROS ROS ETC->ROS increased production ATP_Synthase ATP Synthase ATP ATP OxPhos->ATP inhibition ATP_Synthase->ATP synthesis Apoptosis Apoptosis ATP->Apoptosis depletion leads to ROS->Apoptosis induces Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed signaling pathway of Closantel-induced cytotoxicity.

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line used.

Materials
  • This compound (powder)

  • Selected cell line (e.g., HeLa, A549, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Stock Solution Preparation
  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Workflow

G start Start cell_culture 1. Cell Culture (e.g., HeLa, A549) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 3. Treatment with This compound (various concentrations) cell_seeding->treatment incubation 4. Incubation (24, 48, or 72 hours) treatment->incubation add_reagent 5. Addition of MTT/MTS Reagent incubation->add_reagent incubation2 6. Incubation (2-4 hours) add_reagent->incubation2 read_absorbance 7. Absorbance Reading (Microplate Reader) incubation2->read_absorbance data_analysis 8. Data Analysis (Calculate % Viability, IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the cytotoxicity assay.

Detailed Procedure
  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest closantel concentration) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared closantel dilutions or control solutions to the respective wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT/MTS Assay:

    • Following the incubation period, add 10-20 µL of the MTT or MTS reagent to each well (follow the manufacturer's instructions).

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

    • If using an MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer from the kit) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • If using an MTS assay, the formazan product is soluble, and no solubilization step is required.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of this compound.

Calculation of Percent Viability:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Data Summary Table:

Concentration of Closantel (µM)Mean Absorbance (± SD)% Cell Viability (± SD)
0 (Vehicle Control)[Insert Value]100
0.1[Insert Value][Insert Value]
1[Insert Value][Insert Value]
5[Insert Value][Insert Value]
10[Insert Value][Insert Value]
25[Insert Value][Insert Value]
50[Insert Value][Insert Value]
100[Insert Value][Insert Value]

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro. The IC₅₀ value can be determined by plotting the percentage of cell viability against the logarithm of the closantel concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Expected Results

A dose-dependent decrease in cell viability is expected with increasing concentrations of this compound. The IC₅₀ value will provide a quantitative measure of the compound's cytotoxic potency against the tested cell line. Different cell lines may exhibit varying sensitivities to closantel.

Troubleshooting

  • High background absorbance: Ensure proper blank subtraction. The blank should contain medium and the assay reagent but no cells.

  • Inconsistent results: Ensure accurate and consistent cell seeding and pipetting. Use a multichannel pipette for adding reagents.

  • Precipitation of closantel: If the compound precipitates in the medium, try preparing fresh dilutions or using a lower starting concentration of the stock solution. The final DMSO concentration in the culture medium should ideally be below 0.5%.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of this compound using a standard cell-based assay. The results obtained from this assay will be valuable for understanding the cytotoxic profile of closantel and for guiding further research into its potential therapeutic applications.

References

Application Notes and Protocols for Testing Closantel Sodium Dihydrate in Experimental Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing experimental infection models in sheep to evaluate the efficacy of closantel (B1026) sodium dihydrate against two economically significant parasites: the liver fluke, Fasciola hepatica, and the hematophagous nematode, Haemonchus contortus.

Mechanism of Action of Closantel

Closantel is a salicylanilide (B1680751) anthelmintic that primarily acts by uncoupling oxidative phosphorylation in parasites.[1][2][3][4] This disruption of the mitochondrial proton gradient inhibits the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, leading to parasite starvation, paralysis, and death.[1][2] Specifically, closantel is thought to suppress the activity of succinate (B1194679) dehydrogenase and fumarate (B1241708) reductase, key enzymes in the electron transport chain.[1][5] Additionally, it may interfere with liquid and ion transport mechanisms in the parasite's membranes and has been shown to inhibit chitinase, an enzyme crucial for larval molting in some nematodes.[1][3]

cluster_parasite Parasite Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Synthesizes Proton_Gradient->ATP_Synthase Drives Paralysis_Death Paralysis and Death ATP->Paralysis_Death Depletion leads to Closantel Closantel Sodium Dihydrate Disruption Disruption of Proton Gradient (Uncoupling of Oxidative Phosphorylation) Closantel->Disruption Causes Disruption->ATP Inhibits Synthesis cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Efficacy Assessment A1 Acquire F. hepatica metacercariae B2 Administer metacercariae orally (e.g., in gelatin capsules) A1->B2 B1 House parasite-naive sheep B1->B2 C1 Acclimatize infected sheep B2->C1 C2 Divide into treatment and control groups C1->C2 C3 Administer this compound (e.g., 10 mg/kg orally) C2->C3 D1 Collect fecal samples periodically C3->D1 D3 Necropsy at study termination C3->D3 D2 Perform Fecal Egg Count (FEC) D1->D2 D4 Recover and count adult flukes from liver and bile ducts D3->D4 cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Efficacy Assessment A1 Culture H. contortus eggs to L3 larvae B2 Administer L3 larvae orally A1->B2 B1 House parasite-naive lambs B1->B2 C1 Monitor infection via FEC B2->C1 C2 Divide into treatment and control groups C1->C2 C3 Administer this compound (e.g., 5-10 mg/kg orally) C2->C3 D1 Perform pre- and post-treatment FEC C3->D1 D3 Necropsy at study termination C3->D3 D2 Calculate FEC Reduction D1->D2 D4 Recover and count adult worms from the abomasum D3->D4

References

Application Notes and Protocols for the Analytical Determination of Closantel Residues in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Closantel (B1026) is a salicylanilide (B1680751) anthelmintic agent used in veterinary medicine to treat and control parasitic infections, primarily liver fluke, in cattle and sheep.[1][2] Due to its potential to accumulate in edible tissues, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure consumer safety.[2][3] Monitoring these residues is crucial for compliance and public health. This document provides detailed application notes and protocols for the quantitative determination of closantel residues in animal tissues using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Tissues for Residue Analysis

Regulatory monitoring programs often specify target tissues for residue analysis to ensure the safety of all edible tissues. For closantel, the primary target tissues include liver, kidney, muscle, and fat.[3][4]

Section 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method offers a sensitive and reliable approach for the quantification of closantel residues in various animal tissues.

1.1. Principle

Closantel exhibits native fluorescence under acidic conditions, allowing for its sensitive detection following chromatographic separation. The method involves extraction of closantel from the tissue matrix, clean-up using Solid-Phase Extraction (SPE), and subsequent analysis by reversed-phase HPLC with fluorescence detection.[5]

1.2. Data Presentation: Performance Characteristics of the HPLC-FLD Method

ParameterTissueValueReference
Limit of Detection (LOD) Tissue3 µg/kg[6][7]
Limit of Quantification (LOQ) Tissue10 µg/kg[6][8]
Linearity Range Tissue10 - 5000 µg/kg[6][8]
Correlation Coefficient (r²) Tissue> 0.999[6][8]
Recovery Tissue81.5% - 87.4%[6]
Intra-day Repeatability (RSD) Tissue3.35% - 7.66%[6][7]
Inter-day Repeatability (RSD) Tissue4.04% - 8.67%[6][7]

1.3. Experimental Protocol: HPLC-FLD

1.3.1. Sample Preparation

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 20 mL of an acetonitrile-acetone solution (80:20, v/v).[6][8]

    • Homogenize for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of water.[6][8]

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in 25% methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 5 mL of a formic acid-acetonitrile mixture (5:95, v/v).[6][8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.3.2. HPLC-FLD Instrumental Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: ODS-U C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[6]

  • Mobile Phase: Acetonitrile-water (85:15, v/v) containing 0.05% triethylamine, adjusted to pH 2.5 with phosphoric acid.[6][8]

  • Flow Rate: 1.0 mL/min.[6][8]

  • Column Temperature: 35°C.[6]

  • Injection Volume: 20 µL.[6]

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 335 nm.[5][6]

    • Emission Wavelength (λem): 510 nm.[5][6]

1.4. Workflow Diagram: HPLC-FLD Analysis of Closantel in Tissues

HPLC_Workflow A Sample Homogenization B Extraction (Acetonitrile-Acetone) A->B C Centrifugation B->C D Supernatant Collection C->D E SPE Clean-up (Oasis MAX) D->E F Elution E->F G Evaporation F->G H Reconstitution G->H I Filtration H->I J HPLC-FLD Analysis I->J

Caption: Workflow for HPLC-FLD analysis of closantel in tissues.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly selective and sensitive method for the confirmation and quantification of closantel residues.

2.1. Principle

This method utilizes the high separation power of liquid chromatography coupled with the specificity and sensitivity of tandem mass spectrometry. After extraction and clean-up, closantel is ionized, and specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.

2.2. Data Presentation: Performance Characteristics of the LC-MS/MS Method

ParameterMatrixValueReference
Limit of Detection (LOD) Bovine Muscle, Liver, Kidney0.008 - 0.009 µg/kg[9]
Limit of Quantification (LOQ) Bovine Muscle, Liver, Kidney≥ 0.02 µg/kg[9]
Linearity Range Bovine Tissues0.02 - 5000 µg/kg[9]
Correlation Coefficient (r²) Bovine Tissues0.9913 - 0.9987[9]
Recovery Bovine Muscle, Liver, Kidney76.0% - 94.3%[9]
Overall Relative Standard Deviation (RSD) Bovine Tissues3.57% - 8.61%[9]

2.3. Experimental Protocol: LC-MS/MS

2.3.1. Sample Preparation

The sample preparation procedure is similar to that for HPLC-FLD, utilizing an acetonitrile-acetone extraction followed by SPE clean-up.[9]

  • Homogenization: Homogenize a representative portion of the tissue sample.

  • Extraction:

    • Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 10 mL of an acetonitrile-acetone mixture (80:20, v/v).[9]

    • Vortex for 5 minutes.

    • Centrifuge for 5 minutes at >3700 rcf.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an Oasis MAX SPE cartridge with methanol and water.[9]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute closantel with an appropriate solvent (e.g., 5% formic acid in acetonitrile).[10]

  • Final Preparation:

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) and water).[10]

    • Filter the solution prior to injection.

2.3.2. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1260 HPLC system or equivalent.[11]

  • Column: Waters XSelect HSS T3 (150 mm x 3 mm, 2.5 µm) or equivalent.[11]

  • Mobile Phase A: 5 mM ammonium formate (B1220265) and 0.1% formic acid in water.[11]

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.[11]

  • Gradient Elution: A suitable gradient program to separate closantel from matrix components.

  • Flow Rate: 0.45 mL/min.[11]

  • Column Temperature: 40°C.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[9]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[9]

  • MRM Transitions: Specific precursor and product ions for closantel should be optimized.

2.4. Workflow Diagram: LC-MS/MS Analysis of Closantel in Tissues

LCMSMS_Workflow A Tissue Homogenization B Extraction (Acetonitrile-Acetone) A->B C Centrifugation B->C D Supernatant Collection C->D E SPE Clean-up D->E F Elution E->F G Evaporation & Reconstitution F->G H LC-MS/MS Analysis (ESI-, MRM) G->H ELISA_Principle cluster_low Low Closantel in Sample cluster_high High Closantel in Sample A1 Antibody B1 Enzyme-Labeled Closantel A1->B1 Binds C1 High Signal B1->C1 Results in A2 Antibody B2 Sample Closantel A2->B2 Binds C2 Enzyme-Labeled Closantel B2->C2 Blocks D2 Low Signal C2->D2 Results in

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Closantel Sodium Dihydrate Solubility Challenges in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of closantel (B1026) sodium dihydrate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of closantel sodium dihydrate?

Q2: Why am I observing precipitation or incomplete dissolution of this compound in my aqueous buffer?

Several factors can contribute to the poor solubility and precipitation of this compound in aqueous solutions:

  • Low intrinsic aqueous solubility: The primary reason is the compound's inherent hydrophobicity.

  • pH of the medium: The pH of your buffer can significantly impact the ionization state and, consequently, the solubility of the compound.

  • Temperature: Solubility can be temperature-dependent.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may exhibit varying solubility characteristics.[1]

  • Ionic strength of the buffer: High salt concentrations in your buffer can sometimes decrease the solubility of organic compounds (salting-out effect).

Q3: Are there any recommended organic solvents for dissolving this compound?

Yes, this compound is freely soluble in ethanol (B145695) and soluble in methanol.[1] It is also soluble in Dimethyl Sulfoxide (DMSO) and dimethylformamide. For in vivo studies, a common solvent system is a mixture of 10% DMSO and 90% corn oil, where a solubility of at least 2.08 mg/mL can be achieved.[2][3]

Troubleshooting Guide

Encountering issues with the solubility of this compound can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshooting and resolving these challenges.

dot

References

Technical Support Center: Strategies to Enhance the In Vivo Bioavailability of Closantel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the in vivo bioavailability of the anthelmintic drug, closantel (B1026). Given closantel's poor aqueous solubility, which contributes to its low and variable oral bioavailability, this resource focuses on formulation strategies to overcome this limitation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge affecting the oral bioavailability of closantel?

A1: The primary challenge is closantel's low aqueous solubility. As a weak acid and highly lipophilic molecule, it dissolves poorly in the gastrointestinal fluids, leading to incomplete absorption after oral administration.[1] Studies have shown that the oral bioavailability of closantel in sheep is approximately 50% compared to parenteral administration.[1][2]

Q2: What are the main formulation strategies to improve closantel's bioavailability?

A2: Key strategies focus on enhancing its solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing closantel in a hydrophilic polymer matrix at a molecular level to improve wettability and dissolution.

  • Nanoformulations (e.g., Nanoemulsions): Reducing the particle size of closantel to the nanometer range increases the surface area for dissolution and can improve absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the lipophilic closantel molecule within the hydrophobic cavity of a cyclodextrin molecule to enhance its aqueous solubility.

Q3: Are there any excipients that have been specifically shown to enhance closantel's bioavailability?

A3: A patent for a parenteral formulation of closantel and ivermectin disclosed that the inclusion of polyvinylpyrrolidone (B124986) (PVP) had a significant positive effect on the bioavailability of closantel. While this was for an injectable formulation, PVP is also a commonly used carrier in oral solid dispersion formulations to enhance the dissolution of poorly soluble drugs.

Q4: How can I analyze closantel concentrations in plasma to assess bioavailability?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying closantel in plasma. Several validated HPLC methods have been published, often utilizing UV or fluorescence detection for enhanced sensitivity.[3][4][5][6][7] Sample preparation typically involves a protein precipitation step followed by liquid-liquid or solid-phase extraction.[3]

Troubleshooting Guides

This section addresses common issues that may be encountered during the development and evaluation of enhanced bioavailability formulations of closantel.

Problem Potential Cause(s) Suggested Solution(s)
Low drug loading in solid dispersion - Poor miscibility between closantel and the chosen polymer. - Drug crystallization during preparation.- Screen different polymers (e.g., PVP K30, HPMC, Soluplus®) for better miscibility. - Optimize the drug-to-polymer ratio. - Employ rapid solvent evaporation or spray drying to minimize crystallization.
Instability of nanoemulsion (e.g., phase separation, creaming) - Inappropriate oil, surfactant, or co-surfactant selection. - Incorrect oil/surfactant/water ratio. - Insufficient energy during homogenization.- Systematically screen different oils, surfactants (e.g., Tween® 80, Cremophor® EL), and co-surfactants (e.g., Transcutol® P) to find a stable system. - Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region. - Increase homogenization time or energy input.
Low encapsulation efficiency in cyclodextrin complexes - Poor fit of the closantel molecule within the cyclodextrin cavity. - Inefficient complexation method.- Test different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit. - Optimize the preparation method (e.g., kneading, co-evaporation, freeze-drying) and the drug-to-cyclodextrin molar ratio.
High variability in in vivo pharmacokinetic data - Formulation instability in the gastrointestinal tract. - Inter-animal physiological differences (e.g., ruminal pH, gastric emptying time). - Inconsistent dosing or blood sampling.- Evaluate the in vitro dissolution of the formulation in simulated gastric and intestinal fluids. - Use a crossover study design if feasible to minimize inter-animal variability. - Ensure standardized and consistent experimental procedures for all animals.

Quantitative Data Summary

Due to the limited publicly available in vivo data for enhanced bioavailability formulations of closantel, the following table presents a conceptual summary based on typical improvements seen for other poorly soluble drugs when applying these formulation strategies. These values are illustrative and would need to be determined experimentally for closantel.

Formulation Strategy Key Pharmacokinetic Parameters Expected Improvement vs. Standard Suspension
Solid Dispersion (e.g., with PVP) Cmax (Maximum Plasma Concentration) AUC (Area Under the Curve)1.5 - 3.0 fold increase 1.5 - 3.5 fold increase
Nanoemulsion Cmax AUC2.0 - 5.0 fold increase 2.5 - 6.0 fold increase
Cyclodextrin Inclusion Complex Cmax AUC1.2 - 2.5 fold increase 1.5 - 3.0 fold increase

Experimental Protocols

Preparation of Closantel-PVP Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of closantel with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.

Materials:

  • Closantel powder

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (B145695) (95%)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Weigh closantel and PVP K30 in desired weight ratios (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the closantel and PVP K30 in a minimal amount of 95% ethanol in a round-bottom flask with stirring until a clear solution is obtained.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is completely removed and a solid film is formed on the flask wall, scrape the solid mass.

  • Pulverize the resulting solid dispersion using a mortar and pestle.

  • Sieve the powdered solid dispersion to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

In Vitro Dissolution Testing of Closantel Formulations

Objective: To compare the dissolution rate of an enhanced bioavailability formulation of closantel to the unformulated drug.

Apparatus and Reagents:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)

  • HPLC system for closantel analysis

  • Closantel reference standard

Methodology:

  • Prepare the dissolution medium and maintain it at 37 ± 0.5°C.

  • Place a known amount of the closantel formulation (equivalent to a specific dose of closantel) into each dissolution vessel containing 900 mL of the medium.

  • Set the paddle rotation speed to 75 RPM.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples immediately through a 0.45 µm syringe filter.

  • Analyze the concentration of closantel in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

In Vivo Bioavailability Study in a Ruminant Model (e.g., Sheep)

Objective: To determine and compare the pharmacokinetic parameters of different closantel formulations after oral administration in sheep.

Experimental Design:

  • A randomized crossover or parallel group design is recommended.

  • Use a sufficient number of healthy adult sheep (e.g., 6-8 per group).

  • Include a control group receiving a standard oral suspension of closantel and a positive control group receiving a parenteral (subcutaneous or intramuscular) injection of closantel.

  • A washout period of at least 4-6 weeks should be implemented in a crossover design due to the long half-life of closantel.

Methodology:

  • Fast the animals overnight before drug administration.

  • Administer the respective closantel formulations orally (or parenterally for the positive control group) at a predetermined dose (e.g., 10 mg/kg body weight for oral, 5 mg/kg for parenteral).

  • Collect blood samples (e.g., via jugular venipuncture) into heparinized tubes at pre-dose (0 hours) and at various time points post-dosing (e.g., 2, 4, 8, 12, 24, 48, 72, 96, 168, 336, 504, 672 hours).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -20°C or lower until analysis.

  • Quantify the concentration of closantel in the plasma samples using a validated HPLC method.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each formulation using appropriate software.

  • Calculate the relative oral bioavailability of the test formulations compared to the parenteral formulation.

Visualizations

experimental_workflow F1 Solid Dispersion IV1 Solubility Studies F1->IV1 IV3 Physical Characterization (DSC, XRD, SEM) F1->IV3 F2 Nanoemulsion F2->IV1 F2->IV3 F3 Cyclodextrin Complex F3->IV1 F3->IV3 IV2 Dissolution Testing IV1->IV2 PV1 Animal Dosing (e.g., Sheep) IV2->PV1 PV2 Blood Sampling PV1->PV2 PV3 Plasma Analysis (HPLC) PV2->PV3 PV4 Pharmacokinetic Modeling PV3->PV4

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of closantel.

logical_relationship cluster_problem Core Problem cluster_strategies Formulation Strategies cluster_mechanism Mechanism of Enhancement cluster_outcome Desired Outcome P Poor Aqueous Solubility of Closantel S1 Solid Dispersion P->S1 S2 Nanoemulsion P->S2 S3 Cyclodextrin Complex P->S3 M1 Amorphous State & Improved Wettability S1->M1 M2 Increased Surface Area & Improved Permeation S2->M2 M3 Molecular Encapsulation & Enhanced Solubility S3->M3 O Improved In Vivo Bioavailability M1->O M2->O M3->O

Caption: Logical relationship between the core problem and strategies to improve closantel's bioavailability.

References

Technical Support Center: Degradation Pathways of Closantel Sodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental investigation of closantel (B1026) sodium dihydrate degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for closantel sodium dihydrate observed in experimental setups?

A1: Based on metabolic studies and the chemical structure of closantel, the primary degradation pathways are expected to be hydrolysis and reductive deiodination.[1] Hydrolysis targets the amide bond, leading to the formation of a salicylic (B10762653) acid derivative and an aniline (B41778) derivative. Reductive deiodination involves the removal of one or both iodine atoms from the salicylanilide (B1680751) ring.

Q2: What are the expected degradation products of closantel under forced degradation conditions?

A2: Under forced degradation conditions, the following degradation products of closantel may be observed:

  • Hydrolysis Products: 2-hydroxy-3,5-diiodobenzoic acid and N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)amine.

  • Reductive Deiodination Products: 3-monoiodoclosantel and 5-monoiodoclosantel have been identified as metabolites in sheep, suggesting they are likely degradation products in experimental setups as well.[1]

  • Combined Hydrolysis and Deiodination Product: Monoiodosalicylic acid has also been suggested as a metabolite.[1]

Q3: What analytical techniques are most suitable for studying closantel degradation?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying closantel and its degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[4]

Q4: Are there any known stability issues with closantel during analytical method development?

A4: While specific stability issues during method development are not extensively documented, it is crucial to use a stability-indicating method. This ensures that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[5] Forced degradation studies are essential for developing and validating such methods.[2][6]

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Possible Cause Troubleshooting Steps
Inadequate Stress Conditions - Hydrolysis: Ensure the pH of the acidic or basic solution is sufficiently strong (e.g., 0.1 N HCl, 0.1 N NaOH). If no degradation is observed at room temperature, consider increasing the temperature (e.g., 60-80°C).[2] - Oxidation: Use a sufficient concentration of the oxidizing agent (e.g., 3-30% H₂O₂). If necessary, increase the reaction time or temperature. - Photolysis: Ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines. The exposure duration may need to be extended.
Low Solubility of Closantel This compound has limited aqueous solubility. - Consider using a co-solvent (e.g., methanol (B129727), acetonitrile) to ensure the drug is fully dissolved before subjecting it to aqueous stress conditions. However, be aware that the co-solvent may influence the degradation pathway.
Incorrect Sample Preparation - Ensure accurate preparation of all solutions (drug substance, acids, bases, buffers). - Verify the concentration of the closantel solution before initiating the degradation study.
Issue 2: Unexpected or Multiple Degradation Peaks in Chromatogram
Possible Cause Troubleshooting Steps
Secondary Degradation Over-stressing the sample can lead to the degradation of primary degradation products into secondary ones. - Reduce the stress condition (e.g., lower temperature, shorter exposure time, less concentrated acid/base). The goal is to achieve 5-20% degradation of the parent drug.[7]
Interaction with Excipients (for drug product studies) Degradation products may arise from the interaction of closantel with excipients in the formulation. - Conduct forced degradation studies on the placebo (formulation without the API) to identify any degradants originating from the excipients.
Non-Optimal Chromatographic Conditions The analytical method may not be adequately resolving all degradation products. - Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry to achieve better separation.

Quantitative Data Summary

The following table presents a hypothetical summary of forced degradation results for this compound, illustrating typical data obtained from such studies. Note: This data is for illustrative purposes and not derived from a specific experimental study on closantel.

Stress Condition % Degradation of Closantel Major Degradation Product(s) Detected % Area of Major Degradant(s)
0.1 N HCl at 80°C for 24h15.2%Hydrolysis Product A12.5%
0.1 N NaOH at 60°C for 8h21.8%Hydrolysis Product A, Hydrolysis Product B18.3%, 2.1%
10% H₂O₂ at RT for 48h8.5%Oxidative Degradant X7.1%
Photolytic (ICH Q1B)12.1%Photodegradant Y10.8%
Thermal (105°C for 72h)5.3%Thermal Degradant Z4.5%

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N HCl.

    • Reflux the solution at 80°C for a specified period (e.g., 24 hours).

    • At predetermined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Transfer a known volume of the stock solution into a flask.

    • Add an equal volume of 0.1 N NaOH.

    • Heat the solution at 60°C for a specified period (e.g., 8 hours).

    • At predetermined time points, withdraw samples, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Transfer a known volume of the stock solution into a flask and add an equal volume of purified water.

    • Reflux the solution at 80°C for a specified period.

    • Withdraw samples at time points and dilute with the mobile phase for HPLC analysis.

Protocol 2: Forced Photolytic Degradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a known concentration. Also, expose the solid drug substance to the light source.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Control Samples: Protect identical samples from light with aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze the samples and the dark controls by HPLC to determine the extent of degradation.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_deiodination Reductive Deiodination Closantel This compound Hydrolysis_Product_A 2-hydroxy-3,5-diiodobenzoic acid Closantel->Hydrolysis_Product_A Amide Bond Cleavage Hydrolysis_Product_B Aniline Derivative Closantel->Hydrolysis_Product_B Amide Bond Cleavage Monoiodo_3 3-Monoiodoclosantel Closantel->Monoiodo_3 -I Monoiodo_5 5-Monoiodoclosantel Closantel->Monoiodo_5 -I

Caption: Proposed degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Closantel Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress sampling Sample at Time Intervals & Neutralize (if applicable) stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis characterization Identify & Characterize Degradation Products analysis->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: General experimental workflow for forced degradation studies.

TroubleshootingLogic start Issue: Inconsistent Degradation check_conditions Are stress conditions adequate? (pH, Temp, Time) start->check_conditions check_solubility Is the drug fully dissolved? check_conditions->check_solubility Yes adjust_conditions Action: Increase stress severity check_conditions->adjust_conditions No check_prep Is sample preparation accurate? check_solubility->check_prep Yes use_cosolvent Action: Use a co-solvent check_solubility->use_cosolvent No reprepare Action: Re-prepare solutions check_prep->reprepare No

References

Technical Support Center: Troubleshooting Closantel Resistance in Haemonchus contortus Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating closantel (B1026) resistance in Haemonchus contortus through laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of closantel resistance in Haemonchus contortus?

A1: The primary mechanism of closantel resistance in H. contortus is the reduced accumulation of the drug in the parasite.[1] Studies using radioactively labelled closantel have shown significantly lower levels of the drug in resistant adult worms compared to susceptible ones after treatment of the host.[1] This could be due to several factors, including reduced feeding by the parasite, failure to dissociate the drug-albumin complex in the gut, or increased efflux of closantel from the worms.[1]

Q2: Which in vitro assays are commonly used to detect closantel resistance in H. contortus?

A2: Several in vitro assays are employed to detect closantel resistance. The most common include the Larval Migration Assay, Egg Hatch Assay (EHA), Larval Development Test (LDT), and the Adult Motility Assay. Each assay has its own set of advantages and limitations in terms of sensitivity, complexity, and the life stage of the parasite being tested.

Q3: Can an in vitro assay predict the level of resistance in a worm population?

A3: Yes, in vitro assays can provide a good indication of the level of resistance. For instance, the in vitro migration assay can classify an isolate as resistant if it contains about 25% or more resistant worms.[2][3] Isolates with less than 25% resistant worms may be categorized as having emerging resistance.[2][3]

Q4: Is closantel effective against H. contortus strains that are resistant to other anthelmintics?

A4: Yes, closantel can be effective against H. contortus strains that have developed resistance to other major anthelmintic classes, such as benzimidazoles (e.g., fenbendazole) and imidazothiazoles (e.g., levamisole).[4] This makes it a valuable tool in combination therapy or for strategic use where resistance to other drugs is prevalent.[4]

Q5: What is the mode of action of closantel?

A5: Closantel acts as a protonophore, uncoupling oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death of the worm.

Experimental Protocols and Troubleshooting Guides

Below are detailed methodologies for key experiments used in the assessment of closantel resistance in H. contortus, along with troubleshooting guides for common issues.

Larval Migration Assay

This assay assesses the ability of infective third-stage larvae (L3) to migrate through a mesh filter after exposure to closantel. It is a sensitive method for detecting closantel resistance.[2]

Detailed Methodology:

  • Larval Preparation: Obtain infective L3 larvae of H. contortus from fecal cultures.

  • Drug Exposure: Expose the L3 larvae to a range of closantel concentrations for a specified period (e.g., 24 hours).[5]

  • Migration Setup: Place the treated larvae on one side of a migration chamber separated by a fine mesh filter (e.g., 50-micron aperture).[6]

  • Incubation: Incubate the chambers for a set duration (e.g., 48 hours) to allow motile larvae to migrate through the mesh.[5]

  • Quantification: Count the number of larvae that have successfully migrated to the other side of the chamber.

  • Data Analysis: Calculate the percentage of migration inhibition for each closantel concentration compared to a drug-free control. Determine the concentration of closantel that inhibits 50% of larval migration (IC50).

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
High variability in migration between replicates. - Uneven distribution of larvae.- Inconsistent mesh quality.- Temperature fluctuations during incubation.- Ensure thorough mixing of larval suspension before aliquoting.- Use high-quality, uniform mesh filters.- Maintain a stable incubation temperature.
Low or no migration even in control wells. - Larvae are not viable or have low motility.- Incorrect mesh size (too small).- Use freshly harvested and healthy L3 larvae.- Verify the pore size of the mesh is appropriate for L3 migration.
High background migration in high drug concentrations. - Presence of a significant proportion of resistant larvae in the population.- This may be an indication of resistance. Confirm with other assays and consider genotyping.
Egg Hatch Assay (EHA)

The EHA determines the concentration of an anthelmintic that inhibits the hatching of H. contortus eggs.

Detailed Methodology:

  • Egg Collection: Recover H. contortus eggs from fresh feces of infected animals.

  • Egg Suspension: Prepare a clean suspension of eggs in a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • Drug Dilution: Prepare serial dilutions of closantel in a 96-well plate.

  • Incubation: Add the egg suspension to each well and incubate at a controlled temperature (e.g., 27°C) for 48 hours.[7]

  • Hatching Assessment: After incubation, add a fixative (e.g., Lugol's iodine) to stop further development and count the number of hatched larvae and unhatched eggs in each well under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each closantel concentration. Determine the effective concentration that inhibits 50% of egg hatching (EC50).

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Low hatch rate in control wells. - Eggs are not viable.- Inappropriate incubation temperature or humidity.- Contamination of the culture.- Use fresh fecal samples for egg recovery.- Ensure the incubator is calibrated to the correct temperature (around 26-27°C) and maintain high humidity (>80%).[8]- Use sterile techniques and solutions to prevent bacterial or fungal growth.
Inconsistent results across plates. - Inaccurate drug dilutions.- Variation in the number of eggs per well.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize the egg counting and suspension preparation to ensure a consistent number of eggs in each well.
Clumping of eggs. - Presence of fecal debris in the egg suspension.- Ensure thorough washing and sieving of eggs to remove debris.
Larval Development Test (LDT)

The LDT assesses the effect of closantel on the development of H. contortus from the first larval stage (L1) to the third infective stage (L3).

Detailed Methodology:

  • Egg Hatching: Hatch H. contortus eggs to obtain L1 larvae.

  • Culture Setup: Place a known number of L1 larvae in a 96-well plate with a culture medium (e.g., Earle's balanced salt solution and yeast extract).[9]

  • Drug Application: Add serial dilutions of closantel to the wells.

  • Incubation: Incubate the plates for 7 days at a controlled temperature (e.g., 27°C) and high humidity.[10]

  • Developmental Assessment: After incubation, examine the larvae in each well and count the number of L1, L2, and L3 larvae.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each closantel concentration. Determine the lethal concentration that inhibits 50% of larval development (LC50).

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Poor larval development in control wells. - Inadequate nutrition in the culture medium.- Suboptimal incubation conditions (temperature, pH, humidity).[8][11]- Contamination.- Ensure the culture medium is properly prepared with all necessary components.- Maintain optimal incubation conditions (26-27°C, pH around 6.5, >80% humidity).[8][11]- Use sterile techniques and consider adding antibiotics/antifungals to the medium.[12]
Difficulty in differentiating larval stages. - Inexperience of the observer.- Poor quality microscope optics.- Provide proper training for identifying L1, L2, and L3 stages based on morphological characteristics.- Use a high-quality inverted microscope.
High mortality of larvae across all wells. - Toxicity of the culture medium components or contaminants.- Test each component of the culture medium for toxicity.- Ensure all glassware and plasticware are properly cleaned and rinsed.
Adult Motility Assay

This assay directly measures the effect of closantel on the motility of adult H. contortus worms.

Detailed Methodology:

  • Worm Collection: Collect adult H. contortus worms from the abomasum of freshly slaughtered, infected animals.

  • Washing and Acclimatization: Wash the worms in a suitable buffer (e.g., PBS) and allow them to acclimatize in a culture medium (e.g., RPMI) for a short period.

  • Drug Exposure: Place a set number of adult worms (e.g., 5-10) in petri dishes or multi-well plates containing culture medium with various concentrations of closantel.[2][13]

  • Incubation: Incubate the worms at 37°C for a defined period (e.g., 24 hours), observing motility at regular intervals.

  • Motility Scoring: Score the motility of the worms based on a predefined scale (e.g., 0 for no movement, 3 for vigorous movement).

  • Data Analysis: Calculate the average motility score for each closantel concentration and compare it to the control. Determine the concentration that causes 50% inhibition of motility (IC50).

Troubleshooting Guide:

IssuePossible Cause(s)Recommended Solution(s)
Rapid loss of motility in control worms. - Damage to worms during collection and washing.- Suboptimal culture conditions (temperature, pH, oxygen).- Handle worms gently during collection.- Ensure the culture medium is pre-warmed to 37°C and has the correct pH. Maintain appropriate gas conditions if required.
Subjectivity in motility scoring. - Inconsistent scoring between different observers.- Develop a clear and standardized motility scoring system with visual examples.- Have multiple observers score the worms independently and average the results.
Precipitation of closantel in the medium. - Poor solubility of closantel at high concentrations.- Use a suitable solvent (e.g., DMSO) to prepare a stock solution of closantel before diluting it in the culture medium. Ensure the final solvent concentration is non-toxic to the worms.

Quantitative Data Summary

Table 1: Comparative Efficacy of Closantel against Susceptible and Resistant H. contortus Strains (In Vivo)

Strain TypeClosantel Dose (mg/kg)Efficacy (%)Reference
Unselected Field Strain5>80% (initially)[14]
Selected Resistant Strain5<50%[14]
Benzimidazole-Resistant1091.24 - 98.23[4]

Table 2: Comparative In Vitro Susceptibility of H. contortus to Closantel

AssayStrain TypeParameterValueReference
Larval MigrationSusceptibleIC50(Not specified)[2]
Larval MigrationResistantIC50(Not specified)[2]
Egg Hatch Assay(Not specified)EC50(Not specified)
Larval DevelopmentSusceptibleLC50(Not specified)
Larval DevelopmentResistantLC50(Not specified)
Adult MotilitySusceptibleIC50(Not specified)
Adult MotilityResistantIC50(Not specified)

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis feces Fecal Sample Collection eggs Egg Recovery & Cleaning feces->eggs l3 L3 Larvae Culture feces->l3 eha Egg Hatch Assay (EHA) eggs->eha ldt Larval Development Test (LDT) eggs->ldt abomasum Adult Worm Collection (Post-mortem) ama Adult Motility Assay (AMA) abomasum->ama lma Larval Migration Assay (LMA) l3->lma calc Calculate % Inhibition eha->calc ldt->calc lma->calc ama->calc ic50 Determine IC50 / EC50 / LC50 calc->ic50 resistance Resistance Status Assessment ic50->resistance

Caption: Workflow for in vitro assessment of closantel resistance.

closantel_moa cluster_mito Mitochondrion imm Inner Mitochondrial Membrane h_plus_gradient Proton (H+) Gradient atp_synthase ATP Synthase h_plus_gradient->atp_synthase drives atp ATP (Energy) atp_synthase->atp produces paralysis Paralysis & Death atp_synthase->paralysis production inhibited closantel Closantel closantel->imm shuttles H+ across closantel->h_plus_gradient dissipates protons

Caption: Closantel's mechanism of action via proton shuttling.

resistance_mechanism cluster_susceptible Susceptible Worm cluster_resistant Resistant Worm s_intake Closantel Intake s_target Mitochondrial Target s_intake->s_target s_effect Lethal Effect s_target->s_effect r_intake Reduced Intake / Efflux r_target Mitochondrial Target r_intake->r_target r_effect Survival r_target->r_effect closantel_ext External Closantel closantel_ext->s_intake High closantel_ext->r_intake Low

References

Technical Support Center: Optimizing Closantel Dosage for In Vitro Parasite Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing closantel (B1026) dosage for in vitro parasite viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of closantel against parasites?

Closantel's primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy source for cellular processes, leading to parasite death.[1] It achieves this by interfering with the proton gradient across the mitochondrial membrane. Closantel may also disturb liquid and ion transport mechanisms within the parasite's membranes.[1]

Q2: Which parasite species and life stages are most susceptible to closantel in vitro?

Closantel is particularly effective against blood-sucking parasites such as Fasciola hepatica (liver fluke) and Haemonchus contortus.[1] Its efficacy can vary depending on the developmental stage of the parasite. For instance, it is highly effective against adult and late immature stages of F. hepatica.

Q3: What are the common challenges encountered when working with closantel in in vitro assays?

Common challenges include:

  • Poor aqueous solubility: Closantel is a hydrophobic compound, which can lead to precipitation in aqueous culture media.

  • High protein binding: Closantel binds strongly to plasma albumins (>99%), which can reduce its bio-availability in assays containing serum.[1]

  • Inconsistent results: Variability in parasite isolates, culture conditions, and drug preparation can lead to inconsistent IC50/EC50 values.

Troubleshooting Guides

Issue 1: Closantel Precipitation in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture wells after adding the closantel solution.

  • Inconsistent or unexpectedly low parasite mortality.

Possible Causes and Solutions:

Cause Solution
Poor Aqueous Solubility Prepare a high-concentration stock solution of closantel in a suitable organic solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤0.5%) to avoid solvent toxicity to the parasites.
"Crashing Out" Upon Dilution When diluting the stock solution into the aqueous medium, add the closantel stock to the medium with gentle vortexing or mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
pH and Temperature Effects Ensure the pH and temperature of the culture medium are optimal and stable, as these factors can influence the solubility of closantel.
Issue 2: High Variability and Poor Reproducibility of Results

Symptoms:

  • Significant differences in parasite viability readings between replicate wells.

  • Inconsistent IC50 or EC50 values across different experimental runs.

Possible Causes and Solutions:

Cause Solution
High Protein Binding If using serum-supplemented media, the high protein binding of closantel can reduce its effective concentration.[1] Consider using a serum-free medium if appropriate for the parasite species or account for the protein binding effect when determining the nominal concentrations to test.
Inaccurate Drug Concentrations Prepare fresh serial dilutions of closantel for each experiment from a recently prepared stock solution to avoid degradation. Calibrate pipettes regularly to ensure accurate dispensing.
Parasite Viability and Density Ensure a consistent number of viable parasites are seeded in each well. Variations in the initial parasite load can lead to variability in the final readout.
Assay Endpoint Measurement The timing of the endpoint measurement is critical. For motility assays, allow sufficient incubation time for the drug to exert its effect. For metabolic assays (e.g., ATP measurement), the timing should be optimized to capture the peak effect before widespread parasite death and lysis.

Quantitative Data

Table 1: In Vitro Efficacy of Closantel Against Haemonchus contortus

Assay TypeParasite StageMetricConcentration (µM)Incubation TimeReference
Larval Motility AssayL3 LarvaeIC500.1 - 1.024 - 48 hours[2]
ATP MeasurementAdultEC50~1.03 hours[2]

Table 2: In Vitro Efficacy of Closantel Against Fasciola hepatica

Assay TypeParasite StageMetricConcentration (mM)Incubation TimeReference
Egg Hatch AssayEggsLD500.12Not Specified[3]

Experimental Protocols

Protocol 1: Larval Motility Assay for Haemonchus contortus

This protocol is adapted from standard larval migration inhibition assays.

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • Culture plates (96-well)

  • Nylon mesh filters (20-30 µm pore size)

  • Phosphate-buffered saline (PBS)

  • Closantel

  • DMSO

  • Microplate reader or microscope

Procedure:

  • Prepare a stock solution of closantel in DMSO.

  • Perform serial dilutions of the closantel stock solution in PBS to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Add approximately 50-100 L3 larvae suspended in PBS to each well of a 96-well plate.

  • Add the various concentrations of closantel to the respective wells. Include a vehicle control (PBS + DMSO) and a negative control (PBS only).

  • Incubate the plate at 37°C for 24-48 hours.

  • After incubation, assess larval motility. This can be done by:

    • Visual scoring: Observe the larvae under a microscope and score their motility on a predefined scale (e.g., 0 = no movement, 3 = vigorous movement).

    • Larval migration: Place a nylon mesh over a collection plate. Pipette the contents of each well onto the mesh. After a set time, count the number of larvae that have migrated through the mesh into the collection plate.

  • Calculate the percentage of motility inhibition for each closantel concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the closantel concentration and fitting the data to a dose-response curve.

Protocol 2: ATP Measurement Viability Assay

This protocol is based on the principle that ATP levels are a direct indicator of metabolically active, viable parasites.

Materials:

  • Parasites (e.g., adult Haemonchus contortus)

  • Culture medium appropriate for the parasite species

  • 96-well opaque plates

  • ATP releasing agent (e.g., a commercial cell lysis reagent)

  • ATP detection reagent (containing luciferase and D-luciferin)

  • Luminometer

Procedure:

  • Prepare a stock solution of closantel in DMSO and perform serial dilutions in the culture medium.

  • Add a consistent number of parasites to each well of a 96-well opaque plate containing the culture medium.

  • Add the different concentrations of closantel to the wells. Include appropriate controls.

  • Incubate the plate under optimal conditions for a predetermined period (e.g., 3-24 hours).

  • Following incubation, add the ATP releasing agent to each well to lyse the parasites and release the intracellular ATP.

  • Add the ATP detection reagent to each well. This reagent contains luciferase, which catalyzes the oxidation of D-luciferin in the presence of ATP, producing light.

  • Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Calculate the percentage of viability for each treatment by comparing the luminescence signal to that of the untreated control.

  • Determine the EC50 value by plotting the percentage of viability against the log of the closantel concentration.

Visualizations

Closantel_Mechanism_of_Action cluster_mitochondrion Parasite Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Protons_pumped ETC->Protons_pumped Pumps H+ into IMS ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces No_ATP ATP Depletion ATP_Synthase->No_ATP Production Blocked Matrix Mitochondrial Matrix IMS Intermembrane Space Closantel Closantel cluster_membrane cluster_membrane Closantel->cluster_membrane Disrupts Proton Gradient Substrates NADH, FADH2 Substrates->ETC Oxidation Proton_Gradient Proton Gradient (High H+) Proton_Gradient->ATP_Synthase Drives ATP Synthesis Proton_Gradient->Matrix H+ leaks back Parasite_Death Parasite Death No_ATP->Parasite_Death Troubleshooting_Workflow Start Inconsistent In Vitro Results with Closantel Check_Solubility Check for Drug Precipitation Start->Check_Solubility Check_Controls Evaluate Control Wells Check_Solubility->Check_Controls No Solubility_Actions Optimize Solubilization: - Use fresh DMSO stock - Ensure final DMSO <0.5% - Vortex during dilution Check_Solubility->Solubility_Actions Yes Check_Parasites Assess Parasite Health and Density Check_Controls->Check_Parasites OK Control_Actions Troubleshoot Controls: - Check vehicle control for toxicity - Ensure high viability in negative control Check_Controls->Control_Actions Issue Found Check_Assay_Params Review Assay Parameters Check_Parasites->Check_Assay_Params OK Parasite_Actions Standardize Parasites: - Use consistent parasite age/stage - Ensure uniform seeding density Check_Parasites->Parasite_Actions Issue Found Assay_Actions Optimize Assay: - Adjust incubation time - Calibrate equipment - Consider protein binding effects Check_Assay_Params->Assay_Actions Issue Found End Consistent Results Check_Assay_Params->End OK Solubility_Actions->Check_Controls Control_Actions->Check_Parasites Parasite_Actions->Check_Assay_Params Assay_Actions->End

References

identifying and minimizing interference in HPLC analysis of closantel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification and minimization of interference in the High-Performance Liquid Chromatography (HPLC) analysis of closantel (B1026).

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the HPLC analysis of closantel, offering systematic approaches to identify and resolve them.

Question: I am observing unexpected peaks (ghost peaks) in my chromatogram. What are the potential causes and how can I eliminate them?

Answer:

Ghost peaks in your chromatogram can originate from several sources. A systematic investigation is crucial for their elimination.

Potential Causes and Solutions:

  • Contaminated Mobile Phase: Impurities in the solvents or additives (buffers, acids) are a common cause.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use.[1]

  • Sample Contamination: The interference may be introduced during sample preparation.

    • Solution: Ensure all glassware is scrupulously clean. Use high-purity solvents for sample dilution. Analyze a "blank" sample (diluent only) to confirm the source of contamination.

  • Carryover from Previous Injections: Residuals from a previous, more concentrated sample can elute in subsequent runs.

    • Solution: Implement a robust needle and injector washing protocol between injections. Injecting a blank after a high-concentration sample can help identify and mitigate carryover.

  • System Contamination: Contaminants can accumulate in the HPLC system (e.g., in the injector, tubing, or column).

    • Solution: Flush the entire system with a strong solvent (e.g., a high percentage of organic solvent) to remove contaminants.

Question: My closantel peak is showing significant tailing. What steps can I take to improve peak symmetry?

Answer:

Peak tailing can compromise the accuracy and precision of your analysis. Several factors related to the mobile phase, stationary phase, and potential interactions can cause this issue.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of closantel and its interaction with the stationary phase.

    • Solution: Adjusting the pH of the mobile phase with an acid, such as phosphoric acid or trifluoroacetic acid (TFA), can improve peak shape.[1][2] For example, a mobile phase of acetonitrile (B52724) and water with the pH adjusted to 3.0 has been used successfully.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the concentration of the sample or the injection volume.

  • Secondary Interactions with the Column: Active sites on the silica (B1680970) backbone of the column can cause undesirable interactions.

  • Column Degradation: A damaged or old column can lead to poor peak shapes.

    • Solution: Replace the column with a new one of the same type.

Question: I am seeing co-elution of closantel with an unknown peak. How can I improve the resolution?

Answer:

Co-elution with interfering compounds can lead to inaccurate quantification. Optimizing the chromatographic conditions is key to achieving baseline separation.

Strategies for Improving Resolution:

  • Mobile Phase Composition: The ratio of organic solvent to aqueous phase is a critical parameter for controlling retention and resolution.

    • Solution: Systematically vary the mobile phase composition. For instance, in reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation. Several methods have been developed using different ratios of acetonitrile, methanol (B129727), and water or buffer.[1][4]

  • Choice of Organic Modifier: Different organic solvents can offer different selectivities.

    • Solution: If using acetonitrile, try substituting it with methanol or vice-versa, or use a combination of both.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Column Chemistry: The choice of the stationary phase is crucial for achieving selectivity.

    • Solution: If you are using a standard C18 column, consider trying a different type of C18 column from another manufacturer or a column with a different chemistry (e.g., C8, Phenyl-Hexyl). For chiral separations of closantel enantiomers, specialized chiral stationary phases (CSPs) are necessary.[2][5][6]

  • Temperature: Adjusting the column temperature can alter the selectivity of the separation.

Frequently Asked Questions (FAQs)

Question: What is a suitable starting point for developing an HPLC method for closantel analysis?

Answer:

A good starting point for developing a reversed-phase HPLC method for closantel would be:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with the pH adjusted to 3 with phosphoric acid.[1]

  • Flow Rate: 1.0 - 1.5 mL/min.[7]

  • Detection: UV detection at a wavelength where closantel has significant absorbance, such as 245 nm, 254 nm, or 333 nm.[1]

  • Injection Volume: 10 - 20 µL.

These parameters can then be optimized to achieve the desired separation and sensitivity.

Question: How can I prepare samples of closantel from a veterinary formulation for HPLC analysis?

Answer:

A general procedure for preparing a closantel sample from a formulation (e.g., an oral drench) involves:

  • Accurately weigh a portion of the formulation.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of tetrahydrofuran (B95107) and methanol.[1]

  • Use sonication to ensure complete dissolution.

  • Dilute the solution to a suitable concentration with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could block the column.

Question: How can I ensure my HPLC method is specific for closantel, especially in the presence of excipients or other active ingredients?

Answer:

Method specificity is crucial for accurate analysis and can be established through several steps:

  • Analysis of a Placebo: Prepare a placebo sample containing all the formulation excipients without closantel and inject it. The chromatogram should show no interfering peaks at the retention time of closantel.

  • Analysis of Co-formulated Drugs: If the formulation contains other active ingredients, inject solutions of these compounds individually to determine their retention times and ensure they do not co-elute with closantel.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity. This will help to confirm that the closantel peak is not composed of more than one compound.[3]

  • Forced Degradation Studies: To develop a stability-indicating method, closantel can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should then be able to separate the intact closantel from these degradants.[8]

Quantitative Data Summary

The following tables summarize typical HPLC parameters used for the analysis of closantel, providing a reference for method development and troubleshooting.

Table 1: HPLC Method Parameters for Closantel Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Phenomenex ODS C-18 (250 x 4.6 mm, 5 µm)[1]Waters C18 (50 mm x 4.6 mm, 2.7 µm)C18Zorbax C-18 (250 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Water (pH 3 with phosphoric acid) : Acetonitrile (10:90 v/v)[1]Acetonitrile : Water (80:20 v/v), pH 3 with phosphoric acidAcetonitrile : Distilled Water : Methanol1 mL Triethylamine/L water (pH 3.5 with glacial acetic acid) : Acetonitrile (20:80 v/v)[3]
Flow Rate 1.2 mL/min[1]1.5 mL/min1.8 mL/min2.0 mL/min[3]
Detection Wavelength 333 nm[1]245 nm254 nm210 nm[3]
Retention Time ~6 min[1]5.84 minNot SpecifiedNot Specified

Table 2: Linearity and Range for Closantel Quantification

Method ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)
Gayatri et al.100 - 500[1]Not Specified
Abd Halim et al.250 - 1000≥ 0.999
Gloeckner et al.50 - 150> 0.999
Al-Attas et al.11.7 - 140.63[3]Not Specified

Visualizations

Experimental Workflow for Closantel HPLC Analysis

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Weighing, Dissolution, Dilution) filtration Sample Filtration (0.45 µm filter) sample_prep->filtration hplc_system HPLC System (Pump, Injector, Column, Detector) filtration->hplc_system mobile_phase_prep Mobile Phase Preparation (Mixing, pH adjustment, Degassing) mobile_phase_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting integration->report troubleshooting_workflow start Interference Observed (e.g., extra peaks, peak distortion) check_blank Inject Blank Sample (Solvent/Mobile Phase) start->check_blank peak_in_blank Peak(s) Present in Blank? check_blank->peak_in_blank contam_source Source is Mobile Phase, Solvent, or System Carryover peak_in_blank->contam_source Yes no_peak_in_blank No Peak(s) in Blank peak_in_blank->no_peak_in_blank No optimize_chrom Optimize Chromatography (Mobile Phase, Column, pH) contam_source->optimize_chrom sample_matrix Interference from Sample Matrix/Excipients no_peak_in_blank->sample_matrix optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) sample_matrix->optimize_prep optimize_prep->optimize_chrom resolution Resolution Achieved? optimize_chrom->resolution resolution->optimize_chrom No end Analysis Complete resolution->end Yes

References

Technical Support Center: Assessing and Mitigating Closantel Cytotoxicity in Non-Target Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in their in vitro experiments involving the anthelmintic drug closantel (B1026). The following information is intended to help navigate challenges related to its cytotoxic effects on non-target mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of closantel-induced cytotoxicity in non-target cells?

A1: The primary mechanism of closantel's cytotoxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[1] As a protonophore, closantel disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This leads to a rapid depletion of intracellular ATP, impairing cellular energy-dependent processes and ultimately leading to cell death.[1] In vertebrate liver cells, a reduction in ATP levels has been observed at concentrations of 1 µM and higher.[2]

Q2: What are the typical signs of closantel-induced cytotoxicity in cell culture?

A2: Researchers may observe a combination of the following effects:

  • Reduced Cell Viability: A dose-dependent decrease in the number of viable cells.

  • Morphological Changes: Cells may appear rounded, shrunken, and detached from the culture surface.

  • Induction of Apoptosis: Closantel has been shown to induce apoptosis, or programmed cell death.[3] This can be confirmed by assays for caspase activation.

  • Increased Oxidative Stress: Disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS), causing secondary cellular damage.

Q3: Which in vitro assays are recommended for assessing closantel cytotoxicity?

A3: Standard colorimetric assays are suitable for quantifying the cytotoxic effects of closantel. These include:

  • MTT Assay: Measures mitochondrial reductase activity, which is indicative of cell viability.

  • Neutral Red (NR) Uptake Assay: Assesses the integrity of cell membranes and lysosomal function.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

Troubleshooting Guide

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Uneven cell seeding, inconsistent drug concentration, or edge effects in multi-well plates.

  • Troubleshooting & Optimization:

    • Ensure a single-cell suspension before seeding and use a consistent seeding density.

    • Carefully prepare serial dilutions of closantel and ensure thorough mixing.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or culture medium.

Problem 2: Discrepancies between different cytotoxicity assays.
  • Possible Cause: Different assays measure different cellular parameters. For example, the MTT assay reflects metabolic activity, while the LDH assay measures membrane integrity. Closantel's direct effect on mitochondria can sometimes lead to a more rapid decrease in MTT reduction compared to LDH release.

  • Troubleshooting & Optimization:

    • It is recommended to use at least two different cytotoxicity assays based on different principles to obtain a more comprehensive understanding of the cytotoxic mechanism.

    • Consider the time course of your experiment. Early time points might show a decrease in metabolic activity (MTT), while later time points will show increased membrane leakage (LDH).

Problem 3: Unexpectedly high cytotoxicity at low closantel concentrations.
  • Possible Cause: The specific cell line being used may be particularly sensitive to mitochondrial uncouplers. Alternatively, the solvent used to dissolve closantel (e.g., DMSO) may be contributing to the toxicity.

  • Troubleshooting & Optimization:

    • Perform a literature search to determine if your cell line has a high reliance on oxidative phosphorylation.

    • Always include a vehicle control (culture medium with the same concentration of solvent used to dissolve closantel) to assess the toxicity of the solvent itself.

Quantitative Data Summary

While specific IC50 values for closantel in many non-target cell lines are not widely published, the following table provides some reported values and observations to guide experimental design. Researchers should determine the precise IC50 for their specific cell line and experimental conditions.

CompoundCell Line/SystemAssay/EndpointIC50 / Effective ConcentrationReference
Closantel SodiumTaspase1 InhibitionHTRF Reporter Assay1.6 µM[4]
ClosantelChang Liver CellsATP Level Reduction>= 1 µM[2]
ClosantelZebrafish VasculatureAnti-angiogenic Activity1.45 - 1.69 µM[5]

Experimental Protocols

MTT Cytotoxicity Assay

Principle: This assay measures the activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of closantel in culture medium. Replace the existing medium with the medium containing the different concentrations of closantel. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Staining: After the treatment period, remove the treatment medium and add medium containing a pre-determined concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the NR-containing medium and wash the cells with PBS to remove any unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and incubate with shaking for 10-20 minutes to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon cell lysis or membrane damage.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing a substrate and a tetrazolium dye) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Closantel's Mechanism of Action

G cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (H+) ETC->H_gradient pumps H+ ATP_synthase ATP Synthase H_gradient->ATP_synthase drives ATP ATP ATP_synthase->ATP produces Closantel Closantel Disruption Disruption of Proton Gradient Closantel->Disruption Disruption->H_gradient ATP_depletion ATP Depletion Disruption->ATP_depletion Cytotoxicity Cytotoxicity ATP_depletion->Cytotoxicity

Caption: Closantel uncouples oxidative phosphorylation, leading to ATP depletion and cytotoxicity.

General Experimental Workflow for Cytotoxicity Assessment

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Adherence Allow cells to adhere (overnight) Cell_Seeding->Adherence Treatment Treat with serial dilutions of Closantel Adherence->Treatment Incubation Incubate for desired time (24, 48, 72h) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, NR, or LDH) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis (% Viability, IC50) Measurement->Analysis End End Analysis->End G High_Cytotoxicity High Cytotoxicity Observed Check_Controls Check Vehicle Control High_Cytotoxicity->Check_Controls Solvent_Toxicity Is solvent toxic? Check_Controls->Solvent_Toxicity Reduce_Solvent Reduce solvent concentration or change solvent Solvent_Toxicity->Reduce_Solvent Yes Check_Concentration Verify Closantel Concentration Solvent_Toxicity->Check_Concentration No Serial_Dilution_Error Error in serial dilution? Check_Concentration->Serial_Dilution_Error Prepare_Fresh Prepare fresh dilutions Serial_Dilution_Error->Prepare_Fresh Yes Cell_Sensitivity Consider Cell Line Sensitivity Serial_Dilution_Error->Cell_Sensitivity No Literature_Review Review literature for expected sensitivity of the cell line Cell_Sensitivity->Literature_Review G cluster_signaling Cellular Stress Response Closantel Closantel Mitochondrial_Dysfunction Mitochondrial Dysfunction (OxPhos Uncoupling) Closantel->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion MAPK_Activation MAPK Pathway Activation (p38, JNK) ROS->MAPK_Activation PI3K_Akt_Inhibition PI3K/Akt Pathway Inhibition ATP_Depletion->PI3K_Akt_Inhibition Apoptosis Apoptosis MAPK_Activation->Apoptosis PI3K_Akt_Inhibition->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation

References

Technical Support Center: Photostability of Closantel Sodium Dihydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability of closantel (B1026) sodium dihydrate solutions under laboratory conditions. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the general photostability of closantel sodium dihydrate in solution?

This compound, a halogenated salicylanilide, is susceptible to degradation upon exposure to light, particularly in solution. The aromatic rings and halogen substituents in its structure can absorb UV radiation, leading to photochemical reactions. Therefore, it is crucial to protect solutions of this compound from light to maintain their integrity and potency.

Q2: What are the recommended storage conditions for this compound solutions?

To minimize photodegradation, this compound solutions should be stored in amber-colored or light-obscuring containers.[1][2][3] The storage area should be a cool, dry, and well-ventilated space, away from direct sunlight and artificial light sources.[1][2][3]

Q3: What type of degradation can be expected upon light exposure?

Photodegradation of this compound in solution may involve several pathways, including the cleavage of the amide bond (a Norrish Type I reaction) and reactions involving the halogenated aromatic rings.[1] This can lead to the formation of various degradation products, which may alter the solution's efficacy and safety profile.

Q4: How can I monitor the photostability of my this compound solution?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the photostability of this compound solutions.[2][4] This method should be capable of separating the intact drug from its potential degradation products, allowing for accurate quantification of any changes over time.

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound solution even with minimal light exposure. What could be the cause?

  • Solvent Effects: The choice of solvent can influence the rate of photodegradation. Ensure you are using a high-purity, appropriate solvent. Some solvents can act as photosensitizers, accelerating degradation.

  • Presence of Impurities: Trace impurities in the this compound raw material or the solvent can sometimes catalyze photodegradation.

  • pH of the Solution: The pH of the solution can impact the stability of closantel sodium. Investigate if the pH of your solution is within a stable range for the molecule.

  • Container Material: Ensure your container is truly opaque to the wavelengths of light that cause degradation. Consider wrapping your container in aluminum foil as an extra precaution.

Q2: My HPLC analysis shows multiple new peaks after exposing my closantel solution to light, but I'm unsure if they are degradation products. How can I confirm?

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines. This will help you generate the likely degradation products and confirm their retention times in your HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess the peak purity of the closantel peak and the new peaks. Co-elution of impurities can be identified.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass information for the new peaks. This will help in identifying the molecular weights of the degradation products and elucidating their structures.

Q3: The results of my photostability study are inconsistent between experiments. What should I check?

  • Light Source Consistency: Ensure the intensity and spectral output of your light source are consistent for each experiment. Use a calibrated radiometer or lux meter to monitor the light exposure.

  • Temperature Control: Photodegradation can be temperature-dependent. Maintain a constant temperature in your stability chamber to avoid variability.

  • Sample Preparation: Ensure your sample preparation procedure is consistent, including the concentration of the solution and the type of container used.

  • Dark Control: Always include a dark control (a sample protected from light but exposed to the same temperature and other conditions) in your experiments to differentiate between photodegradation and other forms of degradation.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound Solution

Objective: To generate potential photodegradation products of this compound and assess its photosensitivity under controlled laboratory conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Purified Water (HPLC grade)

  • Quartz or borosilicate glass vials

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer/lux meter.

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Sample Exposure:

    • Transfer aliquots of the solution into chemically inert, transparent containers (e.g., quartz vials).

    • Place the samples in the photostability chamber.

    • Simultaneously, prepare a "dark control" by wrapping an identical vial with aluminum foil to protect it completely from light and place it in the same chamber.

  • Light Exposure: Expose the samples to light conditions as specified in ICH Q1B guidelines, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).

  • Analysis: Analyze the exposed samples and the dark control at each time point using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the exposed samples with the dark control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted). A starting point could be a ratio of 70:30 (v/v) Acetonitrile:Buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound (typically around 330 nm).

  • Injection Volume: 20 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze forced degradation samples to show separation.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Illustrative Photostability Data for this compound Solution (1 mg/mL in Methanol)

Exposure Time (hours)Light Exposure (klux·h)% Remaining Closantel (Exposed)% Remaining Closantel (Dark Control)% Total Degradation Products (Exposed)
00100.0100.00.0
620095.299.84.8
1240090.599.79.5
2480082.199.517.9
48160068.399.231.7
72240055.999.044.1

Note: This is illustrative data for exemplary purposes and may not represent actual experimental results.

Table 2: Illustrative HPLC Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
LOD0.05 µg/mL
LOQ0.15 µg/mL

Note: This is illustrative data for exemplary purposes and may not represent actual experimental results.

Visualizations

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation prep_sol Prepare Closantel Solution (1 mg/mL) aliquot Aliquot into Transparent Vials prep_sol->aliquot dark_control Prepare Dark Control (Foil-wrapped) prep_sol->dark_control chamber Place Samples in Photostability Chamber aliquot->chamber dark_control->chamber expose Expose to Light Source chamber->expose monitor Monitor Light Exposure (lux·h & W·h/m²) expose->monitor sampling Withdraw Samples at Time Points monitor->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc quantify Quantify Closantel & Degradants hplc->quantify compare Compare Exposed vs. Dark Control quantify->compare kinetics Determine Degradation Kinetics compare->kinetics report Generate Stability Report kinetics->report

Caption: Experimental workflow for a typical photostability study of a drug solution.

Troubleshooting_Tree start Unexpected Degradation Observed q1 Is degradation observed in the dark control? start->q1 a1_yes Degradation is likely not photolytic. Investigate thermal or chemical instability (pH, solvent, impurities). q1->a1_yes Yes a1_no Degradation is photolytic. q1->a1_no No q2 Is the degradation rate faster than expected? a1_no->q2 a2_yes Check for: - Photosensitizing impurities in solvent or drug. - Incorrect light source intensity. - Inappropriate container material. q2->a2_yes Yes a2_no Proceed with standard characterization of degradation products. q2->a2_no No

Caption: A troubleshooting decision tree for unexpected degradation results.

References

challenges in formulating closantel sodium dihydrate for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of closantel (B1026) sodium dihydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating Closantel Sodium Dihydrate?

A1: The primary challenges in formulating this compound stem from its physicochemical properties. Key issues include:

  • Poor Aqueous Solubility: this compound is very slightly soluble in water, making it difficult to formulate into aqueous-based systems for in vitro and in vivo studies.[1]

  • pH-Dependent Stability: As a sodium salt of a weak acid, the solubility and stability of closantel can be influenced by the pH of the formulation. A patent for an injectable solution suggests adjusting the pH to a specific alkaline range to ensure stability.

  • Hygroscopicity and Polymorphism: The compound is slightly hygroscopic and can exist in different polymorphic forms, which may affect its dissolution rate and bioavailability.[1]

  • Excipient Incompatibility: Closantel has shown incompatibility with certain common pharmaceutical excipients, which can lead to formulation instability and degradation.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. It is freely soluble in ethanol (B145695) and methanol, and highly soluble in DMSO, but has very low solubility in water.[1]

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Media

Symptoms:

  • Precipitation of the compound during or after dissolution.

  • Inability to achieve the desired concentration for experiments.

  • Cloudy or non-homogenous solution.

Possible Causes:

  • Low intrinsic aqueous solubility of this compound.

  • Incorrect solvent system for the desired concentration.

  • pH of the medium is not optimal for solubility.

Solutions:

  • Co-solvency: Utilize a mixture of solvents to enhance solubility. A common approach for parenteral formulations involves using a combination of ethanol, propylene (B89431) glycol, and water.

  • pH Adjustment: For aqueous-based solutions, adjusting the pH to the alkaline range (e.g., pH 8.5-9.0) can improve the solubility and stability of the sodium salt.

  • Use of Solubilizing Agents: Incorporating solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl cyclodextrin) and povidone can enhance the aqueous solubility of closantel.

  • Non-Aqueous Solvents: For preclinical research, Dimethyl Sulfoxide (DMSO) is an effective solvent. A stock solution in DMSO can be further diluted with an appropriate vehicle for in vivo studies.

Issue 2: Formulation Instability and Degradation

Symptoms:

  • Changes in the physical appearance of the formulation over time (e.g., color change, precipitation).

  • Presence of degradation products in analytical tests (e.g., HPLC).

  • Loss of potency of the active pharmaceutical ingredient (API).

Possible Causes:

  • pH Shift: The pH of the formulation may change over time, leading to precipitation or degradation.

  • Excipient Incompatibility: Chemical interaction between this compound and certain excipients. For instance, an interaction with magnesium stearate (B1226849) has been reported, especially in the presence of heat and moisture.

  • Hydrolysis: The presence of water can lead to hydrolytic degradation, particularly if the formulation is not adequately buffered.

  • Photodegradation: Exposure to light can cause degradation of the molecule. It is recommended to prepare solutions immediately before use and protect them from light.[1]

Solutions:

  • Excipient Compatibility Screening: Conduct compatibility studies with all proposed excipients at the pre-formulation stage. Techniques like Differential Scanning Calorimetry (DSC) and HPLC can be used to detect interactions.

  • Buffering Agents: Use appropriate buffering agents to maintain the pH of the formulation within the optimal range for stability.

  • Moisture Protection: For solid dosage forms, protect the formulation from moisture by using appropriate packaging. For liquid formulations, consider the use of co-solvents to reduce water activity.

  • Light Protection: Store formulations in light-resistant containers to prevent photodegradation.

Quantitative Data

Table 1: Solubility of Closantel Sodium in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble[1]
Ethanol (96%)Freely soluble[1]
MethanolSoluble[1]
Dimethyl Sulfoxide (DMSO)125 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Assays
  • Objective: To prepare a high-concentration stock solution of closantel sodium for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), analytical grade

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the desired volume of DMSO to achieve a concentration of up to 125 mg/mL.

    • Vortex the mixture thoroughly.

    • Use an ultrasonic bath to aid dissolution if necessary.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Formulation of an Injectable Solution for Preclinical Research

This protocol is based on a patented formulation and should be adapted and optimized for specific research needs.

  • Objective: To prepare a stable injectable solution of closantel sodium.

  • Materials:

  • Procedure:

    • Prepare a solution of closantel sodium in a mixture of ethanol and propylene glycol (Solution A).

    • In a separate container, dissolve povidone and hydroxypropyl cyclodextrin in a portion of the water for injection (Solution B).

    • Mix Solution A and Solution B.

    • Add the remaining water for injection to the mixture.

    • Adjust the pH of the final solution to 8.5-9.0 using a sodium hydroxide solution.

    • Sterilize the final solution by filtration through a 0.22 µm filter.

Visualizations

Formulation_Troubleshooting_Workflow start Formulation Issue Identified solubility Poor Solubility? start->solubility stability Instability/Degradation? start->stability cause_solubility Identify Cause: - Low Intrinsic Solubility - Incorrect Solvent - Suboptimal pH solubility->cause_solubility Yes cause_stability Identify Cause: - pH Shift - Excipient Incompatibility - Hydrolysis - Photodegradation stability->cause_stability Yes solution_solubility Implement Solution: - Use Co-solvents - Adjust pH - Add Solubilizing Agents - Use Non-Aqueous Solvents cause_solubility->solution_solubility end Optimized Formulation solution_solubility->end solution_stability Implement Solution: - Excipient Screening - Use Buffers - Protect from Moisture - Protect from Light cause_stability->solution_stability solution_stability->end

Caption: Troubleshooting workflow for this compound formulation.

Excipient_Compatibility_Workflow start Start: Select Potential Excipients binary_mixture Prepare Binary Mixtures (API + Excipient) start->binary_mixture stress_conditions Expose to Stress Conditions (e.g., 40°C/75% RH) binary_mixture->stress_conditions analysis Analyze for Incompatibility stress_conditions->analysis compatible Compatible analysis->compatible No Interaction (e.g., DSC, HPLC) incompatible Incompatible analysis->incompatible Interaction Detected select_excipient Select Excipient for Formulation compatible->select_excipient reject_excipient Reject Excipient incompatible->reject_excipient

Caption: Experimental workflow for excipient compatibility testing.

References

Technical Support Center: Investigating Off-Target Effects of Closantel in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the off-target effects of closantel (B1026) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of closantel in mammalian cells?

A1: While closantel's primary anthelmintic action is the uncoupling of mitochondrial oxidative phosphorylation, this mechanism is also a principal off-target effect in mammalian cells, leading to ATP depletion and cellular stress.[1][2][3] Other significant off-target effects reported include the inhibition of specific kinases and enzymes, neurotoxicity, ocular toxicity, and potential anti-cancer activities.[3][4][5][6]

Q2: I am observing significant cytotoxicity in my experiments with closantel. How can I determine if this is a specific off-target effect or general toxicity?

A2: It is crucial to differentiate between general cytotoxicity due to mitochondrial uncoupling and the inhibition of a specific signaling pathway. We recommend performing a dose-response curve to determine the IC50 value for cytotoxicity in your cell line.[7] Concurrently, you can assess specific molecular off-targets at sub-toxic concentrations. For instance, you could probe for the inhibition of specific kinases like SPAK/OSR1 or the downstream effects of Taspase1 inhibition at concentrations that do not cause widespread cell death.[1][3][6]

Q3: I'm having trouble dissolving closantel for my cell culture experiments. What is the recommended procedure?

A3: Closantel is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[4] For cell culture applications, it is recommended to first dissolve closantel in DMSO to create a stock solution. This stock solution can then be diluted with your cell culture medium to the desired final concentration. To avoid precipitation, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). We do not recommend storing the aqueous solution for more than one day.[4]

Q4: What are some appropriate positive and negative controls to include in my experiments?

A4: For mitochondrial uncoupling experiments, a known uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) can be used as a positive control.[8] For kinase inhibition assays, a known inhibitor of the kinase of interest (if available) should be used. Vehicle controls (e.g., medium with the same concentration of DMSO used to dissolve closantel) are essential negative controls to account for any effects of the solvent on the cells.[9]

Q5: Are there known signaling pathways that are affected by closantel's off-target activities?

A5: Yes, closantel has been shown to allosterically inhibit the SPAK and OSR1 kinases, which are key regulators of ion homeostasis through the WNK signaling pathway.[5][6] It also inhibits the protease Taspase1, which is involved in the processing of several proteins, including MLL, and has implications in certain cancers.[1][2] Furthermore, as a mitochondrial uncoupler, closantel can indirectly affect numerous cellular pathways that are sensitive to the cell's energy status, such as AMP-activated protein kinase (AMPK) signaling.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability assays 1. Closantel precipitation in media.2. Uneven cell seeding.3. Fluctuation in incubation time.1. Prepare fresh dilutions of closantel from a DMSO stock for each experiment. Visually inspect for precipitates.2. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.3. Standardize incubation times for all experiments.
High background in Western blots for phosphorylated proteins 1. Inadequate washing.2. Non-specific antibody binding.3. High concentration of secondary antibody.1. Increase the number and duration of washes with TBST.2. Increase the blocking time or change the blocking agent (e.g., from non-fat milk to BSA).3. Titrate the secondary antibody to determine the optimal concentration.
Difficulty in detecting apoptosis at expected concentrations 1. The concentration of closantel is not high enough to induce apoptosis in your cell line.2. The time point of analysis is too early or too late.3. The chosen apoptosis assay is not sensitive enough.1. Perform a dose-response experiment to determine the optimal concentration for inducing apoptosis.2. Conduct a time-course experiment to identify the optimal time point for apoptosis detection.3. Consider using a combination of apoptosis assays (e.g., Annexin V staining and caspase activity assay).
Variability in mitochondrial membrane potential readings 1. Uneven dye loading.2. Cell stress during the assay.3. Photobleaching of the fluorescent dye.1. Ensure cells are evenly resuspended in the dye-containing solution.2. Handle cells gently and minimize exposure to light and ambient air.3. Protect stained cells from light and analyze them promptly.

Quantitative Data Summary

Off-Target Effect Cellular Model/System Parameter Value Reference
Taspase1 InhibitionHTRF reporter assay (cfs-Taspase1)IC501.6 µM[1][2]
Taspase1 InhibitionHTRF reporter assay (E. coli-Taspase1)IC503.9 µM[2]
ATP ReductionChang liver cellsConcentration for ATP reduction≥ 1 µM[10]
Oxidative Phosphorylation UncouplingIsolated rat liver mitochondriaIC50 (for inhibiting respiratory control index)0.9 µM[10]
Onchocerca volvulus Chitinase (OvCHT1) InhibitionEnzyme assayIC501.6 µM[11]
Antibacterial Activity (S. aureus, E. faecium, E. faecalis)In vitro cultureMIC1-2 µg/mL[12]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of closantel on a given cell line.

Materials:

  • Adherent cells in culture

  • Closantel stock solution (in DMSO)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of closantel in complete culture medium from the DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).

  • Remove the medium from the cells and add 100 µL of the closantel dilutions or vehicle control to the respective wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis induced by closantel using flow cytometry.

Materials:

  • Cells in suspension

  • Closantel stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of closantel or vehicle control for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[15][16]

Western Blot for Phosphorylated and Total STAT3

This protocol is to assess the effect of closantel on the phosphorylation of STAT3.

Materials:

  • Cell lysates from closantel-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3 (Tyr705) and anti-total STAT3)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Treat cells with closantel or vehicle control. For positive control of STAT3 phosphorylation, stimulate cells with a cytokine like IL-6 if appropriate for the cell line.

  • Lyse cells in ice-cold RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with anti-p-STAT3 antibody overnight at 4°C.[17]

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate.

  • Strip the membrane and re-probe with an anti-total STAT3 antibody for normalization. A loading control like β-actin or GAPDH should also be used.[18][19]

Mitochondrial Membrane Potential Assay (JC-1)

This protocol measures changes in mitochondrial membrane potential, a key indicator of mitochondrial health and uncoupling.

Materials:

  • Cells in culture

  • Closantel stock solution (in DMSO)

  • JC-1 dye

  • CCCP (positive control for depolarization)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Treat cells with closantel or vehicle control for the desired time. Include a positive control treated with CCCP (e.g., 50 µM for 5-30 minutes).[8]

  • Add JC-1 dye to each well to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C.[8]

  • Wash the cells with PBS or assay buffer.

  • Measure fluorescence using a microplate reader. Read the fluorescence of JC-1 aggregates (red) at Ex/Em ~535/590 nm and JC-1 monomers (green) at Ex/Em ~485/530 nm.

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Visualizations

Signaling Pathways and Workflows

G cluster_0 WNK-SPAK/OSR1 Signaling Pathway WNK WNK Kinases SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 phosphorylates NCC_NKCC NCC / NKCC Ion Co-transporters SPAK_OSR1->NCC_NKCC phosphorylates Ion_Homeostasis Ion Homeostasis (e.g., in kidney) NCC_NKCC->Ion_Homeostasis regulates Closantel Closantel Closantel->SPAK_OSR1 allosterically inhibits

Caption: WNK-SPAK/OSR1 pathway and the inhibitory effect of closantel.

G cluster_1 Taspase1 Inhibition Workflow Pro_Taspase1 Pro-Taspase1 (monomer) Taspase1_Dimer Taspase1 Dimer (active) Pro_Taspase1->Taspase1_Dimer Dimerization & Autocleavage Substrate Substrate (e.g., MLL) Taspase1_Dimer->Substrate binds Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate cleaves Closantel Closantel Closantel->Pro_Taspase1 prevents dimerization Closantel->Taspase1_Dimer prevents substrate binding G cluster_2 Mitochondrial Uncoupling and Apoptosis Closantel Closantel Proton_Gradient Proton Gradient (ΔΨm) Closantel->Proton_Gradient dissipates Mitochondrion Mitochondrion ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase drives Apoptosis Apoptosis Proton_Gradient->Apoptosis loss can trigger ATP ATP ATP_Synthase->ATP produces G cluster_3 General Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed Check_Solubility Check Drug Solubility and Stability in Media Start->Check_Solubility Dose_Response Perform Dose-Response for Cytotoxicity (IC50) Check_Solubility->Dose_Response OK Re_evaluate Re-evaluate Hypothesis/ Consider General Toxicity Check_Solubility->Re_evaluate Issue Found Sub_Toxic Work at Sub-Toxic Concentrations Dose_Response->Sub_Toxic Specific_Assay Assay for Specific Off-Target (e.g., Kinase Activity) Sub_Toxic->Specific_Assay Confirm Confirm with Secondary Assay or Model Specific_Assay->Confirm Specific_Assay->Re_evaluate No Effect Result Attribute Phenotype to Off-Target Effect Confirm->Result Confirmed

References

Validation & Comparative

Comparative Efficacy of Closantel and Ivermectin Against Fasciola hepatica: A comprehensive guide for researchers and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fasciola hepatica, the common liver fluke, is a parasitic flatworm of significant veterinary and economic importance, causing fascioliasis in a wide range of livestock, particularly cattle and sheep. Control of this parasite relies heavily on the use of anthelmintic drugs. Among the available flukicides, closantel (B1026), a salicylanilide, is widely used for its efficacy against various developmental stages of F. hepatica. In contrast, ivermectin, a macrocyclic lactone, is a broad-spectrum endectocide primarily known for its potent activity against nematodes and arthropods. This guide provides a detailed comparison of the efficacy of closantel and ivermectin against Fasciola hepatica, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Targets

The divergent efficacy of closantel and ivermectin against Fasciola hepatica can be attributed to their distinct mechanisms of action, which target different physiological pathways within the parasite.

Closantel: Disrupting the Powerhouse

Closantel's primary mode of action is the uncoupling of oxidative phosphorylation in the mitochondria of the fluke.[1][2] As a protonophore, it shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the production of ATP, the main energy currency of the cell. This disruption of energy metabolism leads to a rapid depletion of the fluke's energy reserves, resulting in paralysis and death.[1] Histological studies on flukes recovered from closantel-treated sheep have revealed significant damage to the tegumental syncytium and degenerative changes in the reproductive and somatic tissues, which are consistent with a systemic energy crisis.

cluster_closantel Closantel's Mechanism of Action closantel Closantel mitochondrion Fasciola hepatica Mitochondrion closantel->mitochondrion Enters proton_gradient Proton Gradient (H+) closantel->proton_gradient Dissipates (Uncouples Oxidative Phosphorylation) atp_synthase ATP Synthase proton_gradient->atp_synthase Drives atp ATP (Energy) atp_synthase->atp Produces paralysis Paralysis & Death atp->paralysis Depletion leads to

Caption: Mechanism of action of Closantel against Fasciola hepatica.

Ivermectin: A Misfire Against the Fluke

Ivermectin's potent anthelmintic activity in nematodes is primarily mediated through its high affinity for glutamate-gated chloride ion channels (GluCls) in their nerve and muscle cells.[3] Binding of ivermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and resulting in flaccid paralysis of the parasite. However, studies have shown that ivermectin has no significant activity against juvenile Fasciola hepatica.[4] Furthermore, in vitro receptor binding studies have failed to detect high-affinity ivermectin binding sites in the membranes of adult F. hepatica.[4] This lack of a specific, high-affinity target is the primary reason for ivermectin's inefficacy against liver flukes when used as a monotherapy.

cluster_ivermectin Ivermectin's Lack of Efficacy Against Fasciola hepatica ivermectin Ivermectin glucl Glutamate-Gated Chloride Channels (GluCls) ivermectin->glucl Attempts to bind to no_binding No Significant High-Affinity Binding glucl->no_binding ineffective Ineffective Against Fasciola hepatica no_binding->ineffective

Caption: Ivermectin's ineffective mechanism against Fasciola hepatica.

Comparative Efficacy: A Quantitative Analysis

The following tables summarize the quantitative data from various studies on the efficacy of closantel and ivermectin against Fasciola hepatica.

Table 1: Efficacy of Closantel Monotherapy against Fasciola hepatica

Host SpeciesAge of Fluke (weeks)Dosage (mg/kg)Route of AdministrationEfficacy (% Fluke Reduction)Reference
Cattle620Pour-on68%[3]
Cattle820Pour-on90%[3]
Cattle1220Pour-on99%[3]
Sheep210SubcutaneousLimited[5]
Sheep410SubcutaneousLimited[5]
Sheep610SubcutaneousLimited[5]
Sheep8 (Adult)10Subcutaneous100%[5]
Goats (naturally infected)Adult10Oral80.3% - 97.8%
Goats (experimentally infected)1810Oral100%

Table 2: Efficacy of Ivermectin Monotherapy against Fasciola hepatica

Host SpeciesAge of FlukeDosage (mg/kg)Route of AdministrationEfficacy (% Fluke Reduction)Reference
MouseJuvenile2.0OralNo significant activity (P > 0.05)[4]

Table 3: Efficacy of Ivermectin/Closantel Combination Therapy against Fasciola hepatica

Host SpeciesAge of Fluke (weeks)Dosage (Ivermectin/Closantel mg/kg)Route of AdministrationEfficacy (% Fluke Reduction)Reference
Cattle90.2 / 5Injection94.5% - 99.2%[6]
Cattle120.2 / 5Injection98.4% - 99.5%[6]
Cattle (natural infection)Adult0.2 / 5Injection98.4%[6]

Experimental Protocols: Methodologies for Efficacy Evaluation

The evaluation of anthelmintic efficacy against Fasciola hepatica relies on standardized experimental protocols. The two primary methods are the Controlled Efficacy Test and the Fecal Egg Count Reduction Test (FECRT).

Controlled Efficacy Test (Critical Test)

This is considered the gold standard for determining anthelmintic efficacy.

  • Animal Selection and Infection: A group of parasite-naive animals (e.g., sheep or cattle) are experimentally infected with a known number of Fasciola hepatica metacercariae.

  • Acclimatization and Treatment: The animals are allowed a period for the infection to establish and for the flukes to mature to the desired age. They are then randomly allocated to a treatment group or an untreated control group. The treatment group receives the anthelmintic at the specified dose and route of administration.

  • Necropsy and Fluke Recovery: After a set period post-treatment (e.g., 14-21 days), all animals are euthanized. The livers and bile ducts are carefully dissected, and all flukes are collected, counted, and in some cases, staged (immature, mature).

  • Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean fluke burden of the treated group compared to the untreated control group.

Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used field method to assess anthelmintic efficacy, particularly in cases of suspected resistance.

  • Animal Selection: A group of naturally infected animals with detectable Fasciola hepatica eggs in their feces are selected.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on the day of treatment (Day 0).

  • Treatment: The animals are treated with the anthelmintic according to the manufacturer's instructions.

  • Post-treatment Sampling: Fecal samples are collected again from the same animals at a specific time point post-treatment, typically 14 to 21 days later.

  • Fecal Analysis: The number of Fasciola hepatica eggs per gram of feces (EPG) is determined for both pre- and post-treatment samples using a standardized technique (e.g., sedimentation).

  • Efficacy Calculation: The percentage reduction in the mean EPG is calculated. A reduction of less than 95% is generally considered indicative of anthelmintic resistance.

cluster_workflow Experimental Workflow for Anthelmintic Efficacy Testing start Start animal_selection Animal Selection (Parasite-naive or Naturally Infected) start->animal_selection infection Experimental Infection (Known number of metacercariae) animal_selection->infection Controlled Test fecal_sampling_pre Fecal Sampling (Day 0) (FECRT only) animal_selection->fecal_sampling_pre FECRT acclimatization Acclimatization & Fluke Maturation infection->acclimatization group_allocation Random Allocation acclimatization->group_allocation treatment_group Treatment Group (Administer Anthelmintic) group_allocation->treatment_group control_group Control Group (Untreated) group_allocation->control_group fecal_sampling_post Fecal Sampling (Day 14-21) (FECRT only) treatment_group->fecal_sampling_post necropsy Necropsy & Fluke Recovery (Controlled Test only) treatment_group->necropsy control_group->fecal_sampling_post control_group->necropsy fecal_sampling_pre->group_allocation data_analysis Data Analysis (Fluke Burden or EPG Reduction) fecal_sampling_post->data_analysis necropsy->data_analysis efficacy_determination Efficacy Determination data_analysis->efficacy_determination

Caption: Workflow for evaluating anthelmintic efficacy against Fasciola hepatica.

The comparative analysis of closantel and ivermectin reveals a stark contrast in their efficacy against Fasciola hepatica. Closantel is a highly effective flukicide, particularly against late immature and adult stages of the parasite, with its mechanism of action directly targeting the fluke's energy metabolism. In contrast, ivermectin monotherapy is largely ineffective against F. hepatica due to the absence of its specific molecular target, the glutamate-gated chloride ion channels, in this parasite.

While combination products containing ivermectin and closantel demonstrate high efficacy against F. hepatica, this is attributable to the potent flukicidal activity of closantel. The inclusion of ivermectin in such formulations provides broad-spectrum control against co-infecting nematodes and arthropods. For researchers and professionals in drug development, this guide underscores the importance of understanding the specific mechanisms of action of anthelmintic compounds and the inherent differences in susceptibility among parasite species. Future research should continue to explore novel drug targets in Fasciola hepatica to develop new, effective control strategies and to mitigate the growing threat of anthelmintic resistance.

References

Validated HPLC Methods for Closantel Analysis in Ovine Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of closantel (B1026) in ovine plasma. The data presented is compiled from various studies to assist in the selection and implementation of a suitable analytical method.

Comparative Performance of HPLC Methods

The selection of an appropriate HPLC method for closantel analysis is critical for pharmacokinetic studies, residue monitoring, and drug development. The following table summarizes the performance characteristics of different validated methods, offering a clear comparison of their key validation parameters.

Parameter Method 1 (HPLC-UV) Method 2 (HPLC-Fluorescence) Method 3 (HPLC-MS/MS)
Linearity Range 50 - 150 µg/mL10 - 5000 µg/L[1]2.6 - 1000 ng/mL
Correlation Coefficient (r²) > 0.9990.9999[1]≥ 0.999[1]
Limit of Detection (LOD) Not Reported3 µg/L[1]2.6 ng/mL[1][2]
Limit of Quantification (LOQ) Not Reported10 µg/L[1]1.35 µg/mL (for each enantiomer)[3]
Accuracy (% Recovery) 99.35% - 99.86%70% - 110%97.4% - 102.0%[3]
Precision (% RSD) < 2.0% (Intra- and Inter-day)Intra-day: 3.35% - 7.66%, Inter-day: 4.04% - 8.67%[1]≤ 4.5%[3]
Extraction Method Liquid-Liquid ExtractionSolid-Phase Extraction[1][4]Liquid-Liquid Extraction[2]
Mean Recovery 80.59%[5][6]Not explicitly stated for plasma97.4% to 102.0%[3]

Detailed Experimental Protocol: A Representative HPLC-UV Method

This section details a common experimental protocol for the analysis of closantel in ovine plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of ovine plasma in a centrifuge tube, add 2 mL of a mixture of acetonitrile (B52724) and chloroform.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic layer.

  • Carefully transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions

  • HPLC System: An Agilent Technologies 1200 HPLC model with a photo diode array detector can be used.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile, distilled water, and methanol. A common mobile phase composition is acetonitrile and water (85:15, v/v) containing 0.05% triethylamine, with the pH adjusted to 2.5 using phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

3. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity.

  • Linearity: Prepare calibration standards of closantel in blank ovine plasma over a specified concentration range (e.g., 50-150 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Analyze samples with known concentrations of closantel (spiked samples) at different levels (low, medium, high) and calculate the percentage recovery.

  • Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of spiked samples on the same day and on different days, respectively. Express the results as the relative standard deviation (%RSD).

  • Specificity: Assess the ability of the method to differentiate and quantify closantel in the presence of endogenous plasma components. This can be done by comparing the chromatograms of blank plasma, spiked plasma, and a standard solution of closantel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of an HPLC method for closantel analysis in ovine plasma.

HPLC_Validation_Workflow start Start: Method Development Objective sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) start->sample_prep hplc_analysis HPLC Analysis (Chromatographic Separation & Detection) sample_prep->hplc_analysis validation_params Method Validation Parameters hplc_analysis->validation_params linearity Linearity & Range validation_params->linearity accuracy Accuracy validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision specificity Specificity validation_params->specificity lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness system_suitability System Suitability Testing linearity->system_suitability accuracy->system_suitability precision->system_suitability specificity->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Reporting system_suitability->data_analysis end End: Validated Method data_analysis->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of Closantel Sodium Dihydrate and Albendazole in the Management of Resistant Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of anthelmintic resistance in parasitic nematodes necessitates a thorough evaluation of existing therapeutic options. This guide provides an objective comparison of two widely used anthelmintics, closantel (B1026) sodium dihydrate and albendazole (B1665689), focusing on their efficacy against resistant nematode populations. This analysis is supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action and experimental workflows.

Executive Summary

Closantel, a salicylanilide, and albendazole, a benzimidazole (B57391), exhibit distinct mechanisms of action, which is a key consideration in managing drug resistance. Closantel acts by uncoupling oxidative phosphorylation in nematode mitochondria, leading to ATP depletion and paralysis. In contrast, albendazole targets β-tubulin, inhibiting microtubule polymerization and disrupting essential cellular processes.

Experimental data consistently demonstrates that closantel maintains high efficacy against certain resistant nematode species, particularly the blood-feeding Haemonchus contortus, where resistance to benzimidazoles like albendazole is widespread. However, closantel has a narrower spectrum of activity compared to the broad-spectrum efficacy of albendazole against a wide range of gastrointestinal and pulmonary nematodes. The combination of closantel and a benzimidazole has shown promise in providing broad-spectrum control and potentially delaying the development of resistance.

Quantitative Performance Data

The following tables summarize the efficacy of closantel sodium dihydrate and albendazole against various resistant nematode species, as determined by Fecal Egg Count Reduction Tests (FECRT) and controlled efficacy (worm burden reduction) studies.

Table 1: Efficacy of Closantel and Albendazole against Resistant Haemonchus contortus in Sheep

Host/Nematode StrainDrugDosageAdministration RouteEfficacy MetricEfficacy (%)Reference
Sheep / Ivermectin-resistant H. contortusClosantel5.0 mg/kgOralWorm Burden Reduction100%[1]
Sheep / Ivermectin-resistant H. contortusAlbendazole5.0 mg/kgOralWorm Burden Reduction38.5%[1]
Sheep / Benzimidazole-resistant H. contortusClosantel10 mg/kgOralFECR91.24 - 98.23%[2]
Sheep / Multi-drug resistant H. contortusClosantelNot SpecifiedNot SpecifiedWorm Count Reduction100%
Sheep / Multi-drug resistant H. contortusAlbendazoleNot SpecifiedNot SpecifiedWorm Count Reduction71 - 86%
Goats / Experimentally induced H. contortusClosantel10 mg/kgOralFECR95.78%
Goats / Experimentally induced H. contortusAlbendazole5 mg/kgOralFECR76.62%
Sheep / Naturally infected GINClosantel + Albendazole5 mg/kg + 10 mg/kgOralFECR96.46% (Day 14)[3]
Sheep / Naturally infected GINAlbendazole10 mg/kgOralFECR≤ 95%[3][4]
Sheep / Naturally infected GINClosantel5 mg/kgOralFECR≤ 95%[3][4]

Table 2: Efficacy of Albendazole against other Benzimidazole-Resistant Nematodes in Sheep

Host/Nematode StrainDrugDosageAdministration RouteEfficacy MetricEfficacy (%)Reference
Sheep / Benzimidazole-resistant T. colubriformisAlbendazole5.7 mg/kgIntraruminalWorm Burden Reduction89%[5]
Sheep / Benzimidazole-resistant T. colubriformisAlbendazole7.6 mg/kgIntraruminalWorm Burden Reduction99%[5]

Mechanisms of Action

This compound: Closantel is a protonophore that disrupts the proton gradient across the inner mitochondrial membrane of the parasite. This uncoupling of oxidative phosphorylation inhibits the synthesis of ATP, the primary energy currency of the cell, leading to metabolic exhaustion, paralysis, and death of the nematode.[2]

Albendazole: Albendazole and its active metabolite, albendazole sulfoxide, bind with high affinity to the β-tubulin subunit of the nematode's microtubules. This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential for vital cellular functions such as intracellular transport, maintenance of cell structure, and cell division. The disruption of the microtubular network ultimately leads to impaired glucose uptake, depletion of glycogen (B147801) stores, and subsequent death of the parasite.

Signaling Pathway Diagrams

closantel_mechanism cluster_mito Nematode Mitochondrion IMM Inner Mitochondrial Membrane Proton_gradient Proton Gradient (Energy for ATP synthesis) Matrix Mitochondrial Matrix H_in H+ ETC Electron Transport Chain H_out H+ ATP_synthase ATP Synthase H_out->ATP_synthase Flows through ATP ATP ATP_synthase->ATP Synthesizes ETC->H_out Pumps H+ out Energy_depletion Energy Depletion (Paralysis & Death) Closantel Closantel Closantel->IMM Disrupts proton gradient

Mechanism of Action of Closantel.

albendazole_mechanism Albendazole Albendazole Beta_tubulin β-tubulin Albendazole->Beta_tubulin Binds to Tubulin_dimer Tubulin Dimer (αβ-tubulin) Microtubule Microtubule Tubulin_dimer->Microtubule Polymerization (Inhibited) Glucose_uptake Impaired Glucose Uptake Microtubule->Glucose_uptake Transport Disrupted Intracellular Transport Microtubule->Transport Cell_division Inhibited Cell Division Microtubule->Cell_division Death Parasite Death Glucose_uptake->Death Transport->Death Cell_division->Death fecrt_workflow cluster_groups Animal Groups start Start: Select Infected Animals (n ≥ 10-15 per group) pretreatment Day 0: Pre-treatment Fecal Sampling (Individual) start->pretreatment treatment_group Treatment Group: Administer Anthelmintic pretreatment->treatment_group control_group Control Group: No Treatment pretreatment->control_group posttreatment Day 10-14: Post-treatment Fecal Sampling (Individual) treatment_group->posttreatment control_group->posttreatment lab_analysis Laboratory Analysis: Fecal Egg Count (EPG) posttreatment->lab_analysis calculation Calculate % FECR lab_analysis->calculation result Interpret Results: <95% suggests resistance calculation->result end End result->end controlled_test_workflow cluster_groups Animal Groups start Start: Experimental Infection of Worm-Free Animals allocation Randomly Allocate to Groups (n ≥ 6 per group) start->allocation treatment_group Treatment Group: Administer Anthelmintic allocation->treatment_group control_group Control Group: No Treatment allocation->control_group necropsy Day 7-14 Post-Treatment: Necropsy treatment_group->necropsy control_group->necropsy worm_count Worm Recovery, Identification, and Counting necropsy->worm_count calculation Calculate % Worm Burden Reduction worm_count->calculation result Interpret Results: ≥95% indicates efficacy calculation->result end End result->end

References

Cross-Resistance Between Closantel and Other Salicylanilides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of closantel (B1026) with other salicylanilide (B1680751) anthelmintics, namely rafoxanide (B1680503) and oxyclozanide (B1678079). The information presented is supported by experimental data from published studies to aid in research and the development of effective parasite control strategies.

Overview of Salicylanilides and Resistance

Salicylanilides are a class of narrow-spectrum anthelmintics primarily effective against hematophagous (blood-feeding) parasites such as the liver fluke (Fasciola hepatica) and the barber's pole worm (Haemonchus contortus). Their primary mechanism of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to paralysis and death of the parasite.

As a general principle, compounds belonging to the same chemical class are prone to cross-resistance. This means that if a parasite population develops resistance to one drug, it is likely to be resistant to other drugs in the same class.[1] This guide examines the extent of this phenomenon between closantel, rafoxanide, and oxyclozanide.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The shared mechanism of action among salicylanilides is the primary reason for the high potential for cross-resistance. These compounds act as protonophores, transporting protons across the inner mitochondrial membrane, thus dissipating the electrochemical gradient essential for ATP production.

SALICYLANILIDE_MOA cluster_mito Mitochondrion cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump e- transfer Proton_Gradient High H+ Concentration H_pump->Proton_Gradient Pumps H+ out ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H+ flows in Proton_Gradient->ATP_Synthase Low_H Low H+ Concentration Proton_Gradient->Low_H  H+ Leak (Uncoupling) Salicylanilides Closantel & Other Salicylanilides Salicylanilides->Proton_Gradient Salicylanilides->Low_H

Caption: Mechanism of action of salicylanilides as uncouplers of oxidative phosphorylation.

Quantitative Comparison of Cross-Resistance

The following tables summarize experimental data on the efficacy of closantel and other salicylanilides against both susceptible and resistant parasite strains.

Haemonchus contortus
Parasite StrainAnthelminticEfficacy (%)Reference
Closantel-Resistant Closantel84.6%[2]
(Unselected Field Strain)Rafoxanide91.7%[2]
Multi-Resistant Closantel78.3%[2]
(White River Krtz Strain)

Note: The White River Krtz strain of H. contortus was resistant to ivermectin and a benzimidazole (B57391) in addition to a salicylanilide.

Fasciola hepatica
Parasite StrainAnthelminticFecal Egg Count Reduction (FECR %)Reference
Multi-Resistant Closantel70.2%[3]
(Field Isolate, Iraq)Rafoxanide70.1%[3]
Cross-Resistance Profile Summary
DrugCross-Resistance with ClosantelEvidence Summary
Rafoxanide Yes Studies show that parasite strains resistant to closantel also exhibit reduced susceptibility to rafoxanide.[3][4] The similar chemical structure and mode of action contribute to this cross-resistance, and using them interchangeably is not recommended as it may accelerate resistance development.[3][5][6]
Oxyclozanide No/Limited Evidence suggests a lack of cross-resistance. Fluke isolates resistant to both rafoxanide and closantel have shown no side-resistance to oxyclozanide.[3][6] This is thought to be due to differences in the pharmacokinetics of oxyclozanide.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anthelmintic resistance. Below are protocols for common in vivo and in vitro assays cited in resistance studies.

Fecal Egg Count Reduction Test (FECRT) - In Vivo

The FECRT is the standard method for detecting anthelmintic resistance in the field.

Objective: To determine the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.

Protocol:

  • Animal Selection: Select a group of at least 10-15 animals with naturally acquired infections and sufficient fecal egg counts (e.g., >200 eggs per gram).

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Administer the specific salicylanilide (e.g., closantel, rafoxanide) to the treatment group according to the manufacturer's recommended dosage. An untreated control group should be maintained.

  • Post-treatment Sampling: Collect fecal samples from the same animals again, typically 14 days after treatment.

  • Egg Counting: Use a standardized technique (e.g., McMaster or Mini-FLOTAC) to determine the number of eggs per gram (EPG) of feces for each sample.

  • Calculation: Calculate the percentage reduction in fecal egg count for the group using the following formula: FECR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: Resistance is generally suspected if the FECR is less than 95% and the lower 95% confidence interval is less than 90%.

Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).

Larval Development Test (LDT) - In Vitro

The LDT assesses the effect of an anthelmintic on the development of parasite eggs to the third larval stage (L3).

Objective: To determine the concentration of an anthelmintic that inhibits larval development.

Protocol:

  • Egg Recovery: Recover nematode eggs from fresh fecal samples of infected animals.

  • Assay Setup: In a 96-well microplate, add a standardized number of eggs (e.g., 70-100) to each well containing a culture medium.

  • Drug Dilution: Add serial dilutions of the test salicylanilides to the wells. Include drug-free control wells.

  • Incubation: Incubate the plates for approximately 7 days at 25-27°C to allow eggs in the control wells to hatch and develop to the L3 stage.

  • Development Arrest: Stop the reaction by adding a small amount of iodine or other fixative.

  • Larval Counting: Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

  • Data Analysis: Determine the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (LC50). The resistance factor (RF) can be calculated by dividing the LC50 of the test population by the LC50 of a known susceptible population.

Conclusions and Recommendations for Drug Development

The available data confirms significant cross-resistance between closantel and rafoxanide against both Haemonchus contortus and Fasciola hepatica. This is an important consideration for parasite control programs, as the rotation between these two drugs is unlikely to be an effective resistance management strategy.

Interestingly, evidence suggests a lack of cross-resistance between closantel/rafoxanide and oxyclozanide against F. hepatica. This may be attributable to differing pharmacokinetic properties. This finding presents a potential avenue for the management of closantel-resistant fluke populations.

For drug development professionals, these findings highlight the need for:

  • Novel Mechanisms of Action: The development of anthelmintics that do not share the salicylanilide's mechanism of uncoupling oxidative phosphorylation is critical to circumvent existing resistance.

  • Pharmacokinetic Optimization: Investigating modifications to the salicylanilide structure that alter drug absorption, distribution, metabolism, and excretion could potentially overcome some resistance mechanisms and improve efficacy, as suggested by the differential profile of oxyclozanide.

  • Combination Therapies: Research into synergistic combinations of a salicylanilide with a drug from a different chemical class could provide a more robust and sustainable treatment option.

References

Correlating In Vitro Sensitivity with In Vivo Efficacy of Closantel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro sensitivity and in vivo efficacy of the anthelmintic drug closantel (B1026). By examining experimental data and detailed methodologies, this document aims to offer valuable insights for researchers and professionals in the field of veterinary parasitology and drug development.

Introduction to Closantel

Closantel is a salicylanilide (B1680751) anthelmintic effective against a range of internal parasites, particularly blood-feeding trematodes and nematodes. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This disruption of the proton gradient across the mitochondrial membrane leads to a rapid depletion of ATP, the cellular energy currency, ultimately causing paralysis and death of the parasite. A secondary mechanism involving the inhibition of chitinase, an enzyme crucial for larval development in some nematodes, has also been proposed.

Correlating Laboratory Findings with Field Performance

The correlation between in vitro laboratory results and in vivo clinical efficacy is a critical aspect of anthelmintic drug development and resistance monitoring. In vitro assays provide a rapid and cost-effective method for screening drug sensitivity, while in vivo studies offer a definitive measure of a drug's performance in the host animal. This guide explores the relationship between these two assessment methods for closantel.

Data Presentation: In Vitro Sensitivity vs. In Vivo Efficacy

The following tables summarize quantitative data from various studies, illustrating the relationship between in vitro sensitivity and in vivo efficacy of closantel against two key parasites: Fasciola hepatica (liver fluke) and Haemonchus contortus (barber's pole worm).

Table 1: Correlating In Vitro and In Vivo Data for Fasciola hepatica

Isolate DescriptionIn Vitro AssayIn Vitro Endpoint (Concentration)In Vivo HostIn Vivo Efficacy (% Reduction)Reference
Closantel-SusceptibleNot SpecifiedNot SpecifiedSheep>99% (against adult flukes)[1]
Experimental InfectionNot ApplicableNot ApplicableSheep0% (2-week-old immature)[2]
Experimental InfectionNot ApplicableNot ApplicableSheepLimited (4 & 6-week-old immature)[2]
Experimental InfectionNot ApplicableNot ApplicableSheep100% (8-week-old adult)[2]

Table 2: Correlating In Vitro and In Vivo Data for Haemonchus contortus

Isolate DescriptionIn Vitro AssayIn Vitro Endpoint (IC50/Resistance Factor)In Vivo HostIn Vivo Efficacy (% Reduction)Reference
Closantel-SusceptibleLarval Migration AssayBaselineSheep91.24% - 98.23%[3]
Closantel-ResistantLarval Migration Assay2-10 fold increase in resistanceNot Specified in studyReduced efficacy expected[4]
Benzimidazole-ResistantNot ApplicableNot ApplicableSheep91.24% - 98.23%[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Assays

1. Larval Migration Inhibition Assay (LMIA)

This assay is used to determine the concentration of an anthelmintic that inhibits the migration of infective larvae (L3) through a sieve.

  • Preparation of Larvae: Infective L3 larvae of the target parasite are harvested from fecal cultures and cleaned.

  • Assay Setup: A 96-well plate is used, with each well containing a migration apparatus consisting of a filter with a specific pore size (e.g., 20 µm for H. contortus).

  • Drug Concentrations: A serial dilution of closantel is prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay medium.

  • Incubation: A known number of L3 larvae are added to the upper chamber of the migration apparatus containing the different drug concentrations. The plate is then incubated at 37°C for a specified period (e.g., 24 hours).

  • Data Collection: After incubation, the number of larvae that have successfully migrated through the filter into the lower chamber is counted.

  • Analysis: The percentage of inhibition of migration is calculated for each drug concentration relative to a drug-free control. The IC50 (the concentration of drug that inhibits 50% of larval migration) is then determined using a dose-response analysis.[4][5]

2. Egg Hatch Assay (EHA)

This assay assesses the effect of an anthelmintic on the development and hatching of parasite eggs.

  • Egg Recovery: Parasite eggs are recovered from the feces of infected animals using a series of sieves and flotation techniques.

  • Assay Setup: A 96-well plate is used, and a specific number of eggs are added to each well.

  • Drug Concentrations: Serial dilutions of closantel are prepared and added to the wells.

  • Incubation: The plate is incubated in the dark at a controlled temperature (e.g., 25°C) for a period that allows for embryonation in the control wells (typically 48 hours for nematodes).

  • Hatching Stimulation: After the initial incubation, hatching is stimulated by exposure to light.

  • Data Collection: The number of hatched larvae and unhatched, embryonated eggs are counted.

  • Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration compared to the control. The EC50 (the concentration of drug that inhibits 50% of egg hatching) is determined.[5]

In Vivo Assay

1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method to assess anthelmintic efficacy in livestock.

  • Animal Selection: A group of animals with naturally or experimentally acquired parasitic infections and a sufficiently high fecal egg count (e.g., >150 eggs per gram of feces) is selected.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on day 0 (before treatment) to determine the baseline egg count.

  • Treatment: The animals are divided into a treatment group and a control group. The treatment group receives a precisely calculated dose of closantel (e.g., 10 mg/kg body weight). The control group remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from both groups at a specific time point after treatment (e.g., 10-14 days).

  • Egg Counting: The number of parasite eggs per gram of feces (EPG) is determined for each sample using a standardized technique such as the McMaster method.

  • Analysis: The percentage of fecal egg count reduction is calculated using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100 A reduction of 95% or more is generally considered effective.[3][5]

Visualizations

The following diagrams illustrate key concepts related to the action and assessment of closantel.

closantel_mechanism MitochondrialMembrane Inner Mitochondrial Membrane ATP ATP (Energy) ATP_Synthase ATP Synthase ATP_Synthase->ATP Produces ProtonGradient Proton Gradient (H+) ProtonGradient->ATP_Synthase Drives Paralysis Paralysis & Death Closantel Closantel Closantel->ProtonGradient Disrupts (Uncouples)

Caption: Mechanism of action of closantel in the parasite mitochondrion.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment FecalCulture Fecal Culture to obtain L3 Larvae LMIA Larval Migration Inhibition Assay (LMIA) FecalCulture->LMIA EggRecovery Parasite Egg Recovery EHA Egg Hatch Assay (EHA) EggRecovery->EHA IC50 Determine IC50/EC50 LMIA->IC50 EHA->IC50 Correlation Correlation Analysis IC50->Correlation In Vitro Sensitivity AnimalInfection Infected Animal (e.g., Sheep) PreTreatment Pre-treatment Fecal Sampling (Day 0) AnimalInfection->PreTreatment Treatment Closantel Administration PreTreatment->Treatment PostTreatment Post-treatment Fecal Sampling (Day 14) Treatment->PostTreatment FECRT Fecal Egg Count Reduction Test (FECRT) PostTreatment->FECRT FECRT->Correlation In Vivo Efficacy

Caption: Workflow for correlating in vitro and in vivo assessments of closantel.

logical_relationship cluster_sensitivity Parasite Sensitivity Status cluster_invitro_results In Vitro Results (e.g., LMIA) cluster_invivo_results In Vivo Results (e.g., FECRT) Susceptible Susceptible Isolate LowIC50 Low IC50 Susceptible->LowIC50 Correlates with Resistant Resistant Isolate HighIC50 High IC50 Resistant->HighIC50 Correlates with HighEfficacy High Efficacy (>95% Reduction) LowIC50->HighEfficacy Predicts LowEfficacy Low Efficacy (<95% Reduction) HighIC50->LowEfficacy Predicts

Caption: Logical relationship between sensitivity, in vitro, and in vivo results.

Conclusion

The correlation between in vitro sensitivity and in vivo efficacy of closantel is a fundamental principle in veterinary parasitology. While in vitro assays such as the LMIA and EHA serve as valuable screening tools to predict the susceptibility of parasite populations, in vivo studies like the FECRT remain the gold standard for confirming clinical efficacy. The data presented in this guide, although synthesized from multiple sources, illustrates a clear trend: isolates demonstrating lower IC50/EC50 values in vitro generally correspond to high efficacy rates in vivo, whereas isolates with higher IC50/EC50 values are indicative of resistance and are associated with treatment failure in the field. Continuous monitoring using both in vitro and in vivo methods is essential for managing anthelmintic resistance and ensuring the sustained efficacy of closantel.

References

Comparative Pharmacokinetics of Closantel in Various Host Animals: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the anthelmintic drug closantel (B1026) in several key host species: sheep, goats, and cattle. The data presented is compiled from various scientific studies to offer an objective overview of the drug's absorption, distribution, metabolism, and excretion (ADME) characteristics. This information is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing withdrawal times in a clinical or research setting.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of closantel in sheep, goats, and cattle following different routes of administration. These values highlight the significant inter-species variations in drug disposition.

ParameterSheepGoatsCattle
Route of Administration OralIntramuscularIntraruminal
Dosage 10 mg/kg5 mg/kg7.5 mg/kg
Cmax (Maximum Plasma Concentration) 47.0 ± 11.1 µg/mL[1]47.9 ± 4.4 µg/mL[1]Similar to sheep[2]
Tmax (Time to Maximum Plasma Concentration) 8 - 24 hours[1]8 - 24 hours[3]2.6 days[2]
Elimination Half-Life (t½) ~27 days[1][4]~23 days[1][4]4 days[2]
Bioavailability (Oral vs. Parenteral) Oral bioavailability is approximately 50% of intramuscular administration.[1][5]--
Protein Binding >99% (primarily to albumin)[5][6]>99% (primarily to albumin)[6]>99% (primarily to albumin)[5][6]
Metabolism Poorly metabolized; less than 2% of plasma radioactivity is due to metabolites.[5] The primary route is reductive deiodination to monoiodoclosantel.[1]Poorly metabolized.Poorly metabolized.[5]
Excretion Primarily via feces (>80% of the dose), with less than 0.5% in urine.[5][7]Primarily fecal.Primarily fecal.[5]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Closantel's anthelmintic activity stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria of the parasite.[6][8][9][10] This disruption of the proton gradient across the inner mitochondrial membrane inhibits the synthesis of ATP, the primary energy currency of the cell. The resulting energy deficit leads to paralysis and death of the parasite.

cluster_Mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP Synthesis ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Closantel Closantel Closantel->Proton_Gradient Disrupts (Protonophore) Parasite_Death Parasite Death ATP->Parasite_Death Energy Depletion Leads to A Animal Selection & Acclimatization B Drug Administration (Oral, IM, or SC) A->B C Serial Blood Sampling B->C D Plasma Separation (Centrifugation) C->D E Sample Extraction (LLE or SPE) D->E F HPLC Analysis E->F G Data Analysis (Pharmacokinetic Modeling) F->G

References

Validating In Vitro Larval Migration Assays for Closantel Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rising tide of anthelmintic resistance necessitates robust and validated methods for its detection. For closantel (B1026), a salicylanilide (B1680751) anthelmintic crucial for controlling parasites like Haemonchus contortus and liver fluke, accurate resistance monitoring is paramount. This guide provides a comparative overview of the in vitro Larval Migration Assay (LMA), also known as the Larval Migration Inhibition Test (LMIT), against other common methods for detecting closantel resistance. It is intended for researchers, scientists, and drug development professionals seeking to implement reliable diagnostic protocols.

Mechanism of Action: Closantel as a Protonophore

Closantel's anthelmintic activity stems from its function as a protonophore. It disrupts the parasite's energy metabolism by uncoupling oxidative phosphorylation within the mitochondria.[1][2] Specifically, closantel transports protons across the inner mitochondrial membrane, dissipating the crucial proton gradient required by ATP synthase to produce ATP.[1][2] This leads to a rapid depletion of the parasite's energy reserves, causing paralysis and death.[1]

cluster_Mitochondrion Mitochondrion cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space cluster_Closantel Mechanism of Action ATP ATP Synthesis ETC Electron Transport Chain H_high High [H+] ETC->H_high H+ Pumping H_high->ATP H+ Gradient Drives ATP Synthase Closantel Closantel (Protonophore) H_high->Closantel Closantel->ATP Bypasses ATP Synthase, Dissipating Gradient Disruption Energy Depletion & Paralysis

Caption: Mechanism of closantel uncoupling oxidative phosphorylation.

The In Vitro Larval Migration Assay (LMA)

The LMA is a widely used method to assess the susceptibility of nematode larvae to anthelmintics. The assay's principle is based on the ability of active, healthy larvae to migrate through a fine mesh sieve. When exposed to an effective anthelmintic, larvae become paralyzed or die, inhibiting their migration. The assay is considered a sensitive method for detecting closantel resistance in H. contortus.[3] It can reliably identify resistant isolates and can detect resistance within a population when approximately 25% or more of the worms are resistant.[3]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Feces 1. Collect & Culture Fecal Samples L3 2. Harvest & Exsheath Third-Stage Larvae (L3) Feces->L3 Drug 3. Prepare Serial Dilutions of Closantel L3->Drug Incubate 4. Incubate L3 Larvae with Closantel (e.g., 24h at 20°C) Drug->Incubate Setup 5. Load Larvae onto Migration Sieves (e.g., 20-50 µm mesh) Incubate->Setup Migrate 6. Allow Larvae to Migrate into Collection Plate (e.g., 24-48h) Setup->Migrate Count 7. Count Migrated Larvae in each well Migrate->Count EC50 8. Calculate EC50 Values & Resistance Ratios Count->EC50

Caption: Standard workflow for the Larval Migration Assay.

Comparison with Alternative Assays

While the LMA is effective, other methods are also employed to detect anthelmintic resistance. The choice of assay often depends on the specific research question, available resources, and the parasite being studied.

Assay TypePrincipleKey AdvantagesKey Disadvantages
Larval Migration Assay (LMA) Measures the inhibition of third-stage larvae (L3) migration through a sieve after drug exposure.[4]Sensitive for detecting closantel resistance.[3] Relatively simple and cost-effective.Can be influenced by larval viability and age. Less effective for some parasite species.[1]
Larval Development Test (LDT) Measures the ability of drugs to inhibit the development of eggs or L1 larvae to the L3 stage.[5][6]Can test multiple drug classes simultaneously.[5] Good correlation with in vivo results for some drugs.[7]More time-consuming than LMA (typically 7 days). Can be difficult to standardize.[8]
Egg Hatch Assay (EHA) Measures the inhibition of egg hatching in the presence of the anthelmintic.Relatively rapid and simple. Standardized for benzimidazoles.Not suitable for detecting resistance to closantel or ivermectin.[5]
Faecal Egg Count Reduction Test (FECRT) (In vivo) Compares worm egg counts in faeces before and after treatment in the host animal.Considered the "gold standard" for confirming clinical resistance. Measures efficacy in a real-world context.Labor-intensive, expensive, requires animals, and is less sensitive for detecting emerging resistance.[9]
Molecular Assays Detect specific genetic markers (e.g., SNPs) associated with resistance.Highly sensitive and specific. Can detect resistance alleles at very low frequencies.Specific markers for closantel resistance are not yet well-established or validated for field use.[10][11]

Quantitative Performance Data

The effectiveness of an assay is determined by its ability to differentiate between susceptible and resistant parasite populations, often expressed as a resistance ratio (RR) or factor (RF), which is the EC50 of the resistant strain divided by the EC50 of the susceptible strain. An RR value of 2-10 is indicative of closantel resistance.[4]

Note: The following data is synthesized from multiple sources and does not represent a direct head-to-head comparison within a single study. EC50 values can vary based on laboratory conditions and the specific parasite isolates used.

AssayParasite IsolateDrugEC50 / LC50 (µM)Resistance Ratio (RR)
Larval Migration Assay (LMA) H. contortus (Susceptible)ClosantelValue not specifiedRef.
H. contortus (Resistant)ClosantelValue not specified2 - 10[4]
Larval Development Test (LDT) H. contortus (Susceptible)Thiabendazole~0.02 µg/mLRef.
H. contortus (Resistant)Thiabendazole>0.1 µg/mL>5[7]
H. contortus (Susceptible)Ivermectin~0.0008 µg/mLRef.
H. contortus (Resistant)IvermectinValue varies>50[12]

Experimental Protocols

Larval Migration Assay (LMA) Protocol (Synthesized)
  • Larval Preparation:

    • Culture nematode eggs from faecal samples to the infective third-stage larvae (L3).

    • Harvest, clean, and exsheath the L3 larvae using a solution like sodium hypochlorite.

    • Wash the exsheathed larvae multiple times in a buffer solution (e.g., PBS).

    • Adjust the larval concentration to approximately 1,000-2,000 L3 per 100 µL.

  • Drug Incubation:

    • Prepare serial dilutions of closantel in a suitable solvent (e.g., DMSO) and then in the assay medium. Concentrations should bracket the expected EC50 values.

    • In a 96-well plate, add the larval suspension to wells containing the different closantel concentrations. Include negative (medium only) and solvent controls.

    • Incubate the plate at 20-27°C for 24 hours.

  • Migration:

    • Prepare migration plates by placing sieves (20-50 µm nylon mesh) over the wells of a 96-well collection plate containing a chemoattractant (e.g., buffer or larval attractant).

    • After incubation, pipette the entire volume from each well of the drug incubation plate onto the corresponding sieve.

    • Incubate the migration plates at 27-37°C for 24-48 hours to allow active larvae to migrate through the mesh into the collection wells.

  • Analysis:

    • Carefully remove the sieves.

    • Add a fixative (e.g., Lugol's iodine) to the collection plate to stop larval movement.

    • Count the number of migrated larvae in each well under an inverted microscope.

    • Calculate the percentage of migration inhibition for each concentration relative to the negative control.

    • Determine the EC50 value (the concentration of closantel that inhibits 50% of larval migration) using a suitable statistical software (e.g., probit or log-logistic regression).

Larval Development Test (LDT) Protocol (Synthesized)
  • Egg Preparation:

    • Isolate nematode eggs from faecal samples using a series of sieves and flotation techniques.

    • Clean and quantify the eggs to achieve a concentration of approximately 50-100 eggs per well.

  • Assay Setup:

    • In a 96-well plate, add nutritive medium (e.g., Earle's balanced salt solution with yeast extract) and a food source (e.g., E. coli) to each well.[9]

    • Add the egg suspension to each well.

    • Add serial dilutions of closantel or other anthelmintics. Include negative and solvent controls.

  • Incubation:

    • Seal the plates and incubate at 27°C for 7 days in a humidified incubator.

  • Analysis:

    • After incubation, add a fixative (e.g., Lugol's iodine) to each well.

    • Examine each well under an inverted microscope and count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae.

    • Calculate the percentage of inhibition of development to L3 for each drug concentration compared to the negative control.

    • Determine the LC50 value (the concentration of drug that inhibits 50% of eggs from developing to L3) using appropriate statistical analysis.[9]

Conclusion

The in vitro Larval Migration Assay is a sensitive, reliable, and relatively rapid tool for detecting and monitoring closantel resistance in key nematode populations like Haemonchus contortus.[3] While the in vivo FECRT remains the definitive test for clinical failure, the LMA provides a practical and scalable laboratory alternative for resistance surveillance, research, and initial drug efficacy screening. Its performance compares favorably with the more time-consuming Larval Development Test. However, for a comprehensive resistance management strategy, the use of multiple methods, including the eventual integration of validated molecular assays as they become available, will be essential. The detailed protocols and comparative data provided in this guide serve as a valuable resource for laboratories aiming to establish standardized and effective resistance detection workflows.

References

A Comparative Analysis of Closantel's Efficacy Against Juvenile and Adult Liver Flukes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the stage-specific efficacy of the salicylanilide (B1680751) anthelmintic, closantel (B1026), against Fasciola hepatica and Fasciola gigantica.

Closantel, a salicylanilide anthelmintic, is a widely utilized veterinary drug for the control of fasciolosis, a parasitic disease caused by liver flukes of the Fasciola genus. This guide provides a detailed comparison of its efficacy against the juvenile and adult stages of the two most significant species, Fasciola hepatica and Fasciola gigantica. The information presented herein is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers, scientists, and professionals involved in drug development and parasitology.

Executive Summary

Experimental evidence consistently demonstrates that closantel exhibits high efficacy against adult stages of Fasciola hepatica. However, its effectiveness against the migratory juvenile stages is considerably lower and age-dependent. Studies in both sheep and cattle show that closantel's activity is most pronounced against flukes that are at least 8 weeks of age. In contrast, there is a notable lack of published in-vivo experimental data specifically comparing the efficacy of closantel against juvenile versus adult stages of Fasciola gigantica. While it is used to treat F. gigantica infections, the absence of stage-specific efficacy data presents a significant knowledge gap.

Mechanism of Action

Closantel's primary mode of action is the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, leading to a rapid depletion of the fluke's energy reserves. This metabolic disruption results in paralysis and ultimately the death of the parasite.

cluster_Mitochondrion Liver Fluke Mitochondrion cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain H_pump Proton Pumping ETC->H_pump Drives ATP_synthase ATP Synthase Proton_gradient Proton Gradient Disruption ATP ATP (Energy) ATP_synthase->ATP Produces Energy_depletion Energy Depletion Closantel Closantel Closantel->Proton_gradient Causes Proton_gradient->ATP_synthase Inhibits Paralysis Paralysis Energy_depletion->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of closantel on liver fluke mitochondria.

Efficacy Data: Fasciola hepatica

The following tables summarize the quantitative data from various experimental studies on the efficacy of closantel against different stages of Fasciola hepatica in sheep and cattle.

Table 1: Efficacy of Closantel against Fasciola hepatica in Sheep
Fluke Age (weeks)Dosage (mg/kg)Route of AdministrationEfficacy (% reduction in fluke burden)Reference
210SubcutaneousLimited[1]
410SubcutaneousLimited[1]
610SubcutaneousLimited[1]
610Oral70.3 - 76.8%[2]
810Subcutaneous100%[1]
810Oral92.8 - 96.5%[2]
Adult10Oral>95%[3]
Table 2: Efficacy of Closantel against Fasciola hepatica in Cattle
Fluke Age (weeks)Dosage (mg/kg)Route of AdministrationEfficacy (% reduction in fluke burden)Reference
620Pour-on68%[3]
720Pour-on≥98.3%[4]
82.5Intramuscular60.0%[5]
820Pour-on90%[3]
95Subcutaneous (in combination with ivermectin)94.5 - 99.2%[6]
125Subcutaneous (in combination with ivermectin)98.4 - 99.5%[6]
12 (Adult)20Pour-on99%[3]
Adult20Pour-on≥99.8%[4]

Efficacy Data: Fasciola gigantica

There is a significant lack of published in-vivo studies that specifically compare the efficacy of closantel against juvenile versus adult stages of Fasciola gigantica. However, some studies have demonstrated the efficacy of closantel against patent (adult) F. gigantica infections in cattle.

One study in Tanzania reported a 100% fecal egg count reduction in cattle naturally infected with F. gigantica following treatment with closantel, indicating high efficacy against the adult, egg-laying stages.[7] An in-vitro study on adult F. gigantica also lists closantel as a commonly used anthelmintic, though it did not test its efficacy directly. Further research is critically needed to establish the efficacy of closantel against the juvenile stages of this fluke species.

Experimental Protocols

The following is a generalized experimental protocol synthesized from methodologies reported in key studies for evaluating the efficacy of closantel against Fasciola hepatica.

cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Animal_Selection Animal Selection (e.g., fluke-naive sheep/cattle) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Infection Experimental Infection (Metacercariae of F. hepatica) Acclimatization->Infection Grouping Random Allocation to Groups (Treatment and Control) Infection->Grouping Treatment_Admin Closantel Administration (at specific fluke ages, e.g., 4, 8, 12 weeks post-infection) Grouping->Treatment_Admin Control_Group Control Group (Untreated or Vehicle) Grouping->Control_Group Necropsy Necropsy (at a predetermined time post-treatment) Treatment_Admin->Necropsy Control_Group->Necropsy Fluke_Recovery Liver Examination and Fluke Recovery Necropsy->Fluke_Recovery Fluke_Count Fluke Counting (Juvenile and Adult) Fluke_Recovery->Fluke_Count Efficacy_Calc Efficacy Calculation (% reduction vs. control) Fluke_Count->Efficacy_Calc

Caption: A generalized experimental workflow for in-vivo efficacy testing.
Key Methodological Steps:

  • Animal Selection and Acclimatization: Healthy, fluke-naive animals (typically sheep or cattle) of a specific age and weight range are selected and allowed to acclimatize to the experimental conditions.

  • Experimental Infection: Animals are orally infected with a known number of viable Fasciola hepatica metacercariae.

  • Grouping: Post-infection, animals are randomly allocated to treatment and control groups.

  • Treatment Administration: At specific time points post-infection, corresponding to different developmental stages of the flukes (e.g., 4, 6, 8, 12 weeks), the treatment group receives closantel at a specified dosage and route of administration. The control group remains untreated or receives a placebo.

  • Efficacy Assessment: At a predetermined time after treatment, all animals are humanely euthanized for necropsy. The livers are carefully examined, and all flukes are recovered, counted, and often categorized by developmental stage.

  • Data Analysis: The efficacy is calculated as the percentage reduction in the mean fluke burden of the treated group compared to the untreated control group.

Discussion and Conclusion

The available data clearly indicate a differential efficacy of closantel against the life stages of Fasciola hepatica. Its high efficacy against adult flukes makes it a valuable tool for controlling patent infections and reducing pasture contamination with fluke eggs.[1][2] However, its limited activity against juvenile flukes, particularly those younger than 6-8 weeks, is a significant consideration in control strategies, especially during periods of high transmission of new infections.[1][3] This contrasts with flukicides like triclabendazole, which are effective against very early immature stages.

The lack of comparable in-vivo data for Fasciola gigantica is a critical area for future research. While closantel is effective against adult F. gigantica, understanding its efficacy against the juvenile stages is essential for developing comprehensive control programs in regions where this species is prevalent.[7]

For drug development professionals, these findings highlight the importance of stage-specific efficacy testing. Future research could focus on developing new formulations or combination therapies that enhance the activity of closantel against juvenile flukes or on identifying new drug targets that are crucial for the early developmental stages of both F. hepatica and F. gigantica.

References

A Comparative Guide to the Parasitic Clearance Rates of Different Closantel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different closantel (B1026) formulations in clearing parasitic infections, supported by experimental data. Closantel, a salicylanilide (B1680751) anthelmintic, is widely used in veterinary medicine to treat and control internal parasites, particularly the liver fluke Fasciola hepatica and the hematophagous nematode Haemonchus contortus in ruminants. Its efficacy is critically dependent on the formulation, which influences its pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative Comparison of Closantel Formulations

The parasitic clearance efficacy of closantel is typically evaluated through Fecal Egg Count Reduction Tests (FECRT) and controlled efficacy studies that measure the reduction in worm burdens. Bioequivalence studies, which compare the rate and extent of drug absorption, also provide a strong indication of therapeutic equivalence between different formulations.

Bioequivalence of Oral Closantel Formulations

A study comparing a generic Iranian 5% closantel oral suspension (Fascinil®) with a reference product (Flukiver®) in sheep demonstrated bioequivalence, suggesting that their therapeutic efficacy should be similar.[1]

Table 1: Pharmacokinetic Parameters of Two Oral Closantel Formulations in Sheep [1]

ParameterFascinil® (Test Product)Flukiver® (Reference Product)90% Confidence Interval for Ratio (Test/Reference)
Cmax (µg/mL) 71.71 ± 13.0362.22 ± 7.7481-98%
Tmax (h) 23.23 ± 4.2823.38 ± 4.2789-117%
AUC(0-72h) (µg.h/mL) 2957.88 ± 623.412913.00 ± 648.1889-113%

Data are presented as mean ± standard deviation.

Efficacy of Different Closantel Formulations and Administration Routes

Studies have demonstrated high efficacy of closantel against susceptible strains of Haemonchus contortus and Fasciola hepatica. The route of administration (oral vs. injectable) influences the dosage required to achieve similar efficacy, with oral formulations generally requiring a higher dose to compensate for lower bioavailability.[1]

Table 2: Efficacy of Closantel Formulations against Haemonchus contortus in Sheep

Formulation/AdministrationDosageEfficacy (% Fecal Egg Count Reduction)Study Reference
Oral Suspension10 mg/kg91.24% - 98.23%[2]
Oral Suspension10 mg/kg100% (against fenbendazole-resistant strain)[3]
Subcutaneous Injection5.0 mg/kg100% (against thiabendazole-resistant strain)[4]
Oral Drench10.0 mg/kg99.2%[5]

Table 3: Efficacy of Closantel Formulations against Fasciola hepatica

Formulation/AdministrationHostDosageEfficacy (% Reduction)Study Reference
Oral SuspensionSheep10 mg/kg83% (worm burden reduction)[6]
Oral SuspensionCattle10 mg/kg97% (average)[7][8]

Experimental Protocols

Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common method for assessing anthelmintic efficacy in a field setting.[9]

Methodology:

  • Animal Selection: A group of naturally infected animals with a pre-treatment fecal egg count (FEC) of at least 150-200 eggs per gram (EPG) is selected.[10]

  • Randomization: Animals are randomly allocated to a treatment group and an untreated control group.[9][11]

  • Treatment Administration: The designated closantel formulation is administered to the treatment group according to the manufacturer's instructions. The control group remains untreated.

  • Fecal Sampling: Fecal samples are collected from each animal at Day 0 (before treatment) and again at a specified post-treatment interval (typically 10-14 days for closantel).[9]

  • Fecal Egg Counting: The number of parasite eggs per gram of feces is determined for each sample using a standardized technique, such as the modified McMaster method.[1][2]

  • Efficacy Calculation: The percentage reduction in FEC is calculated using the following formula:

    % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100

Controlled Efficacy Test (Critical Test)

This is considered the gold standard for determining anthelmintic efficacy and involves the direct counting of parasites at necropsy.[9]

Methodology:

  • Animal Infection: Parasite-free animals are experimentally infected with a known number of infective parasite larvae.

  • Treatment: Once the infection is established (patent), animals are randomly assigned to treatment and control groups. The treatment group receives the closantel formulation.

  • Necropsy: After a set period, all animals are euthanized, and the gastrointestinal tracts and/or livers are examined to recover and count the remaining adult worms.[4]

  • Efficacy Calculation: The percentage efficacy is calculated based on the reduction in the mean worm burden of the treated group compared to the control group:

    % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100[9]

Visualizations

Mechanism of Action of Closantel

Closantel's primary mode of action is the uncoupling of oxidative phosphorylation in parasite mitochondria. This disrupts the parasite's energy metabolism, leading to paralysis and death.

G cluster_parasite Parasite Mitochondrion cluster_effect Effect ETC Electron Transport Chain ProtonGradient Proton Gradient (H+) ETC->ProtonGradient Pumps H+ ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ATP ATP (Energy) ATPSynthase->ATP Synthesizes EnergyDepletion Energy Depletion ATPSynthase->EnergyDepletion Inhibition of Synthesis Closantel Closantel Closantel->ProtonGradient Disrupts (Protonophore) Paralysis Paralysis & Death EnergyDepletion->Paralysis

Caption: Mechanism of action of closantel as an uncoupler of oxidative phosphorylation.

Experimental Workflow for a Fecal Egg Count Reduction Test (FECRT)

The following diagram illustrates the key steps involved in conducting an FECRT to evaluate the efficacy of different closantel formulations.

G start Start: Infected Animal Population pretreatment_fec Day 0: Pre-treatment Fecal Sampling & FEC start->pretreatment_fec randomization Randomization pretreatment_fec->randomization control_group Control Group (Untreated) randomization->control_group treatment_group_A Treatment Group A (Formulation A) randomization->treatment_group_A treatment_group_B Treatment Group B (Formulation B) randomization->treatment_group_B posttreatment_fec Day 14: Post-treatment Fecal Sampling & FEC control_group->posttreatment_fec treatment_group_A->posttreatment_fec treatment_group_B->posttreatment_fec data_analysis Data Analysis: Calculate % FECR posttreatment_fec->data_analysis end End: Efficacy Comparison data_analysis->end

Caption: Workflow for a Fecal Egg Count Reduction Test (FECRT).

References

Safety Operating Guide

Proper Disposal of Closantel Sodium Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Closantel sodium dihydrate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a potent anthelmintic agent, improper disposal can lead to environmental contamination with long-lasting, harmful effects on aquatic life and other non-target organisms.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

  • Handling: Handle the material in a well-ventilated area, preferably within a laboratory hood, to avoid the formation and inhalation of dust and aerosols.[3][4][5] Avoid direct contact with skin and eyes.[3][4]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves that have been inspected prior to use, and tightly fitting safety goggles with side-shields.[3][6] For operations where exposure limits may be exceeded, a full-face respirator is recommended.[3]

  • Hygiene: Do not eat, drink, or smoke when using this product.[3][7] Always wash hands thoroughly with soap and water after handling.[3][6]

Summary of Key Hazard Information

Understanding the hazards associated with this compound underscores the importance of strict adherence to disposal protocols. The following table summarizes key data from safety data sheets (SDS).

Hazard CategoryDescriptionSource
Acute Oral Toxicity Harmful or toxic if swallowed.[2][7]Safety Data Sheet
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[6]Safety Data Sheet
Respiratory Irritation May cause respiratory irritation.[6]Safety Data Sheet
Environmental Hazard Toxic to aquatic organisms, with potentially long-lasting harmful effects.[2][8]Safety Data Sheet
Environmental Fate Very toxic to dung fauna. Excreted levels from treated animals can remain toxic for weeks, impacting dung degradation.[1]Veterinary Assessment

Step-by-Step Disposal Procedure

The primary principle for disposing of this compound is that it must not be released into the environment.[3] It should never be discharged into drains or sewer systems.[3][5]

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., flasks, pipet tips), and contaminated PPE.

  • Segregate this waste from general laboratory trash. Use dedicated, clearly labeled, and securely closed containers for disposal.[3][5]

2. Select an Approved Disposal Route:

  • The recommended disposal method is to engage a licensed, professional waste disposal company.[2][5]

  • Alternatively, the material can be sent to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[3] This is a common treatment method for hazardous pharmaceutical waste.[9]

3. Packaging for Disposal:

  • Place the collected waste into suitable, closed, and properly labeled containers to await pickup by the disposal service.[3][5]

  • Ensure labels comply with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA) if the waste is classified as hazardous.[9][10]

4. Disposal of Contaminated Packaging:

  • Empty containers can be triple-rinsed (or the equivalent).[3] The rinsate should be collected and disposed of as chemical waste.

  • After proper rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning.[3]

  • Combustible packaging materials may be disposed of via controlled incineration.[3]

Regulatory Framework

In the United States, pharmaceutical waste disposal is regulated by multiple agencies. The Environmental Protection Agency (EPA) governs the management of hazardous waste under RCRA.[9][11] Many states have their own, often more stringent, regulations.[10] It is the responsibility of the waste generator to classify their waste accurately and ensure compliance with all applicable federal, state, and local laws.[6]

Accidental Spill Cleanup Protocol

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[5][6]

  • Remove Ignition Sources: Remove all sources of ignition from the spill area.[3][6]

  • Contain Spill: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3][6]

  • Cleanup:

    • Wear appropriate PPE, including a respirator, gloves, and protective clothing.[8]

    • Use dry cleanup procedures to avoid generating dust.[8]

    • Carefully sweep up, vacuum (using a HEPA-filtered vacuum), or absorb the material with an inert substance (e.g., sand, vermiculite).[6][8]

    • Collect the spilled material and place it into a suitable, sealed, and labeled container for disposal according to the procedures outlined above.[3][8]

  • Decontaminate: Wash the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Waste Preparation & Identification cluster_assessment Regulatory & Route Assessment cluster_disposal Final Disposal start Identify Waste: This compound (Pure substance, contaminated labware, PPE) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe Step 1 segregate Segregate Waste in a Labeled, Closed Container ppe->segregate Step 2 consult_sds Consult Safety Data Sheet (SDS) & Local Regulations segregate->consult_sds Step 3 is_hazardous Classify Waste (RCRA Hazardous vs. Non-Hazardous) consult_sds->is_hazardous Step 4 contact_vendor Contact Licensed Waste Disposal Company is_hazardous->contact_vendor Always treat as chemical waste incineration Arrange for Controlled Incineration or Chemical Destruction contact_vendor->incineration Step 5 document Complete All Waste Manifests & Documentation incineration->document Step 6 end Waste Disposed Compliantly document->end Final Step

Caption: Decision workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling Closantel sodium dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Closantel sodium dihydrate, including personal protective equipment (PPE), operational plans, and disposal considerations.

This compound is a pharmaceutical compound that requires careful handling to avoid potential health hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1] Ingestion may be harmful.[2][3][4] Therefore, adherence to strict safety protocols is necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical when working with this compound. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Glasses/GogglesChemical splash-resistant safety glasses or goggles with side protection are required. In some situations, a face shield may be appropriate.[1] Eyewear should be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2][5]
Hand Protection Protective GlovesWear suitable chemical-resistant gloves.[1][5] Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[2][6] Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations.[2][6]
Body Protection Protective ClothingAt a minimum, a laboratory coat and close-toed footwear are necessary.[1] For more extensive handling, impervious or flame-resistant clothing may be required.[5][7] The type of protective clothing should be selected based on the specific workplace hazards and potential for exposure.[1][6]
Respiratory Protection RespiratorUse in a well-ventilated area is crucial.[1][5] If ventilation is inadequate or exposure limits are exceeded, a suitable respirator should be used.[5][6][7] Options range from particle-filtering half masks (P95 or P1) to full-face respirators with appropriate cartridges.[6]

Hazard Identification and Safety Precautions

The following table outlines the hazard classifications for this compound.

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 3 or 4H301: Toxic if swallowed. H302: Harmful if swallowed.[3]
Skin Irritation Category 2H315: Causes skin irritation.[1]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritation.[1]
Aquatic Hazard Acute 1, Chronic 1H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[3]

General Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[1][6]

  • Do not breathe dust, fumes, or vapors.[1][6]

  • Handle only in a well-ventilated area or with appropriate exhaust ventilation.[1][2][5][7]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

Experimental Protocols and Disposal

Spill and Leak Procedures:

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

  • Evacuate and Secure: Evacuate unnecessary personnel from the area and ensure adequate ventilation.[5][7] Remove all sources of ignition.[5]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above, including respiratory protection.[5][7][8]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[1][5][6]

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][6] Avoid generating dust.[5][6] For liquid spills, absorb with an inert material (e.g., sand, earth, universal binders) and place in a disposal container.[1][7][9]

  • Decontamination: Clean the spill area thoroughly. Some sources suggest scrubbing with alcohol.[7]

  • Disposal: Dispose of the contained waste and contaminated materials through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][5][6]

Waste Disposal:

Dispose of unused product and contaminated packaging in an approved waste disposal plant.[1][2] Do not allow the product to enter drains or the environment.[1][5] Containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[5]

Visual Safety Workflows

To further enhance safety and procedural clarity, the following diagrams illustrate key operational workflows.

PPE_Donning_Doffing cluster_donning PPE Donning (Putting On) cluster_doffing PPE Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Respirator Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Standard sequence for donning and doffing Personal Protective Equipment (PPE).

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Ensure Ventilation Start->Evacuate DonPPE Don Appropriate PPE Evacuate->DonPPE Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Clean Up Spill (Absorb/Sweep) Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste via Licensed Service Decontaminate->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.